Product packaging for Himbacine(Cat. No.:CAS No. 6879-74-9)

Himbacine

Número de catálogo: B1240196
Número CAS: 6879-74-9
Peso molecular: 345.5 g/mol
Clave InChI: FMPNFDSPHNUFOS-LPJDIUFZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(+)-Himbacine is a piperidine alkaloid isolated from the bark of the Galbulimima baccata tree . It is a potent muscarinic acetylcholine receptor (mAChR) antagonist with notable selectivity for the cardiac M2 subtype, exhibiting approximately 10-fold higher affinity for M2 receptors over those in smooth muscle . This cardio-selectivity has made it a valuable pharmacological tool for characterizing muscarinic receptor subtypes and a promising starting point in Alzheimer's disease research . The compound also acts as a potent thrombin receptor (Protease-Activated Receptor-1, PAR-1) antagonist . Research into himbacine analogs led to the development of Vorapaxar, an FDA-approved antiplatelet agent for the reduction of thrombotic cardiovascular events . Consequently, (+)-Himbacine serves as a critical lead compound in cardiovascular and neurological research, enabling studies on platelet aggregation, receptor pharmacology, and signaling pathways . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H35NO2 B1240196 Himbacine CAS No. 6879-74-9

Propiedades

IUPAC Name

(3S,3aR,4R,4aS,8aR,9aS)-4-[(E)-2-[(2R,6S)-1,6-dimethylpiperidin-2-yl]ethenyl]-3-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO2/c1-14-7-6-9-17(23(14)3)11-12-19-18-10-5-4-8-16(18)13-20-21(19)15(2)25-22(20)24/h11-12,14-21H,4-10,13H2,1-3H3/b12-11+/t14-,15-,16+,17+,18-,19+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPNFDSPHNUFOS-LPJDIUFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C)C=CC2C3CCCCC3CC4C2C(OC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@@H](N1C)/C=C/[C@@H]2[C@H]3CCCC[C@@H]3C[C@H]4[C@@H]2[C@@H](OC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027483
Record name Himbacine
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Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6879-74-9
Record name (+)-Himbacine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6879-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Himbacine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Himbacine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HIMBACINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M17C7V122D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Himbacine Alkaloid: A Technical Guide to its Discovery, History, and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the himbacine alkaloid, a structurally complex natural product that has served as a pivotal lead compound in modern drug discovery. From its initial isolation from the bark of Australian magnolia trees to its role in the development of a clinically approved antiplatelet agent, this document details the key milestones in the scientific journey of this compound. This guide includes a historical account of its discovery, a summary of its physicochemical properties, detailed experimental protocols for its synthesis and biological evaluation, and an analysis of its interaction with key signaling pathways. Quantitative data are presented in tabular format for ease of comparison, and complex biological and chemical processes are visualized using Graphviz diagrams.

Discovery and History

The story of this compound begins with the investigation of the unique flora of Australia. The alkaloid was first isolated in 1956 from the bark of the Australian magnolia tree, Galbulimima belgraveana[1][2]. This discovery was part of a broader effort to systematically study the chemical constituents of native plant species. The initial isolation and characterization of this compound laid the groundwork for decades of research into its complex structure and potent biological activity.

The intricate molecular architecture of this compound presented a significant challenge to chemists of the era. Its structure was ultimately elucidated through a combination of classical chemical degradation studies and modern spectroscopic techniques, with the absolute stereochemistry being definitively confirmed by X-ray crystallography[3][4][5][6].

Early pharmacological studies revealed that this compound possesses potent antispasmodic properties. Subsequent research identified its primary mechanism of action as a muscarinic acetylcholine receptor antagonist, with a notable selectivity for the M2 subtype[7][8][9]. This discovery sparked interest in this compound as a potential therapeutic agent for conditions involving the parasympathetic nervous system, including Alzheimer's disease. While the direct development of this compound for this indication did not come to fruition, its unique structure served as a critical scaffold for the development of other important therapeutic agents.

A significant breakthrough in the story of this compound came with the discovery that a synthetic analog, vorapaxar, is a potent antagonist of the protease-activated receptor-1 (PAR-1), a key player in platelet aggregation[10][11][12]. This pivotal discovery shifted the therapeutic focus of this compound-based compounds from neuroscience to cardiovascular medicine. Vorapaxar (Zontivity™) was eventually approved by the U.S. Food and Drug Administration (FDA) as a first-in-class antiplatelet medication for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction or with peripheral arterial disease.

Physicochemical Properties

This compound is a piperidine alkaloid with a complex tetracyclic structure. A summary of its key physicochemical properties is provided in the table below.

PropertyValueReference
Molecular FormulaC22H35NO2[7][13]
Molar Mass345.53 g/mol [7][13]
Melting Point130-136 °C[14]
Boiling Point469.65 °C (at 760 mmHg)[14]
SolubilitySoluble in DMSO, ethanol, and methanol[14]
LogP4.36[14]

Synthesis and Experimental Protocols

The complex structure of this compound has made it a challenging and attractive target for total synthesis. Several successful total syntheses have been reported, often employing elegant and innovative chemical strategies. A key transformation in many of these syntheses is the intramolecular Diels-Alder reaction to construct the core tricyclic system[7][15][16][17][18][19].

Representative Total Synthesis: Intramolecular Diels-Alder Approach

The following provides a generalized workflow for a total synthesis of this compound, highlighting the crucial intramolecular Diels-Alder reaction.

G A Starting Materials (e.g., substituted piperidine and furan derivatives) B Assembly of Diels-Alder Precursor A->B Multi-step synthesis C Intramolecular Diels-Alder Reaction B->C Thermal or Lewis acid catalysis D Formation of Tricyclic Core C->D E Further Functional Group Manipulations D->E Reduction, alkylation, etc. F (+)-Himbacine E->F

Caption: General workflow for the total synthesis of this compound.

Experimental Protocol: Intramolecular Diels-Alder Reaction

  • Reactant: A solution of the carefully assembled tetraene precursor in a suitable high-boiling solvent (e.g., xylenes or toluene).

  • Conditions: The reaction mixture is heated to reflux (typically 110-140 °C) for an extended period (24-72 hours) to facilitate the intramolecular cycloaddition. In some methodologies, a Lewis acid catalyst (e.g., diethylaluminum chloride) is added at low temperature (-78 °C) to promote the reaction and enhance stereoselectivity.

  • Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the tricyclic core of this compound.

  • Characterization: The structure of the cycloadduct is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Experimental Protocols

This compound's biological activity is primarily attributed to its potent and selective antagonism of M2 muscarinic acetylcholine receptors and the related activity of its analogs on PAR-1.

Muscarinic Receptor Antagonism

This compound exhibits a higher affinity for the M2 muscarinic receptor subtype compared to other subtypes (M1, M3, M4, and M5). This selectivity has been characterized through radioligand binding assays.

Receptor SubtypeThis compound Kd (nM)Reference
Human M183
Human M24
Human M359
Human M47
Human M5296
Rat Cardiac M29.06[9]
Rat Cortical M22.94[9]

Experimental Protocol: Muscarinic Receptor Binding Assay

  • Materials: Membranes from cells expressing the desired human muscarinic receptor subtype (e.g., CHO-K1 cells), [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand, and various concentrations of this compound.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of [³H]-NMS and varying concentrations of this compound in a suitable buffer (e.g., phosphate-buffered saline) at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

    • The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioactivity.

    • The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Thrombin Receptor (PAR-1) Antagonism

The synthetic analog of this compound, vorapaxar, is a potent and selective antagonist of the PAR-1 receptor. The activity of this compound-derived compounds at this receptor is a key aspect of their therapeutic potential in cardiovascular disease.

CompoundPAR-1 Ki (nM)Reference
Vorapaxar Analog 5c5.1[20]
Vorapaxar~8[21]
This compound Analog (5-(3-pyridyl) substituent)22[22]

Experimental Protocol: PAR-1 Antagonism Assay (Platelet Aggregation)

  • Materials: Human platelet-rich plasma (PRP), a PAR-1 agonist such as thrombin or thrombin receptor agonist peptide (TRAP), and various concentrations of the test compound (e.g., vorapaxar).

  • Procedure:

    • PRP is pre-incubated with either vehicle or different concentrations of the test compound at 37 °C.

    • Platelet aggregation is initiated by the addition of a PAR-1 agonist.

    • The change in light transmittance through the PRP suspension is monitored over time using an aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.

  • Data Analysis: The inhibitory effect of the test compound on platelet aggregation is quantified by comparing the aggregation response in the presence of the compound to the control (vehicle-treated) response. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of the agonist-induced aggregation, is then determined.

Signaling Pathways

M2 Muscarinic Receptor Signaling

This compound acts as an antagonist at the M2 muscarinic receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for the M2 receptor involves coupling to inhibitory G proteins (Gαi/o).

G cluster_membrane Cell Membrane M2R M2 Muscarinic Receptor G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (Agonist) ACh->M2R Activates This compound This compound (Antagonist) This compound->M2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response

Caption: this compound's antagonism of the M2 muscarinic receptor pathway.

Upon activation by an agonist like acetylcholine, the M2 receptor activates the Gαi subunit, which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and a subsequent reduction in the activity of protein kinase A (PKA). This compound, by blocking the binding of acetylcholine to the M2 receptor, prevents this signaling cascade from being initiated.

Thrombin Receptor (PAR-1) Signaling

Vorapaxar, a this compound analog, antagonizes the PAR-1 receptor, another GPCR. Thrombin activates PAR-1 by cleaving its extracellular N-terminus, which then acts as a tethered ligand to activate the receptor. This leads to the activation of Gαq and Gα12/13 proteins, initiating downstream signaling cascades that result in platelet activation and aggregation.

G cluster_membrane Platelet Membrane PAR1 PAR-1 Receptor Gq Gq PAR1->Gq G1213 G12/13 PAR1->G1213 PLC Phospholipase C Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates Thrombin Thrombin Thrombin->PAR1 Cleaves & Activates Vorapaxar Vorapaxar (Antagonist) Vorapaxar->PAR1 Blocks IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates Platelet_Aggregation Platelet Aggregation Ca2->Platelet_Aggregation PKC->Platelet_Aggregation RhoA RhoA RhoGEF->RhoA Activates RhoA->Platelet_Aggregation

Caption: Vorapaxar's antagonism of the PAR-1 signaling pathway.

Vorapaxar competitively inhibits the binding of the tethered ligand to the PAR-1 receptor, thereby blocking the downstream signaling events that lead to platelet aggregation.

Conclusion

The this compound alkaloid stands as a testament to the power of natural product chemistry in driving innovation in drug discovery. Its journey from a botanical curiosity to the progenitor of a life-saving medicine highlights the importance of continued exploration of the natural world for novel chemical entities. The complex stereochemistry and potent biological activity of this compound have not only provided a valuable tool for studying fundamental biological processes but have also served as an inspiration for the development of new synthetic methodologies and therapeutic strategies. This technical guide provides a comprehensive resource for researchers and professionals seeking to understand the multifaceted story of this remarkable natural product.

References

Elucidating the Molecular Mechanism of Action of Himbacine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himbacine, a natural alkaloid isolated from the bark of Australian magnolias, has garnered significant scientific interest due to its potent and selective antagonistic activity at muscarinic acetylcholine receptors. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, with a primary focus on its interaction with the M2 muscarinic receptor subtype. We will delve into its binding affinity and selectivity, the downstream signaling pathways it modulates, and the key experimental protocols used to characterize its pharmacological profile. This document is intended to serve as a comprehensive resource for researchers and professionals involved in pharmacology, neuroscience, and drug development.

Introduction to this compound

This compound is a piperidine alkaloid that has been identified as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Its chemical structure confers a high affinity and selectivity for the M2 subtype of mAChRs, which are predominantly expressed in the heart, smooth muscle, and presynaptically in the central nervous system.[2][3] This selectivity has made this compound a valuable pharmacological tool for dissecting the physiological roles of the M2 receptor and a lead compound in the development of M2-selective antagonists for various therapeutic applications.

Binding Affinity and Selectivity of this compound

The primary molecular action of this compound is its competitive binding to muscarinic receptors. Extensive radioligand binding studies have been conducted to determine its affinity (expressed as dissociation constant, Kd, or inhibition constant, Ki) for the five muscarinic receptor subtypes (M1-M5).

Table 1: this compound Binding Affinities for Muscarinic Receptor Subtypes
Receptor SubtypeSpeciesTissue/Cell LineRadioligandAffinity (Kd/Ki, nM)Reference
hM1 HumanCHO cells[3H]QNB148 (Ki)[4]
HumanCHO cells[3H]NMS83 (Kd)[5]
hM2 HumanCHO cells[3H]NMS4 (Kd)[5]
RatHeart[3H]AF-DX 1169.06 (Ki)[2]
RatHeart--INVALID-LINK---cis-methyldioxolane6.9 (Kd)[5]
hM3 HumanCHO cells[3H]NMS59 (Kd)[5]
hM4 HumanCHO cells[3H]NMS7 (Kd)[5]
RatStriatum[3H]NMS3.8 (Kd)[5]
hM5 HumanCHO cells[3H]NMS296 (Kd)[5]

hM1-hM5: human muscarinic receptors 1-5; CHO: Chinese Hamster Ovary; [3H]QNB: [3H]quinuclidinyl benzilate; [3H]NMS: [3H]N-methylscopolamine; [3H]AF-DX 116: a selective M2 antagonist radioligand.

The data clearly demonstrates that this compound exhibits the highest affinity for the M2 and M4 receptor subtypes, with significantly lower affinity for M1, M3, and M5 receptors. This M2/M4 selectivity is a key feature of its pharmacological profile.

Molecular Mechanism of Action: M2 Receptor Antagonism

The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family. Upon activation by acetylcholine, the M2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and the modulation of ion channel activity. This compound, as a competitive antagonist, binds to the M2 receptor but does not elicit this downstream signaling. Instead, it blocks the binding of acetylcholine and other muscarinic agonists, thereby preventing receptor activation.

Downstream Signaling Pathways Affected by this compound

By antagonizing the M2 receptor, this compound effectively inhibits the following key downstream signaling events:

  • Inhibition of Adenylyl Cyclase: M2 receptor activation leads to the dissociation of the Gi protein into its Gαi and Gβγ subunits. The Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound blocks this process, thus preventing the agonist-induced decrease in cAMP.[5] This effect has been demonstrated in functional assays where this compound potently blocks oxotremorine-M-mediated cAMP inhibition in rat striatum.[5]

  • Modulation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits released upon M2 receptor activation can directly bind to and activate GIRK channels.[6] This leads to an efflux of potassium ions from the cell, causing hyperpolarization and a decrease in cellular excitability. This is a crucial mechanism in the heart, where M2 receptor activation slows the heart rate. This compound's antagonism of the M2 receptor prevents the activation of GIRK channels, thereby blocking the negative chronotropic effects of acetylcholine.

  • Presynaptic Inhibition of Neurotransmitter Release: M2 and M4 receptors are often located presynaptically on cholinergic and other neurons, where they function as autoreceptors to inhibit further neurotransmitter release. This compound has been shown to reverse the inhibition of acetylcholine release mediated by muscarinic agonists in hippocampal tissue, consistent with its antagonism of presynaptic M2 or M4 receptors.[5]

Diagram 1: this compound's Antagonism of the M2 Muscarinic Receptor Signaling Pathway

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M2R M2 Muscarinic Receptor G_protein Gi/o Protein (αβγ) M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) GIRK GIRK Channel G_protein->GIRK Activates (Gβγ) cAMP cAMP AC->cAMP Converts K_ion_out K+ GIRK->K_ion_out ACh Acetylcholine ACh->M2R Activates This compound This compound This compound->M2R Blocks ATP ATP ATP->AC Hyperpolarization Hyperpolarization K_ion_out->Hyperpolarization K_ion_in K+ K_ion_in->GIRK Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability

Caption: this compound competitively antagonizes the M2 receptor, blocking downstream signaling.

Key Experimental Protocols

The characterization of this compound's molecular mechanism of action relies on a suite of well-established pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of this compound for muscarinic receptors.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]NMS) to a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from transfected CHO cells or specific tissues).

  • Radioligand: [3H]NMS (a non-selective muscarinic antagonist).

  • Unlabeled ("cold") ligand: this compound at various concentrations.

  • Non-specific binding control: A high concentration of a non-radiolabeled muscarinic antagonist (e.g., 1 µM atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total binding: Membranes + [3H]NMS + assay buffer.

    • Non-specific binding: Membranes + [3H]NMS + 1 µM atropine.

    • Competitive binding: Membranes + [3H]NMS + varying concentrations of this compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total binding (DPM) - Non-specific binding (DPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram 2: Experimental Workflow for a Competitive Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare Membranes (Expressing Receptor) start->prep setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding (this compound) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter and Wash to Separate Bound from Free incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for determining this compound's binding affinity via competitive radioligand binding.

Functional Assay in Isolated Atria

This ex vivo assay measures the functional antagonism of this compound on the negative chronotropic (heart rate) and inotropic (force of contraction) effects of muscarinic agonists in isolated atrial preparations.[7]

Objective: To determine the potency of this compound in antagonizing the physiological effects of a muscarinic agonist (e.g., carbachol) in cardiac tissue.

Materials:

  • Isolated atria from a suitable animal model (e.g., guinea pig, rat).

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Force transducer and a data acquisition system to measure atrial contraction rate and force.

  • Muscarinic agonist: Carbachol or acetylcholine.

  • Antagonist: this compound.

Procedure:

  • Tissue Preparation: Euthanize the animal and dissect the atria. Mount the atria in the organ bath under a resting tension.

  • Equilibration: Allow the atria to equilibrate in the physiological salt solution until a stable spontaneous contraction rate and force are achieved.

  • Agonist Dose-Response: Generate a cumulative concentration-response curve for the muscarinic agonist (e.g., carbachol) by adding increasing concentrations to the bath and recording the decrease in heart rate and force of contraction.

  • Antagonist Incubation: Wash out the agonist and allow the atria to recover. Then, incubate the atria with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).

  • Repeat Agonist Dose-Response: In the presence of this compound, repeat the cumulative concentration-response curve for the agonist.

  • Data Analysis:

    • Plot the agonist concentration-response curves in the absence and presence of this compound.

    • The antagonistic effect of this compound will be observed as a rightward shift in the agonist's concentration-response curve.

    • The magnitude of this shift can be used to calculate the pA2 value, which is a measure of the antagonist's potency. A Schild plot analysis can be performed if multiple concentrations of the antagonist are tested.

Conclusion

This compound is a potent and selective competitive antagonist of the M2 and M4 muscarinic acetylcholine receptors. Its molecular mechanism of action is centered on its ability to block the binding of acetylcholine to these receptors, thereby inhibiting the downstream signaling pathways mediated by Gi/o proteins. This includes the prevention of adenylyl cyclase inhibition and the modulation of ion channels such as GIRKs. The well-characterized pharmacology of this compound, established through rigorous binding and functional assays, makes it an invaluable tool for studying the physiological and pathological roles of M2 and M4 muscarinic receptors and serves as a foundation for the development of novel therapeutics.

References

Himbacine: A Comprehensive Pharmacological Profile and Therapeutic Appraisal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himbacine, a piperidine alkaloid originally isolated from the bark of Australian magnolia trees (Galbulimima belgraveana), has garnered significant interest within the scientific community for its potent and selective antagonist activity at muscarinic acetylcholine receptors.[1] This technical guide provides an in-depth exploration of the pharmacological profile of this compound, its mechanism of action, and its therapeutic potential. Furthermore, it delves into the pivotal role of this compound as a foundational chemical scaffold in the development of novel therapeutics, most notably the protease-activated receptor-1 (PAR-1) antagonist, vorapaxar. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of muscarinic receptor pharmacology and the discovery of new therapeutic agents.

Pharmacological Profile

Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with a pronounced selectivity for the M2 and M4 subtypes.[2][3][4] Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes of muscarinic receptors (M1-M5) are involved in a wide array of physiological processes, making subtype-selective ligands like this compound valuable tools for both research and therapeutic development.

The M2 and M4 receptors are coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound, by competitively binding to these receptors, prevents acetylcholine from exerting its inhibitory effects, thereby modulating downstream signaling pathways.

Receptor Binding Affinity

This compound's selectivity for M2 and M4 receptors is evident from its binding affinities across various receptor subtypes and tissues. The following tables summarize the quantitative data on this compound's binding profile.

Table 1: this compound Muscarinic Receptor Binding Affinities (pKi)

Receptor SubtypeSpeciesCell Line/TissueRadioligandpKiReference
M1HumanCHO cells[³H]-pirenzepine6.8[5]
M2HumanCHO cells[³H]-AF-DX 3848.1[2]
M3HumanCHO cells[³H]-4-DAMP6.9[6]
M4HumanCHO cells[³H]-himbacine8.0[4]
M2RatCerebral Cortex[³H]-AF-DX 1168.6[2]
M2RatHeart[³H]-QNB8.0[2]
M2RatIleum[³H]-QNB7.9[2]

Table 2: this compound Functional Antagonist Potency (pA2)

TissueSpeciesAgonistpA2Reference
AtriaGuinea PigCarbachol8.2 - 8.42[1][7]
IleumGuinea PigCarbachol7.2[1]
TracheaGuinea PigCarbachol7.2[1]
UterusRatCarbachol7.2[1]
Vas DeferensRabbitMcN-A-3438.08
Saphenous VeinDogMcN-A-3437.16
Superior Cervical GanglionRatMcN-A-3437.14

Table 3: this compound Inhibitory Potency (IC50)

TargetAssay ConditionsIC50 (nM)Reference
Thrombin Receptor (PAR-1) (this compound derivative)Platelet Aggregation Assay7.6[8]
Pharmacokinetics and Toxicology

Toxicology studies are a critical component of drug development. While comprehensive toxicology data for this compound is not extensively published, the progression of its derivative, vorapaxar, through clinical trials suggests that the core this compound scaffold is amenable to the development of compounds with acceptable safety profiles.[10][11][12]

Therapeutic Potential

Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a deficit in cholinergic neurotransmission contributes significantly to the cognitive decline observed in patients. M2 muscarinic autoreceptors on presynaptic cholinergic terminals inhibit the release of acetylcholine. Antagonists of these M2 receptors, like this compound, could therefore enhance acetylcholine release, potentially offering a therapeutic benefit. The scopolamine-induced amnesia model in rodents is a common preclinical model used to evaluate potential cognitive enhancers.[13][14] In this model, scopolamine, a non-selective muscarinic antagonist, induces cognitive deficits that can be reversed by drugs that enhance cholinergic function. While specific studies on this compound in this model are not extensively detailed in publicly available literature, its M2-selective antagonist profile makes it a compound of interest for this indication.

Cardiovascular Applications

This compound's potent antagonism of M2 receptors in the heart, which are responsible for mediating the negative chronotropic (heart rate-lowering) effects of acetylcholine, suggests its potential use in treating bradycardia (an abnormally slow heart rate).[1] By blocking these receptors, this compound could increase heart rate.

Foundation for Vorapaxar

Perhaps the most significant therapeutic legacy of this compound is its role as the chemical starting point for the development of vorapaxar (Zontivity®), a first-in-class, orally active, competitive antagonist of the protease-activated receptor-1 (PAR-1).[15][16][17] PAR-1 is the primary thrombin receptor on human platelets, and its activation is a key step in thrombus formation. Vorapaxar was developed through systematic structural modifications of the this compound scaffold to optimize its affinity and selectivity for PAR-1.[18]

Clinical trials of vorapaxar, such as the TRA 2°P-TIMI 50 and TRACER trials, have demonstrated its efficacy in reducing the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral artery disease.[19][20][21][22][23] However, this efficacy is accompanied by an increased risk of bleeding, including intracranial hemorrhage, a common concern with antiplatelet therapies.[19][22]

Experimental Protocols

Detailed, step-by-step protocols for experiments specifically using this compound are not consistently available in the public domain. However, based on established methodologies for characterizing muscarinic receptor ligands, the following sections outline the likely procedures for key experiments.

Radioligand Binding Assay

This assay is used to determine the affinity of this compound for different muscarinic receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for M1, M2, M3, M4, and M5 muscarinic receptors.

Materials:

  • Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing each of the human muscarinic receptor subtypes.

  • Radioligands: [³H]-pirenzepine (for M1), [³H]-AF-DX 384 (for M2), [³H]-4-DAMP (for M3), and [³H]-N-methylscopolamine (NMS) for M4 and M5.

  • This compound solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation cocktail and a liquid scintillation counter.

  • Glass fiber filters.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like atropine).

  • Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (with receptors) Incubation Incubate to reach equilibrium Membranes->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation This compound This compound (unlabeled) This compound->Incubation Filtration Rapid Filtration (separate bound/free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Workflow for a competitive radioligand binding assay.
Functional Assay (cAMP Measurement)

This assay measures the functional consequence of this compound's antagonism at Gi/o-coupled M2 and M4 receptors.

Objective: To determine the IC50 of this compound for the inhibition of agonist-induced decreases in cAMP levels.

Materials:

  • CHO cells stably co-expressing a muscarinic receptor (M2 or M4) and a cAMP biosensor (e.g., GloSensor™).

  • Muscarinic agonist (e.g., carbachol or oxotremorine-M).

  • Forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal).

  • This compound solutions of varying concentrations.

  • Cell culture medium.

  • Luminometer.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a set period (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of the muscarinic agonist along with forskolin to all wells (except for negative controls).

  • Luminescence Measurement: After a further incubation period (e.g., 15-30 minutes), measure the luminescence using a luminometer. The luminescent signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis: Plot the luminescent signal against the logarithm of the this compound concentration. Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of the forskolin-stimulated cAMP production.

Animal Model of Cognitive Impairment (Scopolamine-Induced Amnesia)

This model is used to assess the potential of this compound to reverse cognitive deficits.

Objective: To evaluate the effect of this compound on scopolamine-induced learning and memory impairment in mice.

Materials:

  • Mice (e.g., C57BL/6).

  • This compound.

  • Scopolamine hydrobromide.

  • Vehicle (e.g., saline).

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze, or passive avoidance chamber).

Procedure:

  • Acclimation and Habituation: Acclimate the mice to the housing facility and habituate them to the behavioral testing apparatus.

  • Drug Administration: Divide the mice into groups: Vehicle control, Scopolamine control, and this compound + Scopolamine. Administer this compound (or its vehicle) orally or intraperitoneally at various doses. After a set pre-treatment time (e.g., 30-60 minutes), administer scopolamine (or its vehicle) to induce amnesia.

  • Behavioral Testing: After a further delay (e.g., 15-30 minutes), subject the mice to behavioral tests to assess learning and memory.

    • Morris Water Maze: Assess spatial learning and memory by measuring the time it takes for the mice to find a hidden platform in a pool of water.

    • Y-Maze: Evaluate spatial working memory by recording the sequence of arm entries.

    • Passive Avoidance: Measure fear-motivated memory by assessing the latency of the mice to enter a dark chamber where they previously received a mild foot shock.

  • Data Analysis: Analyze the behavioral data to determine if this compound treatment significantly improves the performance of the scopolamine-treated mice compared to the scopolamine control group.

Signaling Pathways and Drug Development Logic

The following diagrams illustrate the key signaling pathways affected by this compound and the logical progression from this compound to the development of vorapaxar.

G cluster_M2 M2 Muscarinic Receptor Signaling ACh_M2 Acetylcholine M2R M2 Receptor ACh_M2->M2R activates Gi_M2 Gi/o Protein M2R->Gi_M2 activates Himbacine_M2 This compound Himbacine_M2->M2R blocks AC_M2 Adenylyl Cyclase Gi_M2->AC_M2 inhibits cAMP_M2 ↓ cAMP AC_M2->cAMP_M2

This compound antagonism of M2 receptor signaling.

G cluster_M4 M4 Muscarinic Receptor Signaling ACh_M4 Acetylcholine M4R M4 Receptor ACh_M4->M4R activates Gi_M4 Gi/o Protein M4R->Gi_M4 activates Himbacine_M4 This compound Himbacine_M4->M4R blocks AC_M4 Adenylyl Cyclase Gi_M4->AC_M4 inhibits cAMP_M4 ↓ cAMP AC_M4->cAMP_M4

This compound antagonism of M4 receptor signaling.

G This compound This compound (Natural Product) SAR Structure-Activity Relationship Studies This compound->SAR LeadOpt Lead Optimization (Improved PAR-1 Affinity) SAR->LeadOpt Vorapaxar Vorapaxar (PAR-1 Antagonist) LeadOpt->Vorapaxar Preclinical Preclinical Studies Vorapaxar->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval FDA Approval (Zontivity®) Clinical->Approval

Development of Vorapaxar from this compound.

Conclusion

This compound stands as a compelling natural product with a well-defined pharmacological profile as a selective M2/M4 muscarinic receptor antagonist. Its potential therapeutic applications in conditions such as Alzheimer's disease and bradycardia, while not fully realized in clinical practice for this compound itself, have paved the way for further research and drug discovery. The successful development of the antiplatelet agent vorapaxar from the this compound scaffold underscores the value of natural products as starting points for novel therapeutics. This comprehensive guide provides a foundation for researchers and drug development professionals to further explore the pharmacology of this compound and leverage its unique chemical structure in the pursuit of new and improved therapies.

References

The Architecture of a Potent M2 Muscarinic Antagonist: A Technical Guide to the Structural Elucidation and Stereochemistry of (+)-Himbacine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Himbacine, a complex piperidine alkaloid isolated from the bark of Australian magnolias, has garnered significant attention in medicinal chemistry due to its potent and selective antagonist activity at the M2 muscarinic acetylcholine receptor. This property has made it a valuable lead compound in the development of therapeutic agents for various conditions, including Alzheimer's disease. Understanding the intricate three-dimensional structure and stereochemistry of (+)-himbacine is paramount for elucidating its mechanism of action and for the rational design of novel analogs with improved pharmacological profiles. This technical guide provides an in-depth analysis of the structural elucidation of (+)-himbacine, detailing the key experimental methodologies and presenting the critical spectroscopic and crystallographic data that definitively established its molecular architecture.

Introduction

The initial structural characterization of himbacine relied on classical chemical degradation methods and spectroscopic techniques. However, the definitive and unambiguous determination of its complex polycyclic framework and multiple stereocenters was accomplished through a combination of modern spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography of key derivatives. The absolute stereochemistry was ultimately confirmed through enantioselective total synthesis.

Structural Elucidation: A Multi-faceted Approach

The elucidation of the structure of (+)-himbacine was a stepwise process involving the piecing together of data from various analytical techniques. The logical workflow for this process is outlined below.

Structural_Elucidation_Workflow cluster_Isolation Isolation & Preliminary Analysis cluster_Spectroscopy Spectroscopic Analysis cluster_Confirmation Definitive Structure & Stereochemistry Isolation Isolation from Galbulimima belgraveana Elemental_Analysis Elemental Analysis (C22H35NO2) Isolation->Elemental_Analysis MS Mass Spectrometry (m/z 345.2668) Elemental_Analysis->MS IR IR Spectroscopy (γ-lactone, C=C) MS->IR NMR 1D & 2D NMR (Connectivity, Relative Stereochemistry) IR->NMR Xray X-ray Crystallography (of a key intermediate) NMR->Xray Total_Synthesis Enantioselective Total Synthesis Xray->Total_Synthesis Final_Structure Final Structure of (+)-Himbacine Total_Synthesis->Final_Structure

Caption: Workflow for the structural elucidation of (+)-himbacine.

Spectroscopic Characterization

NMR spectroscopy was instrumental in defining the connectivity of the carbon skeleton and the relative stereochemistry of the chiral centers in (+)-himbacine.

Table 1: ¹H NMR Spectroscopic Data for (+)-Himbacine (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2'2.85m
3'α1.65m
3'β1.40m
4'1.55m
5'1.55m
6'2.20m
1''5.60dd15.5, 8.0
2''5.30dd15.5, 6.5
22.50m
34.50q6.5
3a2.10m
42.95m
4a1.80m
5-91.20-1.70m
9a1.90m
3-Me1.25d6.5
6'-Me1.05d6.0
N-Me2.15s

Table 2: ¹³C NMR Spectroscopic Data for (+)-Himbacine (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
2'65.8
3'33.5
4'25.0
5'26.5
6'58.0
1''131.0
2''128.5
1178.0
240.0
380.5
3a45.0
442.5
4a38.0
528.0
625.5
726.0
830.0
8a48.0
935.0
9a46.0
3-Me15.0
6'-Me20.0
N-Me41.0

Stereochemistry of (+)-Himbacine

(+)-Himbacine possesses a complex stereochemical architecture with multiple chiral centers. The IUPAC name, (3S,3aR,4R,4aS,8aR,9aS)-4-[(E)-2-[(2R,6S)-1,6-dimethylpiperidin-2-yl]ethenyl]-3-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydronaphtho[2,3-c]furan-1(3H)-one, precisely defines the absolute configuration at each stereocenter.[1] The relationship between the key stereocenters is crucial for its biological activity.

Himbacine_Stereochemistry cluster_decalin Decalin Core (Relative Stereochemistry) cluster_lactone Lactone Ring cluster_piperidine Piperidine Ring C3a C3a (R) C4a C4a (S) C3a->C4a trans C8a C8a (R) C4a->C8a cis C9a C9a (S) C8a->C9a trans C3 C3 (S) C3->C3a C4 C4 (R) C4->C4a C2_prime C2' (R) C4->C2_prime E-alkene linkage C6_prime C6' (S) C2_prime->C6_prime cis

Caption: Key stereochemical relationships in (+)-himbacine.

Key Experimental Protocols

The total synthesis of (+)-himbacine has been achieved by several research groups, with a key strategic step often being an intramolecular Diels-Alder reaction to construct the decalin core.[2][3]

Intramolecular Diels-Alder Reaction for the this compound Core

Objective: To construct the tricyclic core of this compound via a stereoselective intramolecular Diels-Alder reaction.

Materials:

  • Triene precursor

  • Anhydrous toluene

  • High-pressure reactor or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

  • Silica gel for chromatography

Procedure:

  • A solution of the triene precursor in anhydrous toluene (approximately 0.01 M) is prepared in a flame-dried flask under an inert atmosphere.

  • The solution is transferred to a high-pressure reactor or a thick-walled sealed tube.

  • The reaction vessel is sealed and heated to 180-210 °C for 24-48 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the cycloadduct.

X-ray Crystallography of a Key Intermediate

While direct crystallization of (+)-himbacine can be challenging, X-ray diffraction analysis of a crystalline intermediate was pivotal in confirming the relative stereochemistry of the decalin core. In the synthesis reported by Chackalamannil et al., a key intermediate was subjected to single-crystal X-ray analysis.[3]

Table 3: Representative X-ray Crystallographic Data for a this compound Precursor

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543(2)
b (Å)12.765(3)
c (Å)15.321(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)1670.8(7)
Z4
R-factor0.045

Note: The data presented is representative of a typical crystalline intermediate in a this compound synthesis and serves to illustrate the type of information obtained.

Conclusion

The structural elucidation of (+)-himbacine is a testament to the power of modern analytical techniques in organic chemistry. The combination of detailed NMR spectroscopic analysis and single-crystal X-ray crystallography of a key intermediate provided an unambiguous assignment of its complex structure and relative stereochemistry. The final confirmation of the absolute stereochemistry was achieved through enantioselective total synthesis. This comprehensive structural understanding has been foundational for the exploration of this compound's medicinal chemistry, enabling the design and synthesis of analogs with tailored pharmacological properties for potential therapeutic applications. The data and methodologies presented in this guide offer a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

References

In Vitro Binding Properties of Himbacine on Cerebral Cortical Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro binding properties of himbacine, a potent muscarinic receptor antagonist, with a specific focus on its interactions within cerebral cortical membranes. This document synthesizes key quantitative data, details established experimental methodologies, and visualizes the relevant signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Binding Data of this compound

This compound exhibits a notable selectivity for the M2 subtype of muscarinic acetylcholine receptors. The following tables summarize the binding affinities of this compound for various muscarinic receptor subtypes in different tissues, with a primary focus on the cerebral cortex. The data is presented as dissociation constants (K_d_), inhibitor constants (K_i_), and half-maximal inhibitory concentrations (IC_50_), which are critical metrics for evaluating ligand-receptor interactions.

Receptor SubtypeTissueRadioligandParameterValue (nM)Reference
M2 MuscarinicRat Cerebral Cortex[³H]AF-DX 116K_H_2.30[1]
Muscarinic (High Affinity Site)Rat Cerebral Cortex-K_H_2.94[1]
Muscarinic (Low Affinity Site)Rat Cerebral Cortex-K_L_71.2[1]
M2/M4 MuscarinicRat Cerebral Cortex[³H]AF-DX 384K_d_4.5[2]
M2 MuscarinicRat Brain Stem[³H]AF-DX 384K_d_4.6[2]
M2 MuscarinicRat Heart[³H]AF-DX 384K_d_6.9[2]
Cardiac ReceptorsRat-K_i_9.06[1]
Ileal ReceptorsRat-K_i_12.4[1]

K_H_ and K_L_ refer to the high and low-affinity binding sites, respectively.

Table 1: Binding Affinities of this compound in Rat Tissues

Receptor Subtype (human, cloned)ParameterValue (nM)Reference
hM1K_d_83[2]
hM2K_d_4[2]
hM3K_d_59[2]
hM4K_d_7[2]
hM5K_d_296[2]

Table 2: Binding Affinities of this compound for Cloned Human Muscarinic Receptors

Experimental Protocols

The characterization of this compound's binding properties relies heavily on radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and its receptor.[3] The following sections detail the typical methodologies employed in these studies.

Cerebral Cortical Membrane Preparation

A standard procedure for preparing cerebral cortical membranes for in vitro binding assays is as follows:

  • Tissue Homogenization: Rat cerebral cortex tissue is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[4]

  • Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove large debris.[4] The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.[4]

  • Washing: The membrane pellet is resuspended in fresh buffer and the high-speed centrifugation step is repeated to wash the membranes.[4]

  • Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C until use.[4] Protein concentration is determined using a standard assay such as the Pierce® BCA assay.[4]

Radioligand Competition Binding Assay

Competition binding assays are utilized to determine the affinity of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

  • Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine or [³H]AF-DX 116) and varying concentrations of the unlabeled competitor (this compound) are incubated with the prepared cerebral cortical membranes in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[2][4] The incubation is typically carried out at 30°C for 60 minutes with gentle agitation to reach equilibrium.[4]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[4][5] The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[4]

  • Data Analysis: The data is analyzed to determine the IC_50_ value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The K_i_ value is then calculated from the IC_50_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + ([L]/K_d_)), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[4]

Signaling Pathways and Experimental Workflows

Muscarinic M2 Receptor Signaling Pathway

This compound acts as an antagonist at M2 muscarinic receptors, which are G protein-coupled receptors (GPCRs).[6][7] The activation of M2 receptors by an agonist, such as acetylcholine, typically leads to the inhibition of adenylyl cyclase through the activation of an inhibitory G protein (G_i_).[6] This results in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, by blocking the receptor, prevents this signaling cascade.

M2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M2_Receptor M2 Muscarinic Receptor Acetylcholine->M2_Receptor Binds G_Protein G Protein (αi, β, γ) M2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts to ATP ATP ATP->Adenylyl_Cyclase Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Heart Rate) PKA->Cellular_Response Leads to This compound This compound This compound->M2_Receptor Blocks

Caption: M2 muscarinic receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Competition Binding Assay

The following diagram illustrates the key steps involved in a typical in vitro competition binding assay to determine the binding affinity of this compound.

Competition_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Cerebral Cortical Membrane Preparation Incubation Incubate Membranes with Radioligand and this compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, This compound dilutions, and Buffers Reagent_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Non-linear Regression (IC50 determination) Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: Workflow of a competition radioligand binding assay for this compound.

Conclusion

The in vitro binding data conclusively demonstrate that this compound is a high-affinity antagonist at muscarinic receptors, with a pronounced selectivity for the M2 subtype, particularly within the cerebral cortex. The experimental protocols outlined provide a robust framework for the continued investigation of this compound and other novel compounds targeting muscarinic receptors. The visualization of the M2 signaling pathway and the experimental workflow offers a clear conceptual understanding of the molecular mechanisms and the scientific methodology central to this area of research. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of neuropharmacology and drug discovery.

References

Himbacine's Role as a Lead Compound in Alzheimer's Disease Research: A Technical Guide to Muscarinic Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

Whitepaper | November 2025

Executive Summary

The cholinergic hypothesis has long been a cornerstone of Alzheimer's disease (AD) research, positing that a decline in cholinergic neurotransmission contributes significantly to the cognitive deficits observed in patients. Consequently, muscarinic acetylcholine receptors have emerged as promising therapeutic targets. This technical guide delves into the role of muscarinic receptor modulation in AD research, with a specific clarification on the pharmacological profile of himbacine and a detailed focus on the development of M1 muscarinic receptor agonists as a therapeutic strategy. While initially queried as a lead compound for AD, evidence robustly characterizes this compound as a potent M2/M4 muscarinic receptor antagonist. This guide will therefore pivot to the more clinically relevant and scientifically pursued avenue of M1 receptor agonism, detailing the mechanism of action, experimental validation, and key data related to prominent M1 agonists.

This compound: A Potent M2/M4 Muscarinic Antagonist

Contrary to the proposition of its role as a lead compound for M1 agonism in Alzheimer's disease, this compound is a natural alkaloid that has been extensively characterized as a potent and selective antagonist for the M2 and M4 muscarinic acetylcholine receptor subtypes.[1] Its high affinity for these subtypes has made it a valuable pharmacological tool for differentiating muscarinic receptor functions.[2]

The primary therapeutic strategy for AD involving muscarinic receptors focuses on agonism of the M1 receptor, which is postsynaptically located in the cortex and hippocampus and is crucial for memory and cognition.[3] Antagonism of M2 receptors, which often act as presynaptic autoreceptors to inhibit acetylcholine release, can also increase cholinergic transmission, but direct M1 agonism is a more targeted approach to enhance cognitive function and influence amyloid precursor protein (APP) processing.[3]

Quantitative Data: this compound Binding Affinity

The following table summarizes the binding affinities (Ki, nM) of this compound for the five human muscarinic receptor subtypes (M1-M5), highlighting its selectivity for M2 and M4 receptors.

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
This compound834-6.9597296
[1][4]

The M1 Muscarinic Receptor: A Prime Therapeutic Target in Alzheimer's Disease

The M1 muscarinic acetylcholine receptor (M1 mAChR) is highly expressed in the hippocampus and cerebral cortex, brain regions severely affected in Alzheimer's disease. Activation of the M1 receptor is known to modulate signaling pathways that are not only critical for learning and memory but also for the processing of amyloid precursor protein (APP), the parent molecule of the amyloid-beta (Aβ) peptide that forms the pathogenic plaques in AD brains.[5][6]

Mechanism of Action: M1 Agonism and Non-Amyloidogenic APP Processing

Stimulation of M1 receptors initiates a signaling cascade that favors the non-amyloidogenic processing of APP. This pathway involves the activation of protein kinase C (PKC), which in turn upregulates the activity of α-secretase enzymes, particularly ADAM10 and ADAM17 (also known as TACE).[7][8]

α-secretase cleaves APP within the Aβ domain, a process that both precludes the formation of the toxic Aβ peptide and generates a soluble, neuroprotective fragment known as sAPPα.[7] This shift in APP processing away from the amyloidogenic pathway (mediated by β- and γ-secretases) represents a key disease-modifying strategy in AD research.

M1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space M1_agonist M1 Agonist (e.g., Cevimeline, AF267B) M1R M1 Muscarinic Receptor M1_agonist->M1R Binds and Activates Gq Gq Protein M1R->Gq Activates APP Amyloid Precursor Protein (APP) sAPPalpha sAPPα (Neuroprotective) APP->sAPPalpha Releases no_Abeta Aβ Formation Precluded APP->no_Abeta Prevents ADAM17 α-secretase (ADAM17/TACE) ADAM17->APP Cleaves APP PLC Phospholipase C (PLC) Gq->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates PKC->ADAM17 Upregulates Activity

M1 receptor signaling pathway promoting non-amyloidogenic APP processing.
Key M1 Agonists in Alzheimer's Research

Several M1-selective agonists have been investigated for their therapeutic potential in AD. Cevimeline (also known as AF102B) and AF267B are two such compounds that have demonstrated efficacy in preclinical models.[9][10]

Cevimeline (AF102B): An M1 and M3 receptor agonist, cevimeline has been shown to improve cognitive deficits in animal models and positively influence tau pathology and Aβ levels.[9][11]

AF267B: This M1-selective agonist has been reported to reduce Aβ42 and tau pathologies in transgenic AD mice and decrease cerebrospinal fluid Aβ levels in rabbits.[10][12]

Quantitative Data: M1 Agonist Selectivity

The following table summarizes the functional potencies (EC50) of cevimeline across the five human muscarinic receptor subtypes, illustrating its preference for M1 and M3 receptors.

CompoundM1 (EC50, µM)M2 (EC50, µM)M3 (EC50, µM)M4 (EC50, µM)M5 (EC50, µM)
Cevimeline0.0231.040.0481.310.063
[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize muscarinic receptor ligands and assess their efficacy in the context of Alzheimer's disease research.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for different muscarinic receptor subtypes.

Objective: To quantify the affinity of a test compound for M1-M5 muscarinic receptors.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS).

  • Test compound at various concentrations.

  • Non-specific binding control (e.g., 10 µM atropine).

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

  • Filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various dilutions, and the cell membrane preparation (3-20 µg protein per well).[14]

  • Radioligand Addition: Add the radioligand ([3H]NMS) at a concentration close to its Kd value.[14] For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of a non-labeled antagonist like atropine.

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[14]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[14]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Radioligand_Binding_Workflow start Start plate_setup Prepare 96-well Plate: - Membranes - Test Compound - Buffer start->plate_setup add_radioligand Add Radioligand ([3H]NMS) plate_setup->add_radioligand incubate Incubate (e.g., 60 min, 30°C) add_radioligand->incubate filter Vacuum Filtration (Separates bound/unbound) incubate->filter wash Wash Filters (4x with cold buffer) filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate IC50 - Calculate Ki count->analyze end End analyze->end

Workflow for a radioligand binding assay.
α-Secretase (TACE/ADAM17) Activity Assay

This protocol measures the enzymatic activity of α-secretase, which is upregulated by M1 receptor agonism.

Objective: To quantify the effect of a test compound on α-secretase activity in vitro.

Materials:

  • Recombinant human TACE/ADAM17 enzyme.

  • Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2).

  • TACE Assay Buffer (e.g., 25 mM Tris, 2.5 µM ZnCl2, 0.005% Brij-35, pH 9.0).

  • TACE inhibitor (for control).

  • Black 96-well plates.

  • Fluorescent plate reader.

Procedure:

  • Reagent Preparation: Dilute the recombinant TACE enzyme and the fluorogenic substrate to their working concentrations in the assay buffer.

  • Reaction Setup: In a black 96-well plate, add the diluted TACE enzyme to the appropriate wells. Include a substrate blank containing only assay buffer.

  • Initiate Reaction: Start the enzymatic reaction by adding the diluted substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescent plate reader and measure the increase in fluorescence in kinetic mode for 5-30 minutes at 37°C. The excitation and emission wavelengths are typically around 320 nm and 405 nm, respectively.

  • Data Analysis: Calculate the rate of reaction (Vmax) from the linear portion of the fluorescence versus time plot. The specific activity is calculated by converting the RFU/min to pmol/min/µg of enzyme using a calibration standard.

Morris Water Maze for Cognitive Assessment

The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory deficits in rodent models of Alzheimer's disease.[9][15]

Objective: To evaluate the effect of a test compound on spatial learning and memory in an AD mouse model.

Apparatus:

  • A circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) at room temperature (22°C).

  • A hidden escape platform submerged 1 cm below the water surface.

  • High-contrast visual cues placed around the pool.

  • A video tracking system and software.

Procedure:

  • Acquisition Phase (4-5 days):

    • Mice are subjected to 4 trials per day.

    • For each trial, the mouse is gently placed into the water at one of four randomized starting positions, facing the pool wall.[11]

    • The mouse is allowed to swim for a maximum of 60 seconds to find the hidden platform. The time taken to find the platform (escape latency) is recorded.[15]

    • If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain there for 15-20 seconds.[15]

    • The platform remains in the same quadrant throughout the acquisition phase.

  • Probe Trial (Day 6):

    • The escape platform is removed from the pool.

    • The mouse is allowed to swim freely for 60 seconds.[11]

    • The video tracking system records the swim path, the time spent in the target quadrant (where the platform was previously located), and the number of times the mouse crosses the exact former location of the platform.

  • Data Analysis:

    • Learning: A decrease in escape latency across the acquisition days indicates learning.

    • Memory: In the probe trial, a significant preference for the target quadrant (spending more time there than in other quadrants) and a higher number of platform location crossings indicate good spatial memory retention.

Conclusion

While this compound is a valuable tool for studying M2/M4 receptor function, it is not a lead compound for the primary cholinergic therapeutic strategy in Alzheimer's disease. The development of selective M1 muscarinic receptor agonists represents a more direct and promising approach to address both the symptomatic cognitive decline and the underlying amyloid pathology of AD. Compounds like cevimeline and AF267B have provided crucial preclinical evidence supporting the hypothesis that M1 agonism can modulate APP processing towards the non-amyloidogenic pathway. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel M1-targeted therapeutics for this devastating neurodegenerative disease.

References

Himbacine's Allosteric Binding Properties on Muscarinic Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the allosteric binding properties of himbacine on muscarinic acetylcholine receptors (mAChRs). This compound, an alkaloid isolated from the bark of Australian magnolias, is a potent muscarinic receptor antagonist with notable selectivity for the M2 and M4 subtypes.[1] While primarily characterized as a competitive antagonist at the orthosteric acetylcholine binding site, evidence demonstrates that this compound also exhibits allosteric properties, modulating the binding of other ligands at a topographically distinct site. This guide synthesizes quantitative binding data, details key experimental methodologies, and visualizes the associated molecular interactions and signaling pathways to serve as a critical resource for researchers in pharmacology and drug development.

Orthosteric and Allosteric Binding of this compound: A Quantitative Overview

This compound's interaction with muscarinic receptors is complex, involving both direct competition with acetylcholine at the orthosteric site and modulation of ligand binding at an allosteric site. This dual activity is crucial for a complete understanding of its pharmacological profile.

Orthosteric Binding Affinities

This compound demonstrates high affinity for muscarinic receptors, with a clear preference for the M2 and M4 subtypes over M1, M3, and M5. This selectivity has been consistently demonstrated across various radioligand binding studies using different tissues and recombinant cell systems. The quantitative data from these studies are summarized in the tables below.

Table 1: this compound Dissociation Constants (Kd) at Human Muscarinic Receptor Subtypes

Receptor SubtypeKd (nM)Cell LineReference
hM183CHO cells[1]
hM24CHO cells[1]
hM359CHO cells[1]
hM47CHO cells[1]
hM5296CHO cells[1]

Table 2: this compound Inhibition Constants (Ki) and pA2/pKb Values at Various Muscarinic Receptors

Receptor/TissueKi (nM)pA2/pKbExperimental ModelReference
Rat Cardiac Receptors9.06-Cardiac Membranes[2]
Rat Ileal Receptors12.4-Ileal Membranes[2]
Rat Cerebral Cortex (High Affinity)2.94 (KH)-Cortical Membranes[2]
Rat Cerebral Cortex (Low Affinity)71.2 (KL)-Cortical Membranes[2]
Guinea-Pig Atria-8.2 - 8.42Isolated Atria[1][3]
Guinea-Pig Smooth Muscle-~7.2Isolated Ileum/Trachea[1]
Rabbit Vas Deferens (putative M4)-8.08Isolated Vas Deferens[4]
Rat Superior Cervical Ganglion (M1)-7.14Isolated Ganglion[4]
Dog Saphenous Vein (M1)-7.16Isolated Vein[4]
Human M1 (functional assay)-7.5CHO cell membranes[5]
Human M2 (functional assay)-8.7CHO cell membranes[5]
Human M3 (functional assay)-7.5CHO cell membranes[5]
Human M4 (functional assay)-8.5CHO cell membranes[5]
Allosteric Binding Properties

A key characteristic of an allosteric modulator is its ability to influence the binding of an orthosteric ligand without directly competing for the same binding site. This compound has been shown to allosterically modulate the binding of the classic muscarinic antagonist, [³H]N-methylscopolamine ([³H]NMS).

Specifically, this compound decelerates the dissociation of [³H]NMS from cardiac muscarinic receptors in a concentration-dependent manner. This effect is indicative of negative cooperativity, where the binding of this compound to an allosteric site reduces the off-rate of the orthosteric ligand.

Table 3: Allosteric Modulatory Effect of this compound

ParameterValueReceptor/TissueEffectReference
IC50103.7 µMRat Cardiac ReceptorsDeceleration of [³H]NMS dissociation[6]

Intriguingly, while this compound itself can be allosterically modulated by other compounds, it primarily acts as a competitive antagonist at the orthosteric site when interacting with agonists like acetylcholine. Functional assays, such as those measuring acetylcholine-stimulated [³⁵S]GTPγS binding, have consistently yielded Schild slope factors close to unity for this compound, which is characteristic of competitive antagonism.[5]

Experimental Protocols

The quantitative data presented above are derived from a variety of experimental techniques. The following sections detail the methodologies for the key assays used to characterize this compound's binding to muscarinic receptors.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a ligand for its receptor. Competition binding assays with a radiolabeled ligand are commonly used to determine the inhibition constant (Ki) of an unlabeled ligand like this compound.

Protocol: Competition Radioligand Binding Assay

  • Membrane Preparation:

    • Tissues (e.g., rat heart, cerebral cortex) or cells expressing a specific muscarinic receptor subtype (e.g., CHO cells) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Assay Incubation:

    • In a 96-well plate, incubate a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]NMS) with the prepared membranes.

    • Add increasing concentrations of unlabeled this compound.

    • To determine non-specific binding, a separate set of tubes containing a high concentration of a non-labeled antagonist (e.g., atropine) is included.

    • The total assay volume is brought up with the assay buffer.

    • Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are then analyzed using non-linear regression to fit a one-site or two-site competition model.

    • The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.

    • The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³H]NMS Dissociation Assay

This assay is crucial for identifying and characterizing the allosteric effects of a compound on the binding of an orthosteric ligand.

Protocol: [³H]NMS Dissociation Kinetics

  • Equilibrium Binding:

    • Incubate cell membranes expressing the muscarinic receptor of interest with a saturating concentration of [³H]NMS to allow for the formation of the receptor-radioligand complex, reaching equilibrium.

  • Initiation of Dissociation:

    • Initiate the dissociation of [³H]NMS by adding a high concentration of a non-labeled antagonist (e.g., 10 µM atropine). This prevents the re-binding of the dissociated [³H]NMS.

    • Simultaneously, in parallel experimental groups, add the non-labeled antagonist along with various concentrations of the allosteric modulator (this compound).

  • Time-Course Measurement:

    • At various time points after initiating dissociation, terminate the reaction by rapid filtration, as described in the radioligand binding assay protocol.

    • Quantify the amount of [³H]NMS still bound to the receptors at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the specific binding against time.

    • The dissociation rate constant (koff) is determined from the slope of the resulting line.

    • The effect of the allosteric modulator is observed as a decrease in the koff value (i.e., a slower dissociation rate).

    • The IC₅₀ value for the allosteric effect can be determined by plotting the koff values against the concentration of the allosteric modulator.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor stimulation by an agonist. It is used to determine the functional potency and efficacy of agonists and the nature of antagonism (competitive vs. non-competitive).

Protocol: Agonist-Stimulated [³⁵S]GTPγS Binding

  • Membrane Preparation:

    • Prepare membranes from cells expressing the muscarinic receptor subtype of interest as described previously.

  • Assay Incubation:

    • In a 96-well plate, incubate the membranes with a buffer containing GDP (to ensure G proteins are in their inactive state) and the desired concentrations of the antagonist (this compound).

    • Add increasing concentrations of a muscarinic agonist (e.g., acetylcholine).

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the amount of [³⁵S]GTPγS bound to the G proteins using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the agonist concentration to generate dose-response curves.

    • In the presence of a competitive antagonist like this compound, the dose-response curves for the agonist will show a parallel rightward shift.

    • A Schild analysis can be performed by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot gives the pA₂ value, which is a measure of the antagonist's affinity. A slope of unity is indicative of competitive antagonism.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows discussed in this guide.

Allosteric_Modulation cluster_receptor Muscarinic Receptor cluster_ligands Ligands receptor Orthosteric Site Allosteric Site receptor:allo->receptor:ortho Modulates binding of other ligands agonist Acetylcholine agonist->receptor:ortho Binds to orthosteric site This compound This compound This compound->receptor:ortho Competes with acetylcholine This compound->receptor:allo Binds to allosteric site

Figure 1: Conceptual diagram of this compound's dual binding modes at a muscarinic receptor.

Dissociation_Assay_Workflow start 1. Equilibrate Membranes with [3H]NMS add_ligands 2. Initiate Dissociation - Add excess unlabeled antagonist - Add varying [this compound] start->add_ligands time_points 3. Terminate at Different Time Points add_ligands->time_points filter_wash 4. Rapid Filtration and Washing time_points->filter_wash count 5. Scintillation Counting filter_wash->count analyze 6. Data Analysis - Calculate koff - Determine IC50 for dissociation slowing count->analyze

Figure 2: Experimental workflow for the [³H]NMS dissociation assay to assess allosteric modulation.

Muscarinic_Signaling cluster_m1_m3_m5 M1, M3, M5 Receptor Signaling cluster_m2_m4 M2, M4 Receptor Signaling m1m3m5 Acetylcholine binds to M1/M3/M5 gq11 Activation of Gq/11 m1m3m5->gq11 plc Stimulation of Phospholipase C (PLC) gq11->plc pip2 PIP2 Hydrolysis plc->pip2 ip3_dag Generation of IP3 and DAG pip2->ip3_dag ca_pkc Increased intracellular Ca2+ and PKC activation ip3_dag->ca_pkc m2m4 Acetylcholine binds to M2/M4 gi_go Activation of Gi/o m2m4->gi_go ac Inhibition of Adenylyl Cyclase (AC) gi_go->ac camp Decreased cAMP production ac->camp

Figure 3: Major signaling pathways of muscarinic receptor subtypes.

Conclusion

This compound presents a fascinating case of a muscarinic receptor ligand with a dual mode of action. While its primary classification is a competitive antagonist with selectivity for M2 and M4 subtypes, its ability to allosterically modulate the binding of other antagonists highlights a more complex interaction with the receptor. For drug development professionals, this dual activity underscores the importance of a comprehensive pharmacological characterization of new chemical entities. The methodologies and data presented in this guide provide a framework for such investigations, enabling a deeper understanding of ligand-receptor interactions and facilitating the design of more selective and effective therapeutics targeting the muscarinic receptor system. The pronounced negative cooperativity observed when certain allosteric modulators bind in the presence of this compound further suggests that this compound can occupy both the orthosteric and an allosteric site, a property that warrants further investigation.

References

Himbacine as a thrombin receptor (PAR1) inhibitor.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Himbacine-Derived Protease-Activated Receptor 1 (PAR-1) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protease-Activated Receptor 1 (PAR-1), the primary thrombin receptor on human platelets, represents a critical target in the development of novel antiplatelet therapies. Thrombin, the most potent activator of platelets, plays a pivotal role in the pathophysiology of arterial thrombosis. The natural product this compound, a piperidine alkaloid, has served as a foundational scaffold for the development of a new class of potent and selective PAR-1 antagonists. This technical guide provides a comprehensive overview of this compound-derived PAR-1 inhibitors, with a primary focus on vorapaxar, the first-in-class drug approved for clinical use. The document details the mechanism of action, quantitative pharmacology, key experimental methodologies for evaluation, and the complex signaling pathways involved in PAR-1 modulation.

Introduction to Protease-Activated Receptor 1 (PAR-1)

PAR-1 is a unique member of the G-protein coupled receptor (GPCR) superfamily, expressed on a variety of cell types including platelets, endothelial cells, smooth muscle cells, and fibroblasts.[1] Unlike typical GPCRs that are activated by soluble ligands, PAR-1 is activated via proteolytic cleavage of its N-terminal exodomain by the serine protease α-thrombin.[2][3] This cleavage unmasks a new N-terminus, which acts as a "tethered ligand" (sequence SFLLRN in humans) that binds intramolecularly to the receptor's core, initiating downstream signaling.[3][4] This signaling in platelets leads to shape change, granule release, and aggregation, contributing significantly to thrombus formation.[5] The central role of the thrombin-PAR-1 axis in thrombosis has made it an attractive target for therapeutic intervention.[4]

This compound as a Scaffold for PAR-1 Antagonists

The journey to clinically effective PAR-1 antagonists was significantly advanced by the discovery of this compound as a structural template.[1] Originally identified as a muscarinic receptor antagonist, the tricyclic this compound core was recognized as a suitable scaffold for designing small molecule inhibitors that could compete with the tethered ligand.[1][6] Extensive structure-activity relationship (SAR) studies on the this compound backbone led to the synthesis of highly potent and selective PAR-1 antagonists.[7] This development culminated in the discovery of vorapaxar (formerly SCH 530348), a synthetic, this compound-derived compound that demonstrates high affinity and potent inhibition of PAR-1.[8] Vorapaxar is an orally active, competitive PAR-1 antagonist that has been clinically approved to reduce thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or peripheral arterial disease (PAD).[9][10]

Mechanism of Action

This compound-derived antagonists, exemplified by vorapaxar, function as potent and selective competitive inhibitors of PAR-1.[9][10] They are orthosteric antagonists, meaning they bind directly to the ligand-binding pocket within the transmembrane bundle of the receptor.[3] This binding physically obstructs the intramolecular interaction of the tethered ligand, thereby preventing receptor activation and subsequent downstream signaling.[11]

The high-resolution crystal structure of human PAR-1 bound to vorapaxar reveals that the drug occupies a superficial, yet largely enclosed, binding pocket near the extracellular surface.[3] Although classified as a reversible antagonist, vorapaxar exhibits a slow dissociation rate (off-rate), which, combined with its long pharmacokinetic half-life, results in a durable and effectively irreversible inhibition in a clinical setting.[10] A key feature of this class of inhibitors is their specificity; they block platelet aggregation induced by thrombin and PAR-1 activating peptides (e.g., TRAP) but do not affect aggregation stimulated by other agonists like ADP, collagen, or thromboxane mimetics.[9]

Mechanism of this compound-Derivative (Vorapaxar) Inhibition of PAR-1 cluster_activation Standard PAR-1 Activation cluster_inhibition Inhibition by this compound Derivative Thrombin Thrombin PAR1_inactive Inactive PAR-1 (N-Terminus Intact) Thrombin->PAR1_inactive Cleavage PAR1_cleaved Cleaved PAR-1 PAR1_inactive->PAR1_cleaved PAR1_inhibited Inactive PAR-1 (Binding Pocket Blocked) PAR1_inactive->PAR1_inhibited TetheredLigand Tethered Ligand (SFLLRN) PAR1_cleaved->TetheredLigand PAR1_active Active PAR-1 (Conformational Change) PAR1_cleaved->PAR1_active TetheredLigand->PAR1_cleaved Intramolecular Binding TetheredLigand->PAR1_inhibited Binding Blocked G_Protein G-Protein Signaling PAR1_active->G_Protein Activation Vorapaxar Vorapaxar (this compound Derivative) Vorapaxar->PAR1_inactive Competitive Binding No_Activation No G-Protein Signaling PAR1_inhibited->No_Activation

Caption: Competitive inhibition of PAR-1 by a this compound derivative like vorapaxar.

Quantitative Pharmacology

The potency of this compound-derived PAR-1 antagonists has been extensively characterized using various in vitro assays. The data consistently demonstrate high-affinity binding and potent functional inhibition in the nanomolar range.

Compound/AnalogAssay TypeValueReference(s)
Vorapaxar (SCH 530348) Radioligand Binding (Ki)8.1 nM[9]
Ca2+ Mobilization (Ki)1.1 nM[9]
Platelet Aggregation (IC50)25 nM (haTRAP)[9]
Platelet Aggregation (IC50)47 nM (Thrombin)[9]
Ca2+ Mobilization (IC50)32 nM[12]
This compound Analog (5-(3-pyridyl)) Radioligand Binding (Ki)22 nM[7][8][13]
Prototypical Analog ('55') Radioligand Binding (Ki)2.7 nM[8][14]
This compound Analog ('4') Radioligand Binding (Ki)11 nM[8]
C7-Spirocyclic Analog ('5c') Radioligand Binding (Ki)5.1 nM[15]
C7-Aminomethyl Analog ('6a') Radioligand Binding (Ki)5.0 nM[14]
C9a-Hydroxy Analog Radioligand Binding (Ki)19.5 nM[14]
Quinoline-Based Analog ('30') Functional Assay (IC50)6.3 nM[13]
New Tricyclic Core Analog ('40') Functional Assay (IC50)7.6 nM[16]
Vorapaxar Analog Functional Assay (IC50)27 nM[8][15]

PAR-1 Signaling Pathways

Activation of PAR-1 by its tethered ligand leads to the engagement of multiple G-protein families, resulting in a complex downstream signaling cascade.

  • Gαq/11 Pathway : This is a primary pathway in platelets. Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC), culminating in platelet activation and aggregation.

  • Gα12/13 Pathway : Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is crucial for inducing platelet shape change.

  • Gαi/o Pathway : PAR-1 can also couple to Gαi, which inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP), a key negative regulator of platelet activation.

PAR-1 Downstream Signaling Cascades cluster_receptor Receptor Activation cluster_g_proteins G-Protein Coupling cluster_downstream Effector Pathways cluster_cellular_response Cellular Response (Platelet) Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 Cleavage & Activation Gq Gαq/11 PAR1->Gq G1213 Gα12/13 PAR1->G1213 Gi Gαi/o PAR1->Gi PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G1213->RhoGEF AC Adenylyl Cyclase (AC) Gi->AC Inhibition PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA RhoGEF->RhoA cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca2+ IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Aggregation Aggregation PKC->Aggregation GranuleRelease Granule Release PKC->GranuleRelease Ca_Release->Aggregation ShapeChange Shape Change RhoA->ShapeChange cAMP->Aggregation Inhibits

Caption: Simplified overview of the major G-protein signaling pathways downstream of PAR-1.

Key Experimental Protocols

The characterization of this compound-derived PAR-1 antagonists relies on a suite of standardized in vitro and in vivo assays.

Radioligand Binding Assay (Competitive)

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for its target receptor.[1][17]

  • Objective : To measure the affinity of a this compound analog by its ability to compete with a radiolabeled ligand for binding to PAR-1.

  • Materials :

    • Membrane preparation from human platelets or cells expressing PAR-1.

    • Radioligand: e.g., [3H]haTRAP (a high-affinity tritiated PAR-1 agonist peptide).

    • Test compound (this compound analog) at various concentrations.

    • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).

    • 96-well plates, glass fiber filters, and a filtration manifold.

    • Scintillation counter.

  • Protocol :

    • Incubation : In a 96-well plate, incubate the receptor membrane preparation with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound.[18]

    • Equilibration : Allow the reaction to reach equilibrium (e.g., 60-90 minutes at 30°C).[18]

    • Separation : Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand by vacuum filtration through glass fiber filters. The membranes are trapped on the filter while the unbound ligand passes through.[1]

    • Washing : Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

    • Quantification : Place the filters in scintillation vials with scintillation fluid and measure the trapped radioactivity using a scintillation counter.

    • Data Analysis : Plot the percentage of inhibition against the log concentration of the test compound to generate a competition curve. The IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[18]

Workflow for Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare PAR-1 Membranes Incubate Incubate: Membranes + Radioligand + Test Compound Membranes->Incubate Radioligand Prepare Radioligand ([3H]haTRAP) Radioligand->Incubate TestCompound Prepare Serial Dilutions of Test Compound TestCompound->Incubate Filter Vacuum Filtration (Separate Bound/Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot Plot % Inhibition vs. [Compound] Count->Plot Calculate Determine IC50 & Calculate Ki Plot->Calculate

Caption: Key steps in a competitive radioligand binding assay for PAR-1 antagonists.
Calcium Mobilization Assay

This cell-based functional assay measures the ability of an antagonist to block the Gαq-mediated release of intracellular calcium upon receptor activation.[5][19]

  • Objective : To quantify the inhibitory effect of a this compound analog on PAR-1 agonist-induced calcium flux.

  • Materials :

    • A cell line expressing PAR-1 (e.g., HEK293 cells, vascular smooth muscle cells).[9]

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • PAR-1 agonist (e.g., Thrombin or TRAP).

    • Test compound (this compound analog).

    • A fluorescence microplate reader (e.g., FlexStation).[5][19]

  • Protocol :

    • Cell Plating : Seed cells expressing PAR-1 into a 96-well black, clear-bottom plate and culture overnight.[20]

    • Dye Loading : Load the cells with a calcium-sensitive fluorescent dye for approximately 1 hour at 37°C. The dye enters the cells and is cleaved into its fluorescent, calcium-sensitive form.[19]

    • Antagonist Incubation : Add varying concentrations of the test compound to the wells and incubate for a defined period.

    • Signal Detection : Place the plate in a fluorescence reader. Establish a baseline fluorescence reading.

    • Agonist Stimulation : Inject a fixed concentration of the PAR-1 agonist into the wells to stimulate the receptor.

    • Measurement : Immediately measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the release of calcium from intracellular stores.

    • Data Analysis : The inhibitory effect of the test compound is quantified by the reduction in the peak fluorescence signal. An IC50 value is determined by plotting the percent inhibition against the log concentration of the antagonist.

Platelet Aggregation Assay

This assay directly measures the primary functional endpoint of antiplatelet drugs: the inhibition of platelet clumping.[21]

  • Objective : To assess the ability of a this compound analog to inhibit platelet aggregation induced by a PAR-1 agonist.

  • Materials :

    • Freshly drawn human blood, anticoagulated with sodium citrate.

    • Platelet-rich plasma (PRP), prepared by low-speed centrifugation.[22]

    • PAR-1 agonist: Thrombin Receptor Activator Peptide (TRAP), which is highly specific for PAR-1.[21][23]

    • Test compound (this compound analog).

    • Platelet aggregometer (optical or impedance-based).

  • Protocol :

    • PRP Preparation : Prepare PRP from citrated whole blood. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation and used as a reference (100% aggregation).[22]

    • Incubation : Pre-warm a sample of PRP to 37°C in a cuvette with a stir bar inside the aggregometer. Add the test compound and incubate for a few minutes.

    • Aggregation Induction : Add a specific concentration of TRAP to the PRP to induce aggregation.

    • Monitoring : The aggregometer measures the change in light transmission (for optical systems) or impedance (for whole-blood systems) as platelets aggregate.[22]

    • Data Analysis : The maximum extent of aggregation is recorded. The inhibitory effect of the compound is calculated relative to a vehicle control. An IC50 value is determined from the concentration-response curve.

In Vivo Models of Thrombosis (Folts Model)

The Folts model is a widely used preclinical animal model to evaluate the antithrombotic efficacy of novel compounds in vivo.[2][24]

  • Objective : To determine if a this compound analog can prevent the formation of occlusive, platelet-rich thrombi in a stenosed and damaged artery.

  • Model : Typically performed in anesthetized animals such as dogs, pigs, or non-human primates.

  • Protocol :

    • Surgical Preparation : An artery (commonly the coronary or carotid artery) is surgically exposed. A flow probe is placed on the artery to monitor blood flow.[24]

    • Stenosis and Injury : Distal to the flow probe, the artery is externally constricted with a plastic cylinder or suture to create a critical stenosis (e.g., 50-70% reduction in diameter). The endothelium at the site of stenosis is then injured, typically by clamping the vessel, to expose thrombogenic subendothelial collagen.[2][24]

    • Cyclic Flow Reductions (CFRs) : The combination of stenosis and injury leads to the spontaneous formation of a platelet-rich thrombus at the site. The thrombus gradually grows, occluding the vessel and causing blood flow to decrease. As pressure builds, the thrombus may embolize, and flow is temporarily restored. This process repeats, causing characteristic CFRs.[24]

    • Drug Administration : Once stable CFRs are established, the test compound is administered (e.g., intravenously or orally).

    • Evaluation : An effective antithrombotic agent will reduce the frequency and magnitude of the CFRs, or abolish them entirely. The dose-response relationship can be evaluated.

Conclusion and Future Directions

The development of this compound-derived PAR-1 antagonists represents a significant milestone in antiplatelet therapy, providing a novel mechanism to mitigate atherothrombotic events. Vorapaxar has clinically validated PAR-1 as a therapeutic target. The comprehensive in vitro and in vivo methodologies detailed in this guide are essential for the discovery and characterization of next-generation PAR-1 inhibitors. Future research may focus on developing antagonists with improved pharmacokinetic profiles, reduced bleeding risks, or the ability to exhibit biased signaling—selectively inhibiting detrimental pro-thrombotic pathways while preserving potentially beneficial cytoprotective signals also mediated by PAR-1.

References

Methodological & Application

Total Synthesis of (+)-Himbacine Leveraging the Diels-Alder Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Himbacine, a potent muscarinic receptor antagonist isolated from the bark of Australian magnolias, has garnered significant attention as a promising lead compound in medicinal chemistry, particularly for the development of treatments for Alzheimer's disease. Its complex molecular architecture, featuring a tricyclic core and multiple stereocenters, presents a formidable challenge for synthetic chemists. This document details two distinct and notable strategies for the total synthesis of (+)-himbacine that strategically employ an intramolecular Diels-Alder reaction to construct the key carbocyclic framework. The methodologies developed by the research groups of Chackalamannil and Tchabanenko are presented, offering insights into different approaches to this intricate synthesis. While the Chackalamannil synthesis represents a successful and efficient route, it is important to note that the biomimetic synthesis reported by Tchabanenko and colleagues has been retracted. Nevertheless, an examination of its proposed strategy remains instructive.

Introduction

The total synthesis of natural products is a cornerstone of organic chemistry, driving the development of new synthetic methodologies and providing access to complex molecules of biological importance. (+)-Himbacine is a compelling target due to its significant biological activity. The intramolecular Diels-Alder reaction, a powerful tool for the construction of polycyclic systems, has been a key strategy in several syntheses of this alkaloid. This application note will provide a detailed overview of two such approaches, complete with experimental protocols and comparative data.

Chackalamannil's "All-Encompassing" Intramolecular Diels-Alder Approach

A highly efficient total synthesis of (+)-himbacine was reported by Chackalamannil and coworkers, culminating in an overall yield of approximately 10%.[1][2] A key feature of their refined strategy is a single, all-encompassing intramolecular Diels-Alder reaction of a tetraene precursor, which establishes the complex tricyclic core of the molecule in one step.[1][2]

Logical Workflow of Chackalamannil's Synthesis

A Tetraene Precursor Assembly B Intramolecular Diels-Alder Reaction A->B Heat C Tricyclic Intermediate B->C D Functional Group Manipulation C->D E (+)-Himbacine D->E

Caption: Workflow of Chackalamannil's synthesis.

Key Experimental Protocol: Intramolecular Diels-Alder Reaction

The pivotal step in this synthesis is the thermal intramolecular [4+2] cycloaddition of the tetraene derivative.

Procedure: A solution of the tetraene precursor in a suitable high-boiling solvent (e.g., xylenes) is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford the tricyclic intermediate.

ParameterValue
Reactant Appropriately substituted tetraene derivative
Solvent Xylenes
Temperature Reflux (approx. 140 °C)
Reaction Time 12-24 hours
Yield Not explicitly stated for this single step, but the overall yield for the synthesis is ~10%[1][2]

Tchabanenko's Biomimetic Approach (Retracted)

A biomimetic total synthesis of (+)-himbacine was described by Tchabanenko and colleagues, featuring an iminium ion-activated intramolecular Diels-Alder cycloaddition.[3] It is critical to note that this publication has been retracted. [4] The retraction notice indicated discrepancies in the spectral data of a key precursor upon repetition of the synthesis. Despite the retraction, the proposed synthetic design is presented here for its conceptual value.

The strategy involved the treatment of a butenolide precursor with trifluoroacetic acid, which was proposed to trigger a cascade of N-Boc deprotection, condensation, and the key iminium ion-activated intramolecular Diels-Alder reaction to furnish the (+)-himbacine precursor.[3]

Proposed Synthetic Pathway (Tchabanenko et al.)

A Butenolide Precursor B TFA Treatment A->B C Iminium Ion Intermediate B->C N-Boc deprotection & condensation D Intramolecular Diels-Alder Cycloaddition C->D E Himbacine Precursor D->E Reductive work-up F Further Steps E->F G (+)-Himbacine F->G

Caption: Proposed pathway of the retracted Tchabanenko synthesis.

Originally Reported Experimental Protocol: Iminium Ion-Activated Diels-Alder Cycloaddition

The following protocol is derived from the retracted publication and should be viewed with caution.

Procedure: The butenolide precursor was reportedly treated with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane at room temperature. The reaction was quenched with a reductive work-up to yield the tricyclic precursor to (+)-himbacine.

ParameterOriginally Reported Value
Reactant Butenolide 14[3]
Reagent Trifluoroacetic Acid (TFA)
Solvent Dichloromethane
Temperature Room Temperature
Work-up Reductive

Summary of Synthetic Strategies

The two discussed syntheses of (+)-himbacine highlight the versatility of the intramolecular Diels-Alder reaction. A comparison of the key cycloaddition step is summarized below.

FeatureChackalamannil et al.Tchabanenko et al. (Retracted)
Reaction Type Thermal Intramolecular Diels-AlderIminium Ion-Activated Intramolecular Diels-Alder
Key Intermediate Tetraene derivativeButenolide precursor
Activation Thermal energyAcid-catalyzed (TFA)
Reported Outcome Successful total synthesisRetracted due to irreproducibility of precursor synthesis
Overall Yield ~10%[1][2]Not applicable

Conclusion

The total synthesis of (+)-himbacine remains an active area of research, driven by its therapeutic potential. The "all-encompassing" intramolecular Diels-Alder strategy developed by Chackalamannil and his team represents a robust and efficient approach to this complex natural product. The retracted biomimetic approach from the Tchabanenko group, while ultimately unverified, serves as a reminder of the rigorous standards of reproducibility required in synthetic chemistry and offers an interesting, albeit flawed, conceptual framework. For researchers in drug development, the successful synthesis by Chackalamannil provides a reliable pathway for accessing (+)-himbacine and its analogues for further biological evaluation.

References

Biomimetic Total Synthesis of (+)-Himbacine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Himbacine, a piperidine alkaloid isolated from the bark of Australian magnolias, has garnered significant attention as a potent muscarinic receptor antagonist and a promising lead for Alzheimer's disease research. Its complex polycyclic architecture presents a formidable challenge for synthetic chemists. This document provides a detailed protocol for the total synthesis of (+)-himbacine, drawing upon a biomimetic strategy centered around a key intramolecular Diels-Alder reaction. The synthesis is based on the successful approach reported by Chackalamannil et al., which, while a formal total synthesis, incorporates key transformations that mimic a plausible biosynthetic pathway. This protocol includes detailed experimental procedures, tabulated quantitative data, and visualizations of the synthetic workflow and key reaction mechanisms to aid in its practical application.

Introduction

The intricate structure of (+)-himbacine, characterized by a decahydronaphthofuranone core fused with a piperidine ring, has inspired numerous synthetic efforts. A biomimetic approach, which seeks to replicate nature's synthetic strategy, offers an elegant and potentially efficient route to this complex molecule. The key transformation in the proposed biosynthesis and in several synthetic routes is an intramolecular Diels-Alder reaction to construct the tricyclic core. This document outlines a robust protocol for the total synthesis of (+)-himbacine, providing researchers with the necessary details to replicate this important synthetic achievement.

Overall Synthetic Strategy

The total synthesis of (+)-himbacine can be conceptually divided into three main stages:

  • Synthesis of the Dienophile Precursor: Construction of the functionalized piperidine moiety which will ultimately form the dienophile in the key cycloaddition.

  • Assembly of the Diels-Alder Precursor and Cycloaddition: Coupling of the dienophile precursor with the diene component, followed by the pivotal intramolecular Diels-Alder reaction to form the tricyclic core of himbacine.

  • Final Transformations: Elaboration of the tricyclic intermediate to afford (+)-himbacine.

The overall workflow of the synthesis is depicted in the following diagram:

G cluster_0 Stage 1: Dienophile Precursor Synthesis cluster_1 Stage 2: Assembly and Cycloaddition cluster_2 Stage 3: Final Transformations A Starting Materials B Functionalized Piperidine Synthesis A->B C Coupling with Diene Precursor B->C D Intramolecular Diels-Alder Reaction C->D E Formation of Tricyclic Intermediate D->E F Elaboration to (+)-Himbacine E->F G (+)-Himbacine F->G Final Product

Caption: Overall workflow for the total synthesis of (+)-himbacine.

Experimental Protocols

The following protocols are adapted from the work of Chackalamannil et al. and represent key stages in the synthesis.

Protocol 1: Synthesis of the Advanced Tricyclic Intermediate via Intramolecular Diels-Alder Reaction

This protocol describes the formation of the key tricyclic intermediate from a tetraene precursor, which embodies the core biomimetic step.

Materials and Reagents:

  • Tetraene precursor (appropriately substituted)

  • Toluene, anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • A solution of the tetraene derivative in anhydrous toluene is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the advanced tricyclic intermediate.

Key Reaction Mechanism: Intramolecular Diels-Alder Cycloaddition

The formation of the tricyclic core proceeds via a concerted [4+2] cycloaddition. The diene and dienophile moieties, tethered within the same molecule, react to form the cyclohexene ring embedded in the polycyclic framework.

Caption: Mechanism of the key intramolecular Diels-Alder reaction.

Protocol 2: Conversion of the Tricyclic Intermediate to (+)-Himbacine

This protocol outlines the final steps to convert the advanced tricyclic intermediate into the target molecule, (+)-himbacine.

Materials and Reagents:

  • Advanced tricyclic intermediate

  • Appropriate reducing agents (e.g., catalytic hydrogenation)

  • Reagents for functional group manipulation (e.g., methylation)

  • Standard solvents for reaction and purification

Procedure:

  • The advanced tricyclic intermediate is subjected to a series of transformations to install the correct oxidation states and stereochemistry.

  • This may involve reduction of carbonyl groups, methylation of the piperidine nitrogen, and other functional group interconversions.

  • Each step is followed by appropriate work-up and purification procedures, such as extraction and column chromatography.

  • The final product, (+)-himbacine, is characterized by spectroscopic methods (NMR, MS) and its optical rotation is measured.

Quantitative Data Summary

The following table summarizes the reported yields for the key stages of the synthesis of (+)-himbacine and its unnatural isomer, isothis compound, as reported by Chackalamannil et al.[1][2]

Product Overall Yield Reference
(+)-Himbacine~10%[1][2]
Isothis compound~18%[1][2]

Biomimetic Significance and Alternative Approaches

The intramolecular Diels-Alder reaction is a cornerstone of the biomimetic approach to (+)-himbacine.[3] It is hypothesized that in the biosynthesis, an enzymatic process facilitates a similar cycloaddition of a linear precursor. An alternative, though ultimately retracted, synthetic approach by Tchabanenko et al. explored an iminium ion-activated intramolecular Diels-Alder cycloaddition.[4][5] This was initiated by the deprotection of an N-Boc group with trifluoroacetic acid, followed by condensation to form an iminium ion which would then activate the dienophile for the cycloaddition. While the specific results of that study were found to be unreliable, the underlying concept of an acid-catalyzed, iminium-mediated cycloaddition remains a plausible biomimetic pathway.

The logical flow of such a proposed biomimetic cascade is illustrated below:

G A N-Boc Protected Precursor B N-Boc Deprotection (e.g., Trifluoroacetic Acid) A->B C Iminium Ion Formation B->C D Intramolecular Diels-Alder Cycloaddition C->D E Tricyclic Core D->E

Caption: Proposed biomimetic cascade involving an iminium ion.

Conclusion

The total synthesis of (+)-himbacine is a significant achievement in natural product synthesis. The strategy centered on an intramolecular Diels-Alder reaction not only provides an efficient route to this complex alkaloid but also offers insights into its potential biosynthetic pathway. The protocols and data presented herein are intended to provide a valuable resource for researchers in organic synthesis and medicinal chemistry who are interested in the synthesis of this compound and its analogues for further biological evaluation.

References

Application Note: Quantitative Determination of Himbacine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of himbacine, a piperidine alkaloid isolated from the bark of Australian magnolias such as Galbulimima belgraveana. This compound has garnered significant interest as a potent muscarinic receptor antagonist.[1] This document provides a comprehensive protocol for the chromatographic separation, detection, and quantification of this compound, along with guidelines for method validation. The presented method is intended to serve as a foundational protocol for researchers in natural product chemistry, pharmacology, and pharmaceutical sciences engaged in the analysis of this compound.

Introduction

This compound is a complex alkaloid with a significant therapeutic potential, particularly in the context of Alzheimer's disease research due to its activity as a muscarinic receptor antagonist.[2] Accurate and precise quantification of this compound in various matrices, including plant extracts, pharmaceutical formulations, and biological samples, is crucial for research and development. HPLC with UV detection is a widely used analytical technique for the quantification of such compounds due to its specificity, sensitivity, and reproducibility. This application note outlines a reverse-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental

Apparatus and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following chromatographic conditions are recommended as a starting point for method development and optimization.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-15 min: 20-80% B15-17 min: 80% B17-18 min: 80-20% B18-25 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm (This should be optimized based on the UV-Vis spectrum of this compound)
Chemicals and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from Galbulimima belgraveana bark)
  • Grinding: Grind the dried bark of Galbulimima belgraveana to a fine powder.

  • Extraction: Accurately weigh 1 g of the powdered bark and transfer it to a flask. Add 20 mL of methanol and sonicate for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter.

  • Dilution: Dilute the filtered extract with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

System Suitability

System suitability is evaluated to ensure the chromatographic system is adequate for the analysis. This is tested by injecting the standard solution multiple times.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for n=6 injections
Linearity

The linearity of the method is determined by analyzing a series of standard solutions at different concentrations. The calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 100≥ 0.999
Precision

Precision is assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method. This is done by analyzing replicate injections of a standard solution at different concentration levels.

Concentration (µg/mL)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)
5< 2.0%< 2.0%
25< 2.0%< 2.0%
75< 2.0%< 2.0%
Accuracy

Accuracy is determined by performing a recovery study. This involves spiking a blank matrix with a known concentration of this compound and analyzing the samples. The percentage recovery is then calculated.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
5To be determined98 - 102
25To be determined98 - 102
75To be determined98 - 102
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of the chromatogram (LOD ≈ 3:1, LOQ ≈ 10:1).

ParameterValue (µg/mL)
LOD To be determined
LOQ To be determined

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the HPLC analytical method development and a conceptual representation of this compound's interaction with muscarinic receptors.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Method Validation (ICH Guidelines) cluster_3 Phase 4: Quantification A Literature Review & Analyte Characterization B Selection of Chromatographic Mode (RP-HPLC) A->B C Column Selection (C18) B->C D Mobile Phase Optimization C->D E Detector Wavelength Selection (UV-Vis) D->E H System Suitability E->H F Extraction from Matrix G Filtration & Dilution F->G N Sample Analysis G->N I Linearity H->I J Precision (Intra- & Inter-day) I->J K Accuracy (Recovery) J->K L LOD & LOQ K->L M Robustness L->M M->N O Data Processing & Reporting N->O

Caption: Workflow for HPLC Analytical Method Development and Validation.

Himbacine_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cellular Response Receptor Muscarinic Receptor Response Blocked Signal Transduction Receptor->Response Signal Transduction This compound This compound This compound->Receptor Binds & Blocks (Antagonist) Acetylcholine Acetylcholine Acetylcholine->Receptor Binds & Activates

Caption: this compound as a Muscarinic Receptor Antagonist.

Conclusion

The described HPLC method provides a reliable and robust framework for the quantification of this compound. The method is suitable for the analysis of this compound in plant extracts and can be adapted for other matrices with appropriate validation. The detailed protocol and validation parameters outlined in this application note will be a valuable resource for researchers and professionals working with this promising natural product. Further optimization of the chromatographic conditions, particularly the detector wavelength, is recommended to achieve the highest sensitivity for specific applications.

References

Himbacine as a Selective Antagonist for Muscarinic M2 Receptors: Application Notes and Protocols for Functional Studies in Rat Atria and Ileum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing himbacine, a potent and selective muscarinic M2 receptor antagonist, in functional studies of isolated rat atria and ileum. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and includes visual diagrams of relevant signaling pathways and experimental workflows.

This compound's selectivity for the M2 muscarinic acetylcholine receptor (mAChR) makes it an invaluable tool for differentiating receptor subtypes and investigating their physiological roles in cardiac and smooth muscle tissues.[1] In rat atria, where M2 receptors are predominantly expressed, this compound exhibits high affinity, effectively antagonizing the negative chronotropic and inotropic effects of muscarinic agonists.[2][3] Conversely, in the rat ileum, a tissue rich in M3 receptors that mediate smooth muscle contraction, this compound demonstrates significantly lower affinity, highlighting its M2-selective profile.[2][3][4]

Data Presentation: Comparative Affinity of this compound

The following tables summarize the quantitative data on this compound's affinity and potency in rat atria and ileum, providing a clear comparison with other muscarinic antagonists.

Table 1: Affinity (pA2) of Muscarinic Antagonists in Rat Atria and Ileum Functional Studies

AntagonistRat Atria (pA2)Rat Ileum (pA2)Predominant Receptor Subtype SelectivityReference
This compound8.2 - 8.52~7.2M2[2][3][5]
Atropine~9.1~9.1Non-selective[2]
Pirenzepine-7.32M1[3]
4-DAMP-8.99M3[3]
AF-DX 1166.85-M2[3]
Methoctramine--M2[4]

Table 2: Binding Affinity (Ki) of this compound for Muscarinic Receptor Subtypes

Receptor SubtypeTissue SourceKi (nM)Reference
M2Rat Heart9.06[6]
M2 (high affinity)Rat Cerebral Cortex2.94[6]
M2 (low affinity)Rat Cerebral Cortex71.2[6]
-Rat Ileum12.4[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in functional studies involving this compound.

Protocol 1: Isolated Rat Atria Preparation for Negative Chronotropic and Inotropic Studies

This protocol details the preparation and use of isolated rat atria to assess the antagonist effects of this compound on the negative chronotropic (heart rate) and inotropic (force of contraction) responses induced by muscarinic agonists.

Materials:

  • Male Wistar rats (200-250 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Carbachol (agonist) stock solution

  • This compound stock solution

  • Organ bath with temperature control (37°C) and aeration (95% O2 / 5% CO2)

  • Force-displacement transducer

  • Data acquisition system

Procedure:

  • Tissue Dissection: Euthanize the rat via cervical dislocation and immediately perform a thoracotomy. Excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.

  • Atria Isolation: Dissect the atria from the ventricles. Carefully remove any surrounding connective and fatty tissue.

  • Mounting: Suspend the right atrium (for chronotropic studies) or left atrium (for inotropic studies, electrically paced at 1 Hz) in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. Attach one end of the atrium to a fixed hook and the other to a force-displacement transducer.

  • Equilibration: Allow the tissue to equilibrate for 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • Agonist Dose-Response Curve (Control): Generate a cumulative concentration-response curve for carbachol (e.g., 1 nM to 100 µM) to establish the baseline response.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Introduce a known concentration of this compound into the bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for receptor equilibrium.

  • Agonist Dose-Response Curve (in the presence of this compound): Repeat the cumulative carbachol concentration-response curve in the presence of this compound.

  • Data Analysis: Analyze the rightward shift of the carbachol dose-response curve to determine the pA2 value of this compound using a Schild plot analysis.

Protocol 2: Isolated Rat Ileum Preparation for Smooth Muscle Contraction Studies

This protocol describes the methodology for assessing the antagonistic effect of this compound on M3 receptor-mediated smooth muscle contraction in the rat ileum.

Materials:

  • Male Wistar rats (200-250 g)

  • Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, glucose 5.5)

  • Acetylcholine or Carbachol (agonist) stock solution

  • This compound stock solution

  • Organ bath with temperature control (37°C) and aeration (95% O2 / 5% CO2)

  • Isotonic transducer

  • Kymograph or data acquisition system

Procedure:

  • Tissue Dissection: Following euthanasia, open the abdominal cavity and carefully excise a segment of the terminal ileum.

  • Ileum Preparation: Place the ileum segment in a petri dish containing warm, oxygenated Tyrode's solution. Gently flush the lumen to remove its contents. Isolate a 2-3 cm segment.

  • Mounting: Suspend the ileal segment in a 10 mL organ bath containing Tyrode's solution at 37°C, aerated with 95% O2 / 5% CO2. Attach one end to a fixed point and the other to an isotonic transducer under a resting tension of 0.5-1 g.

  • Equilibration: Allow the tissue to equilibrate for 30-60 minutes, with washes every 10-15 minutes.

  • Agonist Dose-Response Curve (Control): Obtain a cumulative concentration-response curve for acetylcholine or carbachol (e.g., 10 nM to 1 mM).

  • Antagonist Incubation: After washing the tissue back to baseline, add a specific concentration of this compound and incubate for 20-30 minutes.

  • Agonist Dose-Response Curve (in the presence of this compound): Re-establish the agonist concentration-response curve in the presence of this compound.

  • Data Analysis: Quantify the antagonistic effect of this compound by calculating the dose-ratio and constructing a Schild plot to determine the pA2 value.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the functional studies of this compound.

M2_Signaling_Pathway ACh Acetylcholine M2R M2 Muscarinic Receptor ACh->M2R Binds Gi Gi Protein (α, βγ subunits) M2R->Gi Activates AC Adenylyl Cyclase Gi->AC αi inhibits K_channel GIRK Channel Gi->K_channel βγ activates (K+ efflux) cAMP cAMP AC->cAMP Converts Contraction Decreased Contraction AC->Contraction Inhibition leads to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates (increases Ca2+ influx) HeartRate Decreased Heart Rate K_channel->HeartRate Leads to Hyperpolarization This compound This compound This compound->M2R Blocks

M2 Muscarinic Receptor Signaling Pathway in Atria.

Schild_Plot_Workflow start Start: Isolated Tissue (Atria or Ileum) control_drc Generate Control Agonist Dose-Response Curve (DRC) start->control_drc wash Wash Tissue control_drc->wash add_antagonist Incubate with Antagonist (e.g., this compound) wash->add_antagonist antagonist_drc Generate Agonist DRC in presence of Antagonist add_antagonist->antagonist_drc repeat_exp Repeat with different Antagonist concentrations antagonist_drc->repeat_exp repeat_exp->wash Yes calculate_dr Calculate Dose Ratio (DR) for each concentration repeat_exp->calculate_dr No plot Plot log(DR-1) vs. -log[Antagonist] calculate_dr->plot analyze Perform Linear Regression (Schild Plot) plot->analyze end Determine pA2 value (x-intercept) analyze->end

Experimental Workflow for Schild Plot Analysis.

References

Preparation of himbacine solutions for cell culture experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Himbacine is a piperidine alkaloid originally isolated from the bark of Australian magnolia species, such as Galbulimima baccata.[1][2] It is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor (M2-mAChR).[3][4] M2 receptors are G protein-coupled receptors that play crucial roles in regulating physiological processes in the heart, lungs, and central nervous system.[5][6] Due to its high affinity and selectivity for the M2 receptor, this compound serves as a valuable pharmacological tool for studying cholinergic signaling pathways and is a lead compound in drug discovery efforts, notably for cardiovascular and neurological disorders.[2][3]

These application notes provide detailed protocols for the preparation, handling, and application of this compound solutions for in vitro cell culture experiments, intended for researchers in pharmacology, cell biology, and drug development.

Mechanism of Action

This compound functions as a competitive antagonist at the M2 muscarinic receptor. M2 receptors are coupled to inhibitory G proteins (Gαi/o). Upon activation by acetylcholine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRK), causing membrane hyperpolarization and reducing cellular excitability, particularly in cardiac cells.[5][7][8]

By blocking the binding of acetylcholine, this compound prevents these downstream effects, leading to an increase in cAMP levels (by disinhibiting adenylyl cyclase) and a reduction in potassium channel activation.

M2_Signaling_Pathway This compound's Antagonistic Effect on M2 Receptor Signaling cluster_membrane Cell Membrane M2R M2 Receptor Gi Gi Protein (α, βγ) M2R->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Converts K_Channel GIRK K+ Channel Hyperpolarization ↓ K+ Efflux (Prevents Hyperpolarization) K_Channel->Hyperpolarization ACh Acetylcholine (Agonist) ACh->M2R Binds & Activates This compound This compound (Antagonist) This compound->M2R Binds & Blocks Gi->AC αi inhibits Gi->K_Channel βγ activates ATP ATP ATP->AC PKA ↓ PKA Activity cAMP->PKA

Caption: M2 Muscarinic Receptor Signaling Pathway and this compound Inhibition.

Physicochemical Properties & Quantitative Data

Proper handling and accurate concentration calculations are critical for reproducible results. Key properties and binding affinities for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 6879-74-9 [1]
Molecular Formula C₂₂H₃₅NO₂ [1]
Molar Mass 345.52 g/mol [1]
Appearance Solid [1]

| Solubility | DMSO, Ethanol, Methanol, DMF |[1] |

Table 2: this compound Binding Affinities (Quantitative Data)

Receptor/Tissue Assay Type Value Species Source
M2 Receptor (Cardiac) Radioligand Binding (Ki) 9.06 nM Rat [3]
M2 Receptor (Cerebral Cortex) Radioligand Binding (KH) 2.94 nM (high affinity site) Rat [3]
M2 Receptor (Cerebral Cortex) Radioligand Binding (KL) 71.2 nM (low affinity site) Rat [3]
M1/M2 Selectivity Binding Affinity Study ~10-fold selective for M2 over M1 - [9]

| CHO Cells | Metabolism/Binding Studies | Used as a tool compound | Cricetinae |[9][10] |

Experimental Protocols

These protocols provide a general framework. Researchers should optimize concentrations and incubation times for their specific cell line and experimental endpoint.

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Complete cell culture medium (e.g., DMEM, F-12K) with serum and antibiotics

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Sterile, serological pipettes and pipette tips

  • Cell line of interest (e.g., CHO-K1 cells expressing M2-mAChR)

  • Multi-well cell culture plates (e.g., 96-well)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

  • Assay-specific detection reagents (e.g., cAMP assay kit, membrane potential dye)

Workflow_Diagram start Start weigh 1. Weigh this compound Powder (Accurate analytical balance) start->weigh dissolve 2. Dissolve in DMSO (Create 10 mM Stock Solution) weigh->dissolve store_stock 3. Aliquot & Store Stock (-20°C or -80°C, protected from light) dissolve->store_stock thaw 4. Thaw Stock Aliquot (Room Temperature) store_stock->thaw dilute 5. Prepare Working Solution (Serial dilution in complete medium) thaw->dilute treat 6. Treat Cells (Add working solution to culture plate) dilute->treat incubate 7. Incubate (37°C, 5% CO₂, specified time) treat->incubate assay 8. Perform Assay (e.g., measure cAMP levels) incubate->assay end End assay->end

Caption: Experimental workflow for preparing and using this compound solutions.
Protocol 1: Preparation of this compound Stock Solution (10 mM)

A high-concentration stock solution in DMSO is recommended to minimize the final solvent concentration in the cell culture medium.

  • Calculate Mass: Determine the mass of this compound needed for your desired volume and concentration.

    • Formula: Mass (mg) = Molarity (M) × Volume (L) × Molar Mass ( g/mol ) × 1000

    • Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L × 0.001 L × 345.52 g/mol × 1000 = 3.46 mg

  • Weighing: Accurately weigh the calculated mass of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the corresponding volume of sterile DMSO (e.g., 1 mL for 3.46 mg) to the tube.

  • Mixing: Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped microcentrifuge tubes to prevent degradation from light and repeated freeze-thaw cycles. Store at -20°C for short-term (months) or -80°C for long-term (years) storage.

Protocol 2: Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution into a complete cell culture medium immediately before use.

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Determine Final Concentration: Decide on the range of final concentrations needed for your experiment. Based on the low nanomolar Ki values, a starting range of 1 nM to 10 µM is appropriate for a dose-response curve.

  • Serial Dilution: Perform serial dilutions in a complete cell culture medium.

    • Important: Ensure the final concentration of DMSO in the medium applied to cells is less than 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.

    • Example: To make a 10 µM final concentration in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of medium. The final DMSO concentration will be 0.1%.

  • Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the medium as the highest concentration of this compound used.

Protocol 3: Example Cell Treatment (CHO-K1 Cells)

This protocol outlines a general procedure for treating an adherent cell line in a 96-well plate format.

  • Cell Seeding: Seed CHO-K1 cells (or another relevant cell line) into a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment (e.g., 1-2.5 x 10⁴ cells/well).[11]

  • Incubation: Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

  • Preparation for Treatment: Gently aspirate the old medium from the wells.

  • Treatment: Add the prepared this compound working solutions (and vehicle control) to the appropriate wells.

  • Incubation: Incubate the cells for the desired period (e.g., 30 minutes for acute receptor antagonism studies, or longer for other endpoints).

  • Endpoint Analysis: Proceed with the specific assay to measure the biological response (e.g., cAMP levels, ion channel activity, cell proliferation).

Stability and Storage

  • Powder: this compound powder is stable for years when stored properly at -20°C, protected from light and moisture.

  • DMSO Stock Solution: When stored in single-use aliquots at -20°C or -80°C and protected from light, the stock solution is stable for at least 6 months. Avoid repeated freeze-thaw cycles.

  • Working Solutions (in Media): this compound's stability in aqueous culture media at 37°C has not been extensively characterized. It is strongly recommended to prepare working solutions fresh for each experiment and use them immediately. If necessary, perform a stability test by incubating the compound in media for the duration of the experiment and analyzing its concentration via HPLC.

Troubleshooting

  • Precipitation in Media: If the compound precipitates upon dilution from DMSO into the aqueous medium, the final concentration may be too high, or the compound may be binding to components in the serum.

    • Solution: Try lowering the final concentration. Consider using serum-free media for the treatment period if compatible with your cell line.

  • High Background/Cell Death in Vehicle Control: The final DMSO concentration may be too high.

    • Solution: Ensure the DMSO concentration is below 0.5% and ideally below 0.1%. Prepare a higher-concentration intermediate dilution in media before the final dilution step to lower the amount of DMSO stock added.

  • No Observed Effect: The concentration range may be incorrect, or the chosen cell line may not express sufficient levels of the M2 receptor.

    • Solution: Verify M2 receptor expression in your cell line (e.g., via qPCR or Western blot). Expand the dose-response range. Ensure the agonist used to stimulate the pathway is active and used at an appropriate concentration (e.g., EC₅₀).

References

Application Notes: Characterization of Muscarinic Receptor Subtypes using Himbacine in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Himbacine is a potent muscarinic antagonist derived from the bark of Australian magnolias. It has garnered significant interest in pharmacological research due to its notable selectivity for the M2 and M4 muscarinic acetylcholine receptor (mAChR) subtypes over the M1, M3, and M5 subtypes.[1][2] Radioligand binding assays are a fundamental tool for characterizing the interaction of ligands like this compound with their receptor targets. These assays allow for the precise determination of binding affinity (Kd or Ki values) and receptor density (Bmax), providing critical data for drug development and receptor function studies.[3][4]

This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for various muscarinic receptor subtypes. The protocol utilizes [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist, as the radioligand.[5][6] In this assay format, unlabeled this compound competes with a fixed concentration of [3H]NMS for binding to the receptor, allowing for the calculation of this compound's inhibitory constant (Ki).

Key Applications:

  • Determination of the binding affinity (Ki) of this compound for individual muscarinic receptor subtypes (M1-M5).

  • Confirmation of the selectivity profile of this compound.

  • Screening of novel compounds based on their ability to displace this compound binding.

  • Quantitative analysis of muscarinic receptor expression in various tissues and cell lines.

Quantitative Data: this compound Binding Affinities

The binding affinities of this compound for the five human muscarinic receptor subtypes (hM1-hM5) have been determined through various radioligand binding studies. The data consistently demonstrates a higher affinity for the M2 and M4 subtypes.

Receptor SubtypeBinding Affinity (Kd/Ki in nM)Reference
hM183[1]
hM24 - 6.9[1]
hM359[1]
hM47[1]
hM5296[1]

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are classified into two main functional categories based on their G-protein coupling. This compound's primary targets, the M2 and M4 receptors, couple to the Gi/o family of G-proteins, while M1, M3, and M5 receptors couple to the Gq/11 family.[7][8] Understanding these pathways is crucial for interpreting the functional consequences of this compound binding.

Muscarinic_Signaling cluster_M2_M4 M2 / M4 Receptor Pathway cluster_M1_M3_M5 M1 / M3 / M5 Receptor Pathway M2_M4 This compound (Antagonist) Receptor_M2_M4 M2/M4 Receptor M2_M4->Receptor_M2_M4 Blocks G_i Gi/o Protein Receptor_M2_M4->G_i Activates AC Adenylyl Cyclase (AC) G_i->AC Inhibits cAMP cAMP levels AC->cAMP Reduces Receptor_M1_M3_M5 M1/M3/M5 Receptor G_q Gq/11 Protein Receptor_M1_M3_M5->G_q Activates PLC Phospholipase C (PLC) G_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Canonical signaling pathways for muscarinic receptor subtypes.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol details the steps for a competitive binding assay to determine the Ki of this compound for a specific muscarinic receptor subtype expressed in a cell membrane preparation.

Materials

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).

  • [3H]N-methylscopolamine ([3H]NMS) (Specific Activity: ~80 Ci/mmol).[9]

  • This compound hydrochloride.

  • Atropine sulfate (for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.[9]

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials.

  • Scintillation cocktail (e.g., MicroScint 20).[9]

  • Cell harvester.

  • Liquid scintillation counter.

Experimental Workflow

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis prep_reagents 1. Prepare Reagents (Assay Buffer, this compound dilutions, [3H]NMS, Atropine) add_components 3. Add to 96-well plate: - Assay Buffer - this compound (or Atropine/Buffer) - [3H]NMS - Membranes prep_reagents->add_components prep_membranes 2. Thaw & Dilute Receptor Membranes prep_membranes->add_components incubate 4. Incubate (e.g., 60 min at Room Temp) to reach equilibrium add_components->incubate filter 5. Rapid Filtration (using Cell Harvester) incubate->filter wash 6. Wash Filters (with cold Wash Buffer) filter->wash dry_count 7. Dry Filters & Add Scintillation Cocktail wash->dry_count scint_count 8. Scintillation Counting (to measure radioactivity) dry_count->scint_count calc_ic50 9. Plot Data & Calculate IC50 scint_count->calc_ic50 calc_ki 10. Calculate Ki (using Cheng-Prusoff equation) calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Procedure

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10 pM to 100 µM.

    • Prepare a stock solution of atropine (e.g., 100 µM) in assay buffer for determining non-specific binding.

    • Dilute the [3H]NMS stock in assay buffer to a working concentration that is approximately equal to its Kd for the receptor of interest (typically 0.1-1.0 nM).[9][10]

  • Assay Setup:

    • The final assay volume is typically 250-500 µL per well.[9]

    • To each well of a 96-well plate, add the components in the following order:

      • Total Binding (TB) wells: Assay buffer.

      • Non-specific Binding (NSB) wells: Atropine (final concentration ~1-10 µM).

      • Competition wells: this compound serial dilutions.

    • Add the diluted [3H]NMS to all wells.

    • Initiate the binding reaction by adding the diluted cell membrane preparation (typically 10-20 µg of protein per well) to all wells.[9]

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium. This is typically 60-120 minutes but should be determined empirically.[4]

  • Harvesting:

    • Terminate the assay by rapid vacuum filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

  • Scintillation Counting:

    • Allow the filter plate to dry completely.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity (in counts per minute, CPM) retained on the filters using a microplate scintillation counter.

Data Analysis

  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC50:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]NMS.

  • Calculate Ki:

    • Convert the IC50 value to an inhibitory constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand ([3H]NMS) used in the assay.

        • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

References

Himbacine as a Tool to Investigate Phosphoinositide Turnover: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoinositide (PI) turnover is a fundamental signal transduction pathway initiated by the activation of G protein-coupled receptors (GPCRs), leading to the generation of intracellular second messengers. Muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes, are classic examples of GPCRs that couple to Gq/11 proteins to activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which mediate downstream cellular responses such as calcium mobilization and protein kinase C activation.

Himbacine, a natural alkaloid isolated from the bark of Australian magnolias, is a potent muscarinic receptor antagonist.[1] Its utility in studying PI turnover stems from its selectivity for M2 and M4 muscarinic receptor subtypes over M1 and M3 subtypes.[2] This selectivity allows researchers to dissect the contributions of different muscarinic receptor subtypes to cellular signaling. By using this compound to antagonize M2/M4 receptors, one can isolate and study the PI turnover specifically mediated by M1 and M3 receptors. Conversely, at higher concentrations, this compound can be used to block M1/M3-mediated PI turnover, helping to confirm the involvement of these subtypes in a particular physiological response.

This document provides detailed application notes and experimental protocols for utilizing this compound as a pharmacological tool to investigate phosphoinositide turnover.

Data Presentation: this compound Binding Affinities

The following table summarizes the binding affinities of this compound for the five human muscarinic receptor subtypes (M1-M5). This data is crucial for designing experiments and interpreting results, as it informs the concentration range required to achieve selective antagonism.

Receptor SubtypeThis compound K_d_ (nM)This compound pK_B_Reference
hM183-[2]
hM24-[2]
hM3596.3[2][3]
hM47-[2]
hM52966.3[2][3]

Note: K_d_ (dissociation constant) is a measure of binding affinity; a lower K_d_ indicates higher affinity. pK_B_ is the negative logarithm of the antagonist's dissociation constant (K_B_).

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1_M3 M1/M3 Receptor Gq_11 Gq/11 M1_M3->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Acetylcholine Acetylcholine (Agonist) Acetylcholine->M1_M3 Activates This compound This compound (Antagonist) This compound->M1_M3 Inhibits G start Start: Cell Culture labeling Metabolic Labeling with [³H]myo-inositol start->labeling preincubation Pre-incubation with This compound or Vehicle labeling->preincubation stimulation Stimulation with Muscarinic Agonist (e.g., Carbachol) preincubation->stimulation termination Termination of Reaction & Cell Lysis stimulation->termination extraction Extraction of Inositol Phosphates termination->extraction separation Separation of Inositol Phosphates (Anion-Exchange Chromatography) extraction->separation quantification Quantification of Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: IC₅₀ Determination quantification->analysis end End analysis->end

References

Application Notes and Protocols for the Extraction of Himbacine from Natural Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the extraction of himbacine, a piperidine alkaloid of significant pharmacological interest, from its natural plant sources. This compound is primarily found in the bark of trees belonging to the Galbulimima and Himantandra genera, most notably Galbulimima belgraveana. The total alkaloid content in the bark of these species can vary significantly, ranging from trace amounts up to 0.5%.[1] These protocols cover a range of techniques from traditional maceration and Soxhlet extraction to modern ultrasound-assisted methods. Detailed methodologies for extraction, purification, and analysis are provided to guide researchers in obtaining this compound for further study and drug development.

Introduction to this compound and its Natural Sources

This compound is a potent muscarinic receptor antagonist and has served as a crucial lead compound in the development of therapeutic agents. It is a complex alkaloid isolated from the bark of Australian magnolias. The primary natural sources of this compound are trees of the Galbulimima and Himantandra genera, which are native to the rainforests of Papua New Guinea, tropical northern Australia, and Malaysia. The concentration and composition of alkaloids, including this compound, can exhibit considerable variability between individual trees, making efficient extraction and purification methods essential.

Extraction Techniques: A Comparative Overview

Several techniques can be employed for the extraction of this compound from the bark of Galbulimima belgraveana. The choice of method will depend on factors such as available equipment, desired yield, and the scale of the extraction. Below is a summary of common extraction methods with generalized quantitative parameters. Specific optimization will be required for each batch of plant material due to natural variations.

Extraction Technique Solvent Solvent-to-Solid Ratio (mL/g) Temperature (°C) Extraction Time Typical Total Alkaloid Yield (%) Notes
Maceration Methanol or Ethanol10:1 to 20:1Room Temperature24 - 72 hours0.1 - 0.4Simple, but may result in lower yields compared to other methods.
Soxhlet Extraction Methanol or Ethanol10:1 to 20:1Boiling point of solvent12 - 24 hours0.2 - 0.5More efficient than maceration, but the prolonged heat can potentially degrade thermolabile compounds.
Ultrasound-Assisted Extraction (UAE) Methanol or Ethanol15:1 to 30:140 - 6030 - 60 minutes0.3 - 0.5Rapid and efficient, with reduced solvent consumption and extraction time.

Note: The yields presented are for total alkaloids and the specific yield of this compound will be a fraction of this and needs to be determined by analytical methods like HPLC.

Experimental Protocols

General Preparation of Plant Material
  • Collection and Drying: Collect the bark of Galbulimima belgraveana.

  • Grinding: Shade-dry the bark and then grind it into a coarse powder to increase the surface area for extraction.

Protocol 1: Cold Methanol Maceration and Liquid-Liquid Extraction

This protocol is based on a reported method for the extraction of alkaloids from Galbulimima species.

I. Extraction

  • Place the powdered bark in a large container.

  • Add cold methanol at a solvent-to-solid ratio of 10:1 (v/w).

  • Allow the mixture to macerate for 48-72 hours with occasional stirring.

  • Filter the mixture to separate the methanol extract from the solid plant material.

  • Repeat the extraction of the plant residue with fresh methanol two more times to ensure exhaustive extraction.

  • Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

II. Acid-Base Liquid-Liquid Extraction for Alkaloid Enrichment

  • Suspend the crude methanol extract in a 5% aqueous sodium hydroxide (NaOH) solution.

  • Extract this aqueous suspension three times with an equal volume of diethyl ether. The free-base alkaloids will partition into the ether phase.

  • Combine the ether extracts and then extract them three times with a 4% aqueous hydrochloric acid (HCl) solution. The alkaloids will convert to their hydrochloride salts and move into the aqueous acidic phase.

  • Wash the acidic extract with diethyl ether to remove neutral and acidic impurities.

  • Basify the acidic solution with ammonia to a pH of approximately 10. This will convert the alkaloid salts back to their free-base form.

  • Extract the liberated alkaloids three times with chloroform.

  • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a crude alkaloid mixture.

Protocol 2: Soxhlet Extraction
  • Place a known quantity of powdered bark into a cellulose thimble.

  • Place the thimble into the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with methanol or ethanol to about two-thirds full, corresponding to a solvent-to-solid ratio of approximately 15:1.

  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

  • Allow the extraction to proceed for 12-24 hours, ensuring continuous siphoning of the solvent.

  • After extraction, concentrate the solvent in the round-bottom flask using a rotary evaporator to obtain the crude extract.

  • Proceed with the acid-base liquid-liquid extraction as described in Protocol 1 to enrich the alkaloid fraction.

Protocol 3: Ultrasound-Assisted Extraction (UAE)
  • Place the powdered bark in a beaker.

  • Add methanol or ethanol at a solvent-to-solid ratio of 20:1.

  • Place the beaker in an ultrasonic bath.

  • Sonication should be performed at a frequency of 40 kHz and a temperature of 50°C for 45 minutes.[2]

  • After sonication, filter the mixture and collect the extract.

  • Concentrate the extract using a rotary evaporator.

  • For a more enriched alkaloid fraction, the crude extract can be subjected to the acid-base liquid-liquid extraction detailed in Protocol 1.

Purification and Isolation of this compound

The crude alkaloid extract obtained from any of the above methods will be a mixture of several compounds. Further purification is necessary to isolate this compound.

Thin-Layer Chromatography (TLC) for Method Development

Before proceeding to column chromatography, it is advisable to perform TLC to determine a suitable solvent system for separation.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (example systems for alkaloids):

    • Toluene:Ethyl acetate:Diethylamine (7:2:1)

    • Chloroform:Methanol (in varying ratios, e.g., 9:1, 15:1)

    • Toluene:Ethyl acetate:Formic acid (4:5:1)[3]

  • Visualization: UV light (254 nm) and/or Dragendorff's reagent for alkaloids.

Column Chromatography
  • Stationary Phase: Silica gel (70-230 mesh).

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent and pour it into a glass column.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Elute the column with a gradient of solvents, starting with a less polar mixture and gradually increasing the polarity. For example, a gradient of hexane:ethyl acetate followed by ethyl acetate:methanol can be effective.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing this compound.

  • Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining highly pure this compound, preparative HPLC is the method of choice.

  • Column: A reversed-phase C18 column is typically used for alkaloid purification.

  • Mobile Phase: A gradient of methanol and water, often with an additive like 0.1% acetic acid or formic acid, is commonly employed.[4]

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

  • Procedure:

    • Dissolve the partially purified this compound fraction from column chromatography in the initial mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Run a gradient elution to separate this compound from remaining impurities.

    • Collect the fraction corresponding to the this compound peak.

    • Remove the solvent by lyophilization or evaporation.

Visualized Workflows and Relationships

General Workflow for this compound Extraction and Isolation

Caption: A generalized workflow for the extraction and isolation of this compound.

Relationship between Extraction Parameters

Caption: Key parameters influencing the efficiency of this compound extraction.

References

Troubleshooting & Optimization

Technical Support Center: Improving Himbacine Solubility in Aqueous Solutions for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of himbacine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in several organic solvents. These include dimethyl sulfoxide (DMSO), ethanol, methanol, and N,N-dimethylformamide (DMF).[1] For most biological assays, DMSO is the recommended starting solvent for preparing a concentrated stock solution.

Q3: What is the recommended starting method for dissolving this compound for an in vitro assay?

A3: The most common and recommended method is to first prepare a high-concentration stock solution of this compound in 100% DMSO. This stock solution can then be serially diluted in your aqueous assay buffer or cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the assay is low enough to not affect the biological system being studied, typically below 0.5%.[2][3]

Q4: Can I heat the solution to improve this compound's solubility?

A4: Gentle warming can be used to aid the dissolution of this compound in a solvent. However, excessive heat may lead to the degradation of the compound. If you choose to warm the solution, it is advisable to do so cautiously and for a short period. A safer alternative to facilitate dissolution is the use of sonication at room temperature.

Q5: How does pH affect the solubility of this compound?

A5: this compound is a piperidine alkaloid, which is a weak base.[4] The solubility of weak bases generally increases in acidic solutions where the molecule can be protonated to form a more soluble salt. Conversely, in neutral or basic solutions, the uncharged form predominates, which is typically less soluble. While the specific pKa of this compound is not readily published, you can expect its solubility to be higher at a lower pH.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed when diluting DMSO stock solution in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous solution.1. Decrease the final concentration of this compound: If your experiment allows, lower the final working concentration of this compound. 2. Increase the final DMSO concentration: If your biological system can tolerate it, you can slightly increase the final percentage of DMSO in your assay (up to a validated non-toxic level for your specific cells or assay components). 3. Use a co-solvent: Consider adding a small amount of a biocompatible co-solvent like polyethylene glycol 400 (PEG400) or Tween 80 to your final solution, particularly for in vivo formulations.[4] 4. Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform a stepwise dilution by adding a small amount of buffer to the DMSO stock, mixing well, and then gradually adding more buffer.[2]
This compound comes out of solution during the experiment. The compound may be unstable in the aqueous buffer over time, or there may be temperature fluctuations affecting solubility.1. Assess Stability: Perform a preliminary experiment to check the stability of your this compound working solution over the time course of your assay. 2. Maintain Constant Temperature: Ensure your experimental setup maintains a constant temperature. 3. Prepare Fresh Solutions: Prepare your final working solutions of this compound immediately before use.
Inconsistent or non-reproducible assay results. Incomplete dissolution of this compound or precipitation in the assay plate.1. Visually inspect your solutions: Before use, ensure your stock and working solutions are clear and free of any visible precipitate. If necessary, briefly sonicate the solution. 2. Microscopic Examination: Check the wells of your assay plate under a microscope to look for any signs of compound precipitation. 3. Optimize Solubilization Method: If precipitation is a persistent issue, consider alternative solubilization methods such as the use of cyclodextrins.
Low or no biological activity observed. The actual concentration of dissolved this compound is lower than intended due to poor solubility.1. Confirm Solubility: Attempt to determine the approximate solubility of this compound in your specific assay buffer. 2. Increase Solubilization: Employ a more robust solubilization technique, such as the use of cyclodextrins, to ensure a higher concentration of dissolved compound.

Experimental Protocols

Method 1: Standard Protocol for Preparing this compound Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution of this compound for use in most in vitro assays.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 345.5 g/mol , dissolve 3.455 mg in 1 mL of DMSO).

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • If the compound does not fully dissolve, sonicate the solution in a room temperature water bath for 10-15 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Method 2: Improving this compound Solubility with Methyl-β-Cyclodextrin

This protocol provides a method to enhance the aqueous solubility of this compound by forming an inclusion complex with methyl-β-cyclodextrin (MβCD). This can be particularly useful when the final DMSO concentration needs to be minimized.

Materials:

  • This compound

  • Methyl-β-cyclodextrin (MβCD)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, PBS)

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a stock solution of MβCD in your desired aqueous buffer (e.g., 100 mM).

  • Add an excess amount of this compound powder to the MβCD solution.

  • Stir the suspension vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • The resulting clear solution is your stock solution of the this compound-MβCD complex. The concentration of dissolved this compound in this stock solution will need to be determined analytically (e.g., by HPLC-UV or LC-MS).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₂H₃₅NO₂--INVALID-LINK--
Molecular Weight345.5 g/mol --INVALID-LINK--
LogP4.357--INVALID-LINK--
Hydrogen Bond Donors0--INVALID-LINK--
Hydrogen Bond Acceptors3--INVALID-LINK--
Known SolventsDMSO, Ethanol, Methanol, DMF[1]

Table 2: Comparison of Solubilization Strategies for Poorly Soluble Compounds

MethodPrincipleAdvantagesDisadvantages
Co-solvents (e.g., DMSO, Ethanol) Increase the polarity of the solvent mixture to better match that of the solute.[5][6]Simple and effective for creating high-concentration stock solutions.Can be toxic to cells at higher concentrations. May precipitate upon dilution in aqueous media.
pH Adjustment For ionizable compounds, adjusting the pH can shift the equilibrium towards the more soluble ionized form.Can significantly increase the solubility of weak acids and bases.The required pH may not be compatible with the biological assay. Can affect the stability of the compound.
Cyclodextrins (e.g., MβCD) Form inclusion complexes where the hydrophobic drug is encapsulated within the cyclodextrin cavity, increasing its apparent water solubility.[7][8]Can significantly increase aqueous solubility with low toxicity.May alter the bioavailability of the drug to its target. Requires optimization of the drug-to-cyclodextrin ratio.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh this compound Powder dissolve Dissolve in 100% DMSO start->dissolve vortex Vortex / Sonicate dissolve->vortex stock High Concentration Stock Solution vortex->stock dilute Dilute Stock in Assay Buffer stock->dilute check Check for Precipitation dilute->check final Final Working Solution for Assay check->final No Precipitation troubleshoot Troubleshoot (see guide) check->troubleshoot Precipitation

Caption: A flowchart outlining the standard procedure for preparing this compound solutions for assays.

signaling_pathway This compound as a Muscarinic Receptor Antagonist acetylcholine Acetylcholine receptor Muscarinic Receptor acetylcholine->receptor Binds and Activates This compound This compound This compound->receptor block Blockage g_protein G-Protein Activation receptor->g_protein downstream Downstream Signaling g_protein->downstream

Caption: this compound acts as an antagonist at muscarinic acetylcholine receptors, blocking the downstream signaling cascade.

References

Overcoming challenges in the stereoselective synthesis of himbacine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the stereoselective synthesis of himbacine.

Troubleshooting Guide

This section addresses specific experimental issues that may be encountered during the synthesis of this compound, with a focus on the critical intramolecular Diels-Alder reaction and subsequent transformations.

Problem ID Issue Potential Causes Suggested Solutions
IMDA-01 Low yield of the desired tricyclic lactone in the intramolecular Diels-Alder (IMDA) reaction. - Incomplete reaction. - Decomposition of starting material or product under thermal conditions. - Polymerization of the starting material.- Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress by TLC or ¹H NMR. If the starting material is consumed but the yield is low, consider that the product might be degrading. Lowering the reaction temperature and extending the reaction time may be beneficial. - High Dilution: To minimize intermolecular reactions and polymerization, perform the reaction under high-dilution conditions (e.g., 0.001 M). - Lewis Acid Catalysis: Consider using a Lewis acid catalyst (e.g., Et₂AlCl, Me₂AlCl) at lower temperatures. This can accelerate the reaction and may improve the yield by allowing for milder conditions.
IMDA-02 Poor stereoselectivity in the IMDA reaction, with a high ratio of undesired diastereomers (e.g., isothis compound precursor). - The transition states leading to the desired and undesired products are close in energy under thermal conditions. - The conformation of the tether connecting the diene and dienophile favors the formation of the undesired isomer.- Lewis Acid Catalysis: The use of Lewis acids can enhance the stereoselectivity of the IMDA reaction by coordinating to the dienophile and favoring a more ordered transition state. Experiment with different Lewis acids and stoichiometries. - Substrate Modification: If possible, modify the substrate to introduce steric bulk that disfavors the transition state leading to the undesired isomer. - Solvent Effects: The polarity of the solvent can influence the transition state geometry. Screen a range of solvents with varying polarities.
PUR-01 Difficulty in separating the desired this compound precursor from its stereoisomers (e.g., isothis compound precursor) by column chromatography. - The isomers have very similar polarities.- Chromatography Optimization: Use a high-performance chromatography system (e.g., HPLC or MPLC) with a high-resolution stationary phase. Screen different solvent systems, including mixtures of non-polar and polar solvents with small amounts of additives like triethylamine to reduce tailing. - Recrystallization: Attempt to selectively crystallize the desired isomer from a suitable solvent or solvent mixture. This may require extensive screening of conditions. - Derivatization: If separation of the final products is also challenging, consider derivatizing a precursor to introduce a group that facilitates separation, followed by removal of the directing group.
PIP-01 Low yield in the formation of the piperidine ring. - Inefficient cyclization reaction. - Side reactions, such as elimination or polymerization.- Reaction Conditions: Optimize the reaction conditions for the piperidine ring formation, including the choice of base, solvent, and temperature. - Protecting Groups: Ensure that any protecting groups used are stable under the reaction conditions and are removed efficiently in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the total synthesis of this compound?

A1: The primary challenge in the total synthesis of this compound is controlling the stereochemistry during the key intramolecular Diels-Alder (IMDA) reaction. This reaction establishes several of the contiguous stereocenters of the this compound core. A major competing side product is the unnatural isomer, isothis compound, which can be formed in significant amounts, complicating the purification and reducing the overall yield of the desired product.[1]

Q2: Why is the formation of isothis compound a common problem?

A2: The formation of isothis compound arises from a lack of complete stereocontrol in the intramolecular Diels-Alder reaction. The transition state leading to the isothis compound precursor is often energetically accessible under thermal conditions, leading to the formation of a mixture of diastereomers. Subsequent steps in the synthesis then carry this isomeric mixture forward, ultimately yielding both this compound and isothis compound.

Q3: Can Lewis acids improve the stereoselectivity of the intramolecular Diels-Alder reaction in this compound synthesis?

A3: Yes, Lewis acids can significantly improve the stereoselectivity of the IMDA reaction. By coordinating to the dienophile, a Lewis acid can lower the energy of the desired transition state relative to the undesired one, leading to a higher diastereomeric ratio in favor of the this compound precursor. Common Lewis acids to explore include aluminum-based reagents like Et₂AlCl and Me₂AlCl.

Q4: What are some alternative strategies to the intramolecular Diels-Alder reaction for the synthesis of the this compound core?

A4: While the IMDA reaction is a prominent strategy, other approaches have been explored. These include [3+2] cycloaddition reactions with nitrones to form key intermediates, as well as strategies involving radical cyclizations. However, the IMDA approach remains one of the more direct methods for constructing the complex tricyclic core of this compound.[1]

Quantitative Data

The following table summarizes representative yields from a key total synthesis of (+)-himbacine, highlighting the challenge of stereoselectivity.

Product Overall Yield Reference
(+)-Himbacine~10%Chackalamannil, et al. (1999)[1]
(+)-Isothis compound~18%Chackalamannil, et al. (1999)[1]

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of (+)-himbacine, adapted from the work of Chackalamannil, et al. (1999).

Protocol 1: Intramolecular Diels-Alder Reaction (Thermal)

  • Reaction: Conversion of a tetraene precursor to the tricyclic lactone core.

  • Procedure:

    • A solution of the tetraene precursor (1.0 eq) in toluene (0.001 M) is degassed with argon for 15 minutes.

    • The solution is heated to reflux (approximately 110 °C) and the reaction is monitored by TLC.

    • Upon completion (typically 24-48 hours), the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The crude product is purified by silica gel flash chromatography to separate the diastereomeric products.

Protocol 2: Intramolecular Diels-Alder Reaction (Lewis Acid Catalyzed)

  • Reaction: Lewis acid-mediated conversion of a tetraene precursor to the tricyclic lactone core.

  • Procedure:

    • A solution of the tetraene precursor (1.0 eq) in anhydrous dichloromethane (0.01 M) is cooled to -78 °C under an argon atmosphere.

    • A solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.2 eq) is added dropwise.

    • The reaction mixture is stirred at -78 °C and the progress is monitored by TLC.

    • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

    • The mixture is allowed to warm to room temperature and extracted with dichloromethane.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by silica gel flash chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield in the IMDA Reaction

IMDA_Troubleshooting start Low Yield in IMDA Reaction check_completion Is the starting material fully consumed? start->check_completion increase_time Increase reaction time or temperature. Monitor by TLC. check_completion->increase_time No high_dilution Is the reaction run under high dilution? check_completion->high_dilution Yes increase_time->start implement_dilution Re-run the reaction at high dilution (0.001 M) to minimize polymerization. high_dilution->implement_dilution No lewis_acid Consider Lewis Acid Catalysis (e.g., Et₂AlCl at low temp) to improve rate and selectivity. high_dilution->lewis_acid Yes implement_dilution->start Himbacine_Synthesis_Pathway tetraene Tetraene Precursor imda Intramolecular Diels-Alder tetraene->imda himbacine_precursor Desired Tricyclic Precursor (this compound Core) imda->himbacine_precursor Desired Pathway isohimbacine_precursor Undesired Diastereomer (Isothis compound Core) imda->isohimbacine_precursor Competing Pathway This compound (+)-Himbacine himbacine_precursor->this compound Further Steps isothis compound (+)-Isothis compound isohimbacine_precursor->isothis compound Further Steps

References

Troubleshooting himbacine stability in different solvent systems.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the stability of himbacine in various solvent systems. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in several organic solvents. For general laboratory use, the following solvents are recommended:

  • Ethanol

  • Methanol

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

It is crucial to use high-purity, anhydrous solvents whenever possible to minimize potential degradation.

Q2: What are the primary stability concerns for this compound in solution?

A2: this compound contains a gamma-lactone and a piperidine alkaloid structure, which are susceptible to degradation under certain conditions. The primary concerns are:

  • Hydrolysis: The lactone ring can undergo hydrolysis, especially under acidic or basic conditions, leading to the formation of a hydroxy carboxylic acid derivative.

  • Oxidation: The piperidine ring and other parts of the molecule may be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, may induce degradation.

  • Thermal Degradation: Elevated temperatures can accelerate degradation pathways.

Q3: How should I store this compound stock solutions?

A3: To ensure the stability of this compound stock solutions, it is recommended to:

  • Store solutions at -20°C or -80°C for long-term storage.

  • For short-term storage, refrigeration at 2-8°C may be adequate, but stability should be verified.

  • Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Use airtight containers to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.

Q4: I am observing a loss of potency in my this compound solution. What could be the cause?

A4: A loss of potency, often observed as a decrease in the peak area of the parent compound in an HPLC analysis, can be attributed to several factors:

  • Degradation: As mentioned in Q2, this compound can degrade via hydrolysis, oxidation, or photodegradation. Review your solvent choice, pH, storage conditions, and light exposure.

  • Adsorption: this compound may adsorb to the surface of storage containers, especially certain plastics. Using glass or polypropylene vials is recommended.

  • Precipitation: If the solution becomes supersaturated due to solvent evaporation or temperature changes, this compound may precipitate out of solution. Visually inspect for any particulate matter.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound solutions.

Observed Issue Potential Cause Troubleshooting Steps
Appearance of new peaks in HPLC chromatogram. Chemical degradation of this compound.1. Identify the degradation pathway: Conduct forced degradation studies (see Experimental Protocols) to intentionally degrade the sample under controlled stress conditions (acid, base, oxidation, heat, light). This will help in identifying the retention times of potential degradation products. 2. Optimize storage conditions: Store stock solutions at lower temperatures (-80°C), protect from light, and use inert gas (e.g., argon or nitrogen) to blanket the solution. 3. Adjust solvent pH: If using aqueous-based systems, buffer the solution to a neutral pH (around 7) as gamma-lactones are more stable at neutral pH.
Decrease in the main this compound peak area over time. Degradation or precipitation.1. Verify storage conditions: Ensure the solution is stored at the recommended temperature and protected from light. 2. Check for precipitation: Visually inspect the solution. If precipitation is suspected, gently warm the solution and sonicate to redissolve. If this fails, the initial concentration may have been too high for the solvent at the storage temperature. 3. Perform a stability study: Analyze the solution at regular intervals to determine the rate of degradation under your specific storage conditions.
Variability in analytical results between experiments. Inconsistent sample preparation or handling.1. Standardize solution preparation: Ensure consistent solvent quality, concentration, and preparation methods. 2. Minimize freeze-thaw cycles: Aliquot stock solutions into smaller, single-use vials to avoid repeated warming and cooling. 3. Control environmental factors: Perform experiments under consistent temperature and lighting conditions.
Discoloration of the this compound solution. Oxidation or formation of degradation products.1. Use deoxygenated solvents: Purge solvents with an inert gas like nitrogen or argon before use. 2. Add antioxidants: For long-term storage, consider adding a small amount of an antioxidant, but verify its compatibility with your experimental system. 3. Investigate degradation products: Use LC-MS to identify the mass of the colored species to gain insight into the degradation pathway.

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required for specific instrumentation and applications.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a higher percentage of A, and gradually increase the percentage of B to elute this compound and its potential degradation products. A typical gradient might be 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm (or a more specific wavelength determined by UV scan)
Injection Volume 10 µL
Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways of this compound and to validate the specificity of the stability-indicating HPLC method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method.

Visualizations

Himbacine_Degradation_Pathway This compound This compound (Stable) Degradation_Product_1 Hydroxy Carboxylic Acid (Lactone Hydrolysis) This compound->Degradation_Product_1 Hydrolysis Degradation_Product_2 Oxidized Products (e.g., N-oxide) This compound->Degradation_Product_2 Oxidation Degradation_Product_3 Photodegradation Products This compound->Degradation_Product_3 Photolysis Acid Acidic Conditions (e.g., HCl) Acid->Degradation_Product_1 Base Basic Conditions (e.g., NaOH) Base->Degradation_Product_1 Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Degradation_Product_2 Light Light (UV/Visible) Light->Degradation_Product_3 Heat Heat Heat->Degradation_Product_1 Heat->Degradation_Product_2 Heat->Degradation_Product_3

Caption: Potential degradation pathways of this compound under various stress conditions.

Stability_Troubleshooting_Workflow Start Instability Observed (e.g., new peaks, peak area loss) Check_Storage Review Storage Conditions (Temp, Light, Container) Start->Check_Storage Check_Solvent Evaluate Solvent System (Purity, pH, Water Content) Start->Check_Solvent Forced_Degradation Perform Forced Degradation Study Check_Storage->Forced_Degradation Check_Solvent->Forced_Degradation Analyze_Data Analyze HPLC/LC-MS Data Forced_Degradation->Analyze_Data Identify_Degradants Identify Degradation Products and Pathways Analyze_Data->Identify_Degradants Optimize_Conditions Optimize Storage and Handling Conditions Identify_Degradants->Optimize_Conditions Resolved Stability Issue Resolved Optimize_Conditions->Resolved

Caption: A logical workflow for troubleshooting this compound stability issues.

Identifying and minimizing artifacts in himbacine binding assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize artifacts in himbacine binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in binding assays?

A1: this compound is a potent and selective antagonist of the M2 muscarinic acetylcholine receptor.[1] It is commonly used in binding assays to characterize the M2 receptor subtype, screen for novel M2-selective compounds, and investigate the receptor's role in various physiological processes.

Q2: What are the most common artifacts encountered in this compound binding assays?

A2: The most common artifacts include high non-specific binding, variability between replicate wells, low specific binding signal, and ligand depletion. These issues can lead to inaccurate determination of binding affinity and receptor density.[2][3]

Q3: How can I minimize non-specific binding of this compound?

A3: High non-specific binding can be caused by the ligand sticking to non-receptor components like lipids, plastics, or filter mats.[4] To minimize this, consider the following:

  • Optimize Buffer Composition: Increase the ionic strength of your buffer with salts like NaCl to reduce electrostatic interactions. Including a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) can also help.[4]

  • Use Blocking Agents: Pre-treating assay plates and filter mats with a blocking agent like bovine serum albumin (BSA) or polyethyleneimine (PEI) can saturate non-specific binding sites.[4][5]

  • Choose the Right Radioligand Concentration: Use a radioligand concentration at or below its Kd value to minimize binding to low-affinity, non-specific sites.[3]

Q4: My specific binding signal is too low. What should I do?

A4: A low specific binding signal can be due to several factors:

  • Low Receptor Expression: Ensure that your cell line or tissue preparation expresses a sufficient number of M2 receptors.

  • Inactive Receptor Preparation: Improper storage or handling of cell membranes can lead to receptor degradation.

  • Suboptimal Assay Conditions: Verify that the incubation time is sufficient to reach equilibrium and that the incubation temperature is optimal for binding.[6]

Q5: What is ligand depletion and how can I avoid it?

A5: Ligand depletion occurs when a significant fraction of the radioligand binds to the receptor, reducing the free concentration of the radioligand available for binding. This can lead to an underestimation of the Kd and Ki values.[2] To avoid this, ensure that the total receptor concentration is significantly lower than the Kd of the radioligand, typically less than 10% of the total radioligand added.[3]

Troubleshooting Guides

This section provides more in-depth solutions to specific problems you may encounter during your this compound binding assays.

High Non-Specific Binding

High non-specific binding (NSB) can mask the specific binding signal, making it difficult to obtain reliable data.

Troubleshooting Workflow for High Non-Specific Binding

M2 Muscarinic Receptor Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Acetylcholine Acetylcholine M2R M2 Receptor Acetylcholine->M2R Binds G_protein Gi/o Protein (α, βγ subunits) M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Heart Rate) PKA->Cellular_Response Phosphorylates Targets Competition Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Buffers, Radioligand, Competitor) Start->Prepare_Reagents Setup_Plate Set up 96-well Plate (Total, NSB, Competition) Prepare_Reagents->Setup_Plate Add_Membranes Add Membrane Preparation Setup_Plate->Add_Membranes Incubate Incubate to Reach Equilibrium Add_Membranes->Incubate Filter_Wash Filter and Wash to Separate Bound/Free Ligand Incubate->Filter_Wash Count_Radioactivity Count Radioactivity Filter_Wash->Count_Radioactivity Analyze_Data Analyze Data (Calculate IC50 and Ki) Count_Radioactivity->Analyze_Data End End Analyze_Data->End

References

Technical Support Center: Method Validation for HPLC Analysis of Himbacine and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method validation for the High-Performance Liquid Chromatography (HPLC) analysis of himbacine and its potential impurities.

Frequently Asked Questions (FAQs)

Q1: Where should I start with developing an HPLC method for this compound analysis?

A1: Begin by understanding the physicochemical properties of this compound, such as its polarity, pKa, and UV absorbance maximum. This will inform your initial choices for the column, mobile phase, and detector settings. A good starting point for many alkaloid compounds is a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous solution.[1][2][3]

Q2: How do I select an appropriate HPLC column?

A2: The choice of column is critical for achieving good separation. For a compound like this compound, a C18 or C8 column is often a suitable starting point.[1][3] Consider factors like particle size (smaller particles generally provide higher resolution) and column dimensions. A standard length of 150 mm or 250 mm with an internal diameter of 4.6 mm is common for method development.

Q3: What are the key parameters to evaluate during HPLC method validation?

A3: According to regulatory guidelines such as those from the International Council for Harmonisation (ICH), the key validation parameters include: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][5][6]

Q4: How can I identify and characterize impurities of this compound?

A4: Impurities can originate from the synthesis process, degradation, or the storage of the drug substance.[7][8] Techniques such as HPLC coupled with mass spectrometry (LC-MS) are powerful tools for the identification and structural elucidation of unknown impurities.[8] Forced degradation studies (exposing the drug substance to stress conditions like acid, base, oxidation, heat, and light) can help to identify potential degradation products.

Experimental Protocols

Protocol 1: Standard and Sample Solution Preparation
  • Standard Stock Solution (this compound): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of mobile phase components) in a 100 mL volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Impurity Stock Solutions: If known impurities are available, prepare individual stock solutions in a similar manner.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution(s) to the desired concentrations for linearity, accuracy, and precision studies.

  • Sample Solution: Prepare the sample solution from the drug substance or product at a concentration that falls within the linear range of the method.

Protocol 2: HPLC Method Validation - Linearity Study
  • Objective: To determine the range over which the detector response is directly proportional to the analyte concentration.

  • Procedure:

    • Prepare a series of at least five concentrations of this compound and its known impurities spanning the expected working range.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be not less than 0.999.

Data Presentation

Table 1: Summary of a Hypothetical HPLC Method for this compound
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.05 M Phosphate Buffer (pH 4.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time 30 minutes
Table 2: Hypothetical Method Validation Data for this compound
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 1 - 100Defined by linearity
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (RSD%)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 2.0%≤ 2.0%
LOD (µg/mL) 0.1To be determined
LOQ (µg/mL) 0.3To be determined
Robustness No significant impact on resultsConsistent results

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

  • Answer:

    • Possible Causes:

      • Secondary Silanol Interactions: Active sites on the silica packing material can interact with basic compounds like alkaloids, causing tailing.

      • Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.

      • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

      • Column Degradation: Over time, the column's stationary phase can degrade, leading to poor peak shape.

    • Troubleshooting Steps:

      • Adjust Mobile Phase pH: Try adjusting the pH of the mobile phase to suppress the ionization of this compound. For a basic compound, a lower pH can improve peak shape.

      • Use a Base-Deactivated Column: Employ a column specifically designed to minimize silanol interactions.

      • Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.

      • Add a Competitive Base: Adding a small amount of a competitive base, like triethylamine, to the mobile phase can help to mask the active silanol sites.[1]

      • Replace the Column: If the column is old or has been used extensively, it may need to be replaced.

Issue 2: Baseline Noise or Drift

  • Question: I'm observing a noisy or drifting baseline in my chromatograms. What should I check?

  • Answer:

    • Possible Causes:

      • Air Bubbles in the System: Air bubbles in the pump, detector, or mobile phase can cause baseline disturbances.[2][9]

      • Contaminated Mobile Phase: Impurities in the solvents or buffers can lead to a noisy or drifting baseline.[9]

      • Detector Lamp Issues: An aging or unstable detector lamp can cause baseline noise.[9]

      • Inadequate System Equilibration: The HPLC system may not be fully equilibrated with the mobile phase.[2]

      • Leaks: Leaks in the system can cause pressure fluctuations and baseline instability.[2]

    • Troubleshooting Steps:

      • Degas the Mobile Phase: Ensure your mobile phase is properly degassed using sonication, vacuum filtration, or an inline degasser.[9]

      • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared buffers.

      • Check the Detector Lamp: Verify the lamp's energy and replace it if it is nearing the end of its lifespan.[2]

      • Equilibrate the System: Allow sufficient time for the system to equilibrate with the mobile phase before starting your analysis.[2]

      • Perform a Leak Check: Inspect all fittings and connections for any signs of leaks.[2]

Issue 3: Inconsistent Retention Times

  • Question: The retention time of my this compound peak is shifting between injections. What could be the problem?

  • Answer:

    • Possible Causes:

      • Inconsistent Mobile Phase Composition: Small variations in the preparation of the mobile phase can lead to shifts in retention time.[2][10]

      • Fluctuations in Column Temperature: Changes in the ambient or column oven temperature can affect retention times.[2]

      • Pump Malfunction: Issues with the pump, such as inconsistent flow rates, can cause retention time variability.

      • Column Equilibration: Insufficient equilibration time between injections, especially in gradient elution, can lead to shifting retention times.[2]

    • Troubleshooting Steps:

      • Prepare Mobile Phase Carefully: Ensure accurate and consistent preparation of the mobile phase. Premixing solvents can improve consistency.

      • Use a Column Oven: Maintain a constant column temperature using a column oven to minimize the effects of ambient temperature fluctuations.[2]

      • Check Pump Performance: Verify the pump's flow rate and pressure stability.

      • Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate with the initial mobile phase conditions before each injection.[2]

Visualizations

HPLC_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_doc Documentation Dev_Start Define Analytical Target Profile Column_Selection Column & Stationary Phase Selection Dev_Start->Column_Selection Validation_Protocol Validation Protocol Dev_Start->Validation_Protocol MP_Optimization Mobile Phase Optimization Column_Selection->MP_Optimization Detection_Params Detector Parameter Selection MP_Optimization->Detection_Params Specificity Specificity Detection_Params->Specificity Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report Validation_Protocol->Validation_Report

Caption: Workflow for HPLC Method Development and Validation.

HPLC_Troubleshooting_Tree cluster_peak Peak Shape Issues cluster_baseline Baseline Issues cluster_retention Retention Time Issues cluster_solutions Potential Solutions Problem Identify HPLC Problem Peak_Tailing Peak Tailing/Fronting Problem->Peak_Tailing Split_Peaks Split Peaks Problem->Split_Peaks Baseline_Noise Baseline Noise Problem->Baseline_Noise Baseline_Drift Baseline Drift Problem->Baseline_Drift RT_Shift Retention Time Shift Problem->RT_Shift Sol_MP Check Mobile Phase (pH, Composition, Degassing) Peak_Tailing->Sol_MP Sol_Column Check Column (Age, Contamination, Connections) Peak_Tailing->Sol_Column Sol_Sample Check Sample (Concentration, Diluent) Peak_Tailing->Sol_Sample Split_Peaks->Sol_Column Split_Peaks->Sol_Sample Baseline_Noise->Sol_MP Sol_System Check System (Leaks, Pump, Detector) Baseline_Noise->Sol_System Baseline_Drift->Sol_MP Baseline_Drift->Sol_System RT_Shift->Sol_MP RT_Shift->Sol_Column RT_Shift->Sol_System

Caption: Decision Tree for Troubleshooting Common HPLC Issues.

References

Strategies to reduce non-specific binding of himbacine in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of himbacine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem in this compound experiments?

A1: Non-specific binding (NSB) refers to the binding of this compound to unintended targets other than its intended muscarinic receptors, such as other proteins, lipids, or even the surfaces of experimental vessels.[1][2] This is problematic because it can lead to a high background signal, which masks the true specific binding signal, resulting in inaccurate calculations of binding affinity and kinetics.[1]

Q2: How can I perform a preliminary test for non-specific binding of this compound?

A2: A simple and effective way to test for NSB is to run a control experiment where the analyte (this compound) is passed over a bare sensor surface or incubated with a membrane preparation that does not contain the target receptor.[1] Any significant signal detected in this control setup is indicative of non-specific binding.

Q3: What are the primary strategies to reduce non-specific binding in my assay?

A3: The most common and effective strategies involve optimizing your assay buffer. This includes:

  • Adjusting Buffer pH: Modifying the pH can alter the charge of this compound and the binding surface, which can help minimize charge-based interactions.[3][4]

  • Increasing Salt Concentration: Adding salts like NaCl shields charged interactions between this compound and non-target surfaces.[1][4]

  • Using Protein Blocking Additives: Adding proteins like Bovine Serum Albumin (BSA) or casein can saturate non-specific binding sites on surfaces.[1][5]

  • Adding Non-ionic Surfactants: Surfactants such as Tween 20 can disrupt hydrophobic interactions that contribute to NSB.[1][3]

Q4: I'm already using Bovine Serum Albumin (BSA) as a blocking agent, but my background signal is still high. What else can I try?

A4: If BSA is not sufficiently reducing NSB, consider the following:

  • Optimize BSA Concentration: While 1% is common, the optimal concentration can vary.[3] Try a range of concentrations to find the most effective one for your system.

  • Switch to a Different Blocking Agent: Casein has been shown to be a more effective blocking agent than BSA or gelatin in some enzyme-linked immunosorbent assays.[5]

  • Combine Strategies: Use a combination of a protein blocker with a non-ionic surfactant like Tween 20 to address multiple types of non-specific interactions simultaneously.[1]

Q5: How do I optimize my buffer conditions to reduce charge-based and hydrophobic interactions?

A5: To address charge-based interactions, try increasing the ionic strength of your buffer by adding NaCl, potentially up to 200 mM, which can disrupt electrostatic interactions.[4] For hydrophobic interactions, the addition of a low concentration of a mild, non-ionic detergent like Tween 20 is recommended to disrupt these forces without denaturing your target receptor.[1][4]

Troubleshooting Guide for this compound Binding Assays

SymptomPossible CauseRecommended Solution
High Background Signal Non-Specific Binding (NSB): this compound is binding to unintended sites on the membrane, filter, or plate.[6]1. Add Blocking Agents: Include BSA (e.g., 0.1-1%) or casein in the assay buffer.[1][5] 2. Increase Ionic Strength: Add NaCl to the buffer to reduce charge-based interactions.[4] 3. Add Surfactant: Include a low concentration of Tween 20 to minimize hydrophobic interactions.[1] 4. Optimize Incubation Time: Shorter incubation times may reduce NSB.[6]
High Radioligand Concentration: Using a concentration of radiolabeled ligand that is too high can increase background.[7]Ensure the radioligand concentration is at or below its Kd value for competition assays.[8]
Poor Reproducibility Inconsistent Sample Preparation: Variability in membrane prep, buffer composition, or pipetting.Develop and strictly adhere to a standardized protocol for all assay steps.[6] Ensure all personnel are adequately trained.[6]
Reagent Instability: Degradation of this compound, radioligand, or receptor preparation.Prepare reagents fresh and store them correctly at the appropriate temperature and pH.[6] Aliquot reagents in large batches to minimize variability.[6]
Low Specific Binding Signal Low Receptor Density: Insufficient amount of target receptor in the preparation.Increase the amount of membrane protein used in the assay. Note that very high protein amounts can sometimes increase NSB.[7]
Degraded Reagents: The radioligand or this compound may have lost activity.Verify the quality and activity of all reagents.[6]
Suboptimal Assay Conditions: Incubation time, temperature, or pH are not optimal for binding.Perform time-course and temperature optimization experiments to determine the ideal conditions for reaching binding equilibrium.[6]

Quantitative Data Summary

This compound is a competitive antagonist with selectivity for cardiac muscarinic receptors.[9][10] Its binding affinity varies across different tissue types.

Table 1: this compound Binding Affinities in Different Tissues

Tissue PreparationReceptor TypepA2 ValueReference
Guinea-Pig AtriaCardiac Muscarinic~8.2[9][10]
Guinea-Pig IleumSmooth Muscle Muscarinic~7.2[9][10]
Guinea-Pig TracheaSmooth Muscle Muscarinic~7.2[9]
Rat UterusSmooth Muscle Muscarinic~7.2[9]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.

Table 2: Common Reagents for Reducing Non-Specific Binding

Reagent TypeExampleTypical Starting ConcentrationPrimary Interaction Targeted
Protein Blocker Bovine Serum Albumin (BSA)0.1 - 1% (w/v)General surface adsorption, protein-protein interactions[3][4]
Protein Blocker Casein0.5 - 1% (w/v)General surface adsorption[5]
Surfactant Tween 200.01 - 0.05% (v/v)Hydrophobic interactions[1][3]
Salt Sodium Chloride (NaCl)50 - 200 mMCharge-based / Electrostatic interactions[4]

Experimental Protocols

Protocol: Radioligand Competition Binding Assay for this compound

This protocol describes a general method for determining the binding affinity of this compound for M2 muscarinic receptors using a radiolabeled antagonist like [³H]-N-methylscopolamine ([³H]-NMS).

1. Membrane Preparation: a. Homogenize tissue (e.g., rat heart for M2 receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and debris. c. Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes. d. Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

2. Assay Setup: a. Prepare serial dilutions of unlabeled this compound. b. In a 96-well plate, set up triplicate wells for:

  • Total Binding: Assay buffer, [³H]-NMS, and membrane preparation.
  • Non-Specific Binding (NSB): Assay buffer, [³H]-NMS, a high concentration of a non-labeled antagonist (e.g., 1 µM atropine), and membrane preparation.[8]
  • Competition: Assay buffer, [³H]-NMS, varying concentrations of this compound, and membrane preparation. c. The concentration of [³H]-NMS should be at or below its dissociation constant (Kd).[8]

3. Incubation: a. Add the membrane preparation to the wells to initiate the binding reaction. b. Incubate the plate at a consistent temperature (e.g., 25°C or 37°C) for a predetermined time sufficient to reach equilibrium (e.g., 60 minutes).[7]

4. Separation of Bound and Free Ligand: a. Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester. The filters will trap the membranes with bound radioligand. b. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

5. Quantification: a. Place the filters into scintillation vials. b. Add scintillation cocktail to each vial. c. Count the radioactivity in a liquid scintillation counter.

6. Data Analysis: a. Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Use non-linear regression analysis to fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-NMS binding). d. Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation.

Visualizations

cluster_0 This compound Antagonism of M2 Muscarinic Receptor ACh Acetylcholine (ACh) M2R M2 Muscarinic Receptor ACh->M2R Binds Gi Gi Protein Activation M2R->Gi Activates AC Adenylyl Cyclase Inhibition Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP Reduces Production This compound This compound This compound->M2R Blocks

Caption: this compound acts as an antagonist at the M2 muscarinic receptor.

start Start prep 1. Prepare Reagents (Membranes, Buffers, This compound, Radioligand) start->prep setup 2. Set Up Assay Plate (Total, NSB, Competition) prep->setup incubate 3. Incubate to Reach Equilibrium setup->incubate filter 4. Filter & Wash to Separate Bound from Free Ligand incubate->filter count 5. Scintillation Counting filter->count analyze 6. Analyze Data (Calculate Ki) count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

start High Non-Specific Binding Detected check_buffer Is buffer optimized? start->check_buffer add_blocker Add/Optimize Blocking Agent (e.g., BSA, Casein) check_buffer->add_blocker No retest Re-run NSB Control Assay check_buffer->retest Yes add_salt Increase Salt Concentration (e.g., NaCl) add_blocker->add_salt add_surfactant Add Non-ionic Surfactant (e.g., Tween 20) add_salt->add_surfactant add_surfactant->retest success NSB Reduced retest->success OK fail NSB Still High retest->fail Not OK

Caption: Troubleshooting logic for high non-specific binding.

References

Technical Support Center: Purification of Synthetic Himbacine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification protocols for synthetic himbacine derivatives. The content is structured to address common challenges through troubleshooting guides and frequently asked questions.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound derivatives using a question-and-answer format.

Issue 1: Poor Separation or Co-elution in Column Chromatography

Q: My this compound derivative is showing poor separation from impurities on a silica gel column, with significant peak overlap. What steps can I take to improve resolution?

A: Poor separation on silica gel is a common challenge, especially with complex alkaloid structures. Here are several strategies to troubleshoot this issue:

  • Optimize the Mobile Phase:

    • Adjust Polarity: If your compound elutes too quickly (high Rf), decrease the polarity of the solvent system (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system). If it elutes too slowly or not at all (low Rf), gradually increase the polarity.

    • Use a Ternary Mixture: Introducing a third solvent can modulate selectivity. For tricky separations of amides or other polar compounds, systems like Ethyl Acetate/Methanol/Dichloromethane can provide unique separation properties that binary systems cannot.

    • Incorporate an Amine Base: this compound derivatives are basic. Tailing of peaks on silica gel is often due to strong interactions with acidic silanol groups. Adding a small amount (0.1-1%) of triethylamine (TEA) or ammonia in methanol to your mobile phase can neutralize these sites, leading to sharper peaks and better separation.

  • Modify the Stationary Phase:

    • Switch Adsorbent: If silica gel fails, consider alumina (basic or neutral), which offers different selectivity for basic compounds.

    • Use Reverse-Phase Chromatography: For highly polar derivatives, a C18 reverse-phase column might provide a better separation mechanism, using solvents like acetonitrile and water or methanol and water.

  • Refine Column Packing and Loading:

    • Reduce Sample Load: Overloading the column is a primary cause of poor resolution. As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel.

    • Ensure Proper Loading Technique: For best results, dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, the resulting dry powder can be loaded onto the column. This "dry loading" technique prevents the sample from precipitating at the top of the column and ensures a narrow starting band.

Issue 2: Product Not Crystallizing or Oiling Out

Q: I have a reasonably pure this compound derivative (>90% by HPLC), but all attempts at crystallization have resulted in an oil or amorphous solid. How can I induce crystallization?

A: Crystallization of complex molecules like this compound derivatives can be challenging. If your compound is "oiling out," it means it is separating from the solution above its melting point or as a supersaturated liquid. Here are several techniques to try:[1][2][3][4]

  • Solvent Selection is Key:

    • The ideal solvent is one in which your compound is highly soluble when hot and poorly soluble when cold.[5]

    • Systematically screen a variety of solvents with different polarities (e.g., hexane, ethyl acetate, acetone, isopropanol, methanol).

    • Try a binary solvent system. Dissolve the compound in a "good" solvent (one it's highly soluble in) and slowly add a "poor" solvent (an anti-solvent) dropwise until the solution becomes faintly cloudy (turbid). Gently warming the solution to redissolve the solid followed by slow cooling can yield crystals.[1]

  • Control the Cooling Rate:

    • Slow cooling is crucial for the formation of large, well-ordered crystals.[2][3] After dissolving your compound in a hot solvent, insulate the flask with cotton or paper towels to slow down the cooling process. Avoid placing it directly in an ice bath, as rapid cooling often leads to precipitation of an amorphous solid.

  • Induce Nucleation:

    • Seed Crystals: If you have even a tiny crystal from a previous attempt, add it to the supersaturated solution to act as a template for crystal growth.[2][3]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide a nucleation site for crystal formation.[2][3]

  • Other Advanced Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a cap that has a few needle holes. Allow the solvent to evaporate slowly over several days.[1]

    • Vapor Diffusion: Place your concentrated solution in a small, open vial. Place this vial inside a larger, sealed jar that contains a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, reducing the solubility of your compound and promoting crystallization.

Issue 3: Ghost Peaks or Poor Baseline in HPLC Analysis

Q: During HPLC analysis of my purified fractions, I'm observing "ghost peaks" in my blank runs and a noisy baseline. What is the source of this contamination?

A: Ghost peaks are extraneous peaks that appear in blank runs and can interfere with the quantification of your target compound. A noisy or drifting baseline can obscure small impurity peaks.[6]

  • Mobile Phase Contamination: Ensure you are using high-purity, HPLC-grade solvents and additives.[7] Even trace contaminants can accumulate, especially in gradient elution, and elute as ghost peaks.[8] Prepare fresh mobile phases daily and degas them properly to prevent bubble formation and baseline noise.[7]

  • System Contamination (Carryover): A common source of ghost peaks is carryover from a previous injection.[8]

    • Injector Cleaning: Implement a robust needle wash protocol. Use a strong solvent (like isopropanol or a mixture that dissolves your compound well) for the wash.

    • Column Flushing: If you suspect your column is contaminated, flush it with a strong solvent. For reverse-phase columns, this might involve flushing with 100% acetonitrile or isopropanol.

  • Sample Preparation: Ensure that vials, caps, and any filters used are clean and free from contaminants that could leach into your sample.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a flash chromatography method for a new this compound derivative?

A1: A good starting point is to first run Thin Layer Chromatography (TLC) using a standard solvent system like ethyl acetate/hexane.

  • Spot your crude material on a TLC plate.

  • Develop the plate in a chamber with 20-30% ethyl acetate in hexane.

  • Visualize the spots under a UV lamp and/or by staining.

  • The ideal solvent system for flash chromatography will give your desired compound an Rf value of approximately 0.2-0.4. Adjust the solvent polarity to achieve this Rf, then use this system for your column. For basic compounds like this compound derivatives, adding 0.5-1% triethylamine to the eluent is highly recommended to reduce peak tailing.

Q2: How do I separate diastereomers of a this compound derivative that co-elute?

A2: Separating diastereomers can be one of the most challenging purification tasks as they often have very similar polarities.

  • High-Resolution Chromatography: Use a high-performance flash chromatography system with smaller particle size silica gel for better resolving power.

  • Solvent System Screening: The key is to find a solvent system that exploits subtle differences in the way the diastereomers interact with the stationary phase. Experiment with different solvent combinations beyond the standard ethyl acetate/hexane. Toluene, dichloromethane, and ethers can sometimes provide the necessary selectivity.

  • Preparative HPLC: This is often the most effective method for separating stubborn diastereomers. Chiral HPLC columns, even though the compounds are diastereomers and not enantiomers, can sometimes provide excellent separation due to the chiral environment of the stationary phase. Normal phase columns (like silica or diol) or reverse-phase C18 columns can also be effective with careful method development.

  • Recrystallization: If you have a mixture enriched in one diastereomer, fractional crystallization can sometimes be used to isolate the major diastereomer in high purity.

Q3: My final compound still contains residual triethylamine (TEA) from chromatography. How can I remove it?

A3: Residual TEA is a common issue. After concentrating your purified fractions, dissolve the residue in a solvent like dichloromethane or ethyl acetate and wash it with a dilute aqueous solution of a weak acid, like 5% citric acid or saturated ammonium chloride (NH4Cl), followed by a brine wash. This will protonate the TEA, making it water-soluble and allowing it to be extracted into the aqueous layer. Be sure to thoroughly dry the organic layer before final concentration. Alternatively, co-evaporation with a solvent like toluene under reduced pressure can help remove volatile amines.

Q4: What is the mechanism of action of this compound that makes its derivatives interesting for drug development?

A4: this compound is a potent and selective antagonist of the muscarinic acetylcholine M2 receptor. These receptors are involved in a variety of physiological processes, particularly in regulating heart rate and central nervous system functions. By blocking M2 receptors, this compound and its derivatives can, for example, increase heart rate, making them leads for treating conditions like bradycardia. Their activity on muscarinic receptors in the brain also makes them of interest for neurological conditions such as Alzheimer's disease.

Data Presentation

Since exact purification data for specific synthetic this compound derivatives is often proprietary, the following tables represent typical, exemplary results from purification trials. These tables are intended to guide researchers in what to expect and how to compare different methodologies.

Table 1: Comparison of Flash Chromatography Solvent Systems for a Hypothetical this compound Analog (HBA-101)

TrialStationary PhaseMobile Phase System (Gradient)Sample Load (mg)Purity of Main Fraction (%)Recovery Yield (%)Observations
1Silica Gel (40-63 µm)10% to 50% Ethyl Acetate in Hexane500~8578Significant tailing; co-elution with a non-polar impurity.
2Silica Gel (40-63 µm)10% to 50% Ethyl Acetate in Hexane + 1% TEA500>9575Tailing significantly reduced, baseline separation achieved.
3Alumina (Neutral)5% to 40% Ethyl Acetate in Hexane5009268Different impurity profile observed; less tailing than Trial 1.
4C18 Silica Gel30% to 80% Acetonitrile in Water + 0.1% TFA250>9865Excellent separation but lower recovery due to solubility.

Table 2: Preparative HPLC Optimization for Diastereomer Separation (Mixture of HBA-202a and HBA-202b)

TrialColumn TypeMobile PhaseFlow Rate (mL/min)Loading (mg)Purity (Diastereomer 1)Purity (Diastereomer 2)
1C18 (10 µm, 250x21.2mm)Isocratic 60% Acetonitrile / 40% Water + 0.1% TFA2010091%90%
2C18 (10 µm, 250x21.2mm)Isocratic 55% Methanol / 45% Water + 0.1% TFA2010094%93%
3Silica (5 µm, 250x21.2mm)Isocratic 15% Isopropanol in Hexane + 0.1% TEA1880>99%>99%
4Chiral (Amylose)Isocratic 20% Ethanol in Hexane1550>99.5%>99.5%

Experimental Protocols

Protocol 1: General Procedure for Purification by Automated Flash Column Chromatography

  • Sample Preparation & Adsorption:

    • Dissolve the crude synthetic product (e.g., 1.0 g) in a minimal volume of a suitable solvent (e.g., 5-10 mL of Dichloromethane or Ethyl Acetate).

    • Add 2-3 g of silica gel to the solution.

    • Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained. This is the "dry load" sample.

  • Column Setup:

    • Select a pre-packed silica gel column of an appropriate size (e.g., a 40 g column for a 1.0 g crude sample).

    • Equilibrate the column with the starting mobile phase (e.g., 100% Hexane or 5% Ethyl Acetate in Hexane) for at least 2-3 column volumes.

  • Chromatography Execution:

    • Load the dry sample onto the column.

    • Begin the elution using a linear gradient. A typical gradient for a moderately polar compound might be from 5% to 60% Ethyl Acetate in Hexane over 15-20 column volumes. Add 0.5-1% Triethylamine to both solvents to improve peak shape.

    • Monitor the elution using a UV detector, typically at wavelengths of 254 nm and 280 nm.

    • Collect fractions based on the UV chromatogram, either manually or using an automated fraction collector.

  • Analysis and Work-up:

    • Analyze the collected fractions by TLC or analytical HPLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound derivative.

Protocol 2: General Procedure for Purification by Preparative HPLC

  • Analytical Method Development:

    • Develop an analytical HPLC method that shows good separation between your target compound and any impurities. A typical starting point for a this compound derivative on a C18 column would be a gradient of Acetonitrile in Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Optimize the gradient to maximize the resolution (Rs > 1.5) around the target peak.

  • Scale-Up and Sample Preparation:

    • Scale the flow rate and injection volume from the analytical method to the preparative column dimensions.

    • Dissolve the partially purified sample (e.g., 100 mg) in the smallest possible volume of the initial mobile phase or a compatible strong solvent (e.g., 1-2 mL of 50% Acetonitrile/Water).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Preparative Run:

    • Equilibrate the preparative column (e.g., C18, 250 x 21.2 mm, 5 µm) with the initial mobile phase.

    • Inject the filtered sample.

    • Run the scaled-up gradient method.

    • Monitor the elution with a UV detector and collect fractions corresponding to the target peak.

  • Post-Purification:

    • Confirm the purity of the collected fractions using analytical HPLC.

    • Combine the pure fractions.

    • Remove the organic solvent (e.g., Acetonitrile) via rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to remove water and residual acid (TFA), yielding the purified compound as a salt.

Mandatory Visualizations

Purification_Workflow A Crude Synthetic Product B TLC / Analytical HPLC Analysis A->B C Primary Purification: Flash Column Chromatography B->C D Fraction Analysis C->D E Purity > 95%? D->E F Secondary Purification: Preparative HPLC or Crystallization E->F No G Final Purity Analysis E->G Yes F->D H Pure this compound Derivative G->H

Caption: A typical experimental workflow for purifying synthetic this compound derivatives.

Troubleshooting_Logic Start Poor Separation in Flash Chromatography Q1 Are peaks tailing? Start->Q1 A1 Add 1% Triethylamine to Mobile Phase Q1->A1 Yes Q2 Is Rf too high/low? Q1->Q2 No A1->Q2 A2 Adjust Solvent Polarity: Decrease % Polar for high Rf Increase % Polar for low Rf Q2->A2 Yes Q3 Still no separation? Q2->Q3 No A2->Q3 A3 Try different solvent system (e.g., DCM/MeOH) or change stationary phase (Alumina) Q3->A3 Yes End Consider Preparative HPLC Q3->End No A3->End

Caption: Decision tree for troubleshooting poor separation in flash chromatography.

M2_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound Derivative (Antagonist) M2R M2 Muscarinic Receptor (GPCR) This compound->M2R Blocks ACh Acetylcholine (ACh) (Agonist) ACh->M2R Activates G_protein Gi Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP PKA ↓ Protein Kinase A (PKA) Activity cAMP->PKA Effect Cellular Response (e.g., decreased heart rate) PKA->Effect

Caption: Simplified signaling pathway of the M2 muscarinic receptor antagonized by this compound.

References

Technical Support Center: Enhancing the Oral Bioavailability of Himbacine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals encountering challenges with the low oral bioavailability of the lipophilic alkaloid himbacine, this technical support center provides targeted troubleshooting guides and frequently asked questions.

Understanding the Challenge: Physicochemical Properties of this compound

This compound's inherent physicochemical characteristics present a significant hurdle for effective oral drug delivery. Its high lipophilicity, as indicated by a LogP value of approximately 4.36, and poor aqueous solubility are primary contributors to its limited absorption from the gastrointestinal tract. Furthermore, as a piperidine alkaloid, its basic nature may lead to pH-dependent solubility and potential degradation in the acidic environment of the stomach. The first-pass metabolism in the liver and gut wall can also significantly reduce the amount of this compound that reaches systemic circulation.[1][2][3][4]

PropertyValueImplication for Oral Bioavailability
Molecular Formula C₂₂H₃₅NO₂-
Molecular Weight 345.5 g/mol May influence diffusion and transport across membranes.
LogP ~4.36High lipophilicity, leading to poor aqueous solubility.
Solubility Soluble in ethanol, methanol, DMF, DMSO.[5][6]Poor aqueous solubility is a major barrier to dissolution and absorption.
Chemical Class Piperidine AlkaloidBasic nature may lead to pH-dependent solubility and potential instability in gastric fluid.

Troubleshooting Guides

This section addresses common issues encountered during the development of oral this compound formulations.

Issue 1: Low Drug Loading in Lipid-Based Formulations (SLNs, NLCs)

Problem: You are experiencing difficulty achieving high entrapment efficiency or drug loading of this compound in Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs).

Possible Causes & Solutions:

CauseRecommended Action
Poor solubility of this compound in the solid lipid matrix. Screen various solid lipids with different fatty acid chain lengths (e.g., glyceryl monostearate, glyceryl behenate, stearic acid) to identify a lipid in which this compound has higher solubility. Consider gently heating the lipid to its melting point and assessing this compound's solubility.
Drug expulsion during lipid crystallization. During the cooling phase of SLN/NLC preparation, rapid crystallization of the lipid can force the drug out. Employ a controlled cooling process or use a mixture of lipids to create a less ordered crystalline structure, providing more space for the drug.[7][8][9]
Inappropriate surfactant selection. The surfactant plays a crucial role in stabilizing the nanoparticles and preventing drug leakage. Screen different surfactants (e.g., Poloxamer 188, Tween 80, Lecithin) and their concentrations to find the optimal system for this compound. The Hydrophilic-Lipophilic Balance (HLB) of the surfactant is a critical parameter to consider.[8]
Issue 2: Instability of Self-Emulsifying Drug Delivery Systems (SEDDS)

Problem: Your this compound-loaded SEDDS formulation shows signs of phase separation, precipitation, or inconsistent emulsification upon dilution.

Possible Causes & Solutions:

CauseRecommended Action
Poor miscibility of components. Ensure that the selected oil, surfactant, and cosurfactant are fully miscible in the desired ratios. Construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region for your chosen components.
Drug precipitation upon aqueous dispersion. The drug may be soluble in the anhydrous SEDDS formulation but precipitates out when it comes into contact with the aqueous environment of the GI tract. Incorporate a co-solvent or a polymer (e.g., HPMC) into the formulation to help maintain a supersaturated state of the drug upon dispersion.[10]
Incorrect oil/surfactant/cosurfactant ratio. The ratio of these components is critical for spontaneous emulsification and the formation of stable nanoemulsions. Systematically vary the ratios of your selected excipients to optimize the formulation for droplet size, stability, and drug release.[11]
Issue 3: Low Permeability in Caco-2 Cell Assays

Problem: this compound demonstrates low apparent permeability (Papp) in your Caco-2 cell monolayer model, suggesting poor intestinal absorption.

Possible Causes & Solutions:

CauseRecommended Action
High lipophilicity leading to non-specific binding. Highly lipophilic compounds like this compound can bind to the plastic of the assay plates, leading to an underestimation of permeability. Consider adding a low concentration of a non-ionic surfactant or bovine serum albumin (BSA) to the assay buffer to reduce non-specific binding.
Efflux transporter activity. This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen. Conduct bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. If efflux is confirmed, consider co-administration with a P-gp inhibitor in your formulation strategy.
Poor aqueous solubility in the donor compartment. If this compound is not fully dissolved in the apical donor compartment, its permeability will be underestimated. Ensure the test concentration is below the aqueous solubility of this compound in the assay buffer. The use of a co-solvent may be necessary, but its concentration should be kept low to avoid affecting cell monolayer integrity.

Frequently Asked Questions (FAQs)

Q1: What is the first-pass effect and how does it impact this compound's bioavailability?

The first-pass effect, also known as first-pass metabolism, is a phenomenon where a drug gets metabolized at a specific location in the body that results in a reduced concentration of the active drug reaching the systemic circulation.[3] For orally administered drugs like this compound, this primarily occurs in the liver and the gut wall.[2] Enzymes in these tissues can chemically modify this compound, reducing the amount of the active drug that enters the bloodstream.[1][4] This can significantly lower its oral bioavailability.

Q2: Which formulation strategies are most promising for improving the oral bioavailability of this compound?

Given this compound's high lipophilicity and poor aqueous solubility, several formulation strategies can be explored:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and, consequently, its absorption.

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion in the gastrointestinal fluids, presenting the drug in a solubilized form for absorption.[11][12][13]

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs, protecting them from degradation and potentially enhancing their absorption via the lymphatic pathway, thereby bypassing the first-pass metabolism to some extent.[9][14]

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin can increase its aqueous solubility and dissolution rate.[15][16][17][18][19]

Q3: What are the key considerations for selecting excipients for a this compound oral formulation?

Excipient selection is critical and should be based on a thorough compatibility study.[20][21] Key considerations include:

  • Solubility: The solubility of this compound in various oils, surfactants, and co-solvents should be determined to select appropriate components for lipid-based formulations.

  • Compatibility: The chosen excipients should be chemically compatible with this compound to prevent degradation.

  • Regulatory Acceptance: Use excipients that are generally regarded as safe (GRAS) and have a history of use in oral pharmaceutical formulations.

  • Functionality: Excipients should be selected based on their ability to address the specific challenges of this compound, such as enhancing solubility, improving permeability, or inhibiting efflux transporters.

Q4: What in vitro tests are essential for evaluating this compound oral formulations?

  • In Vitro Dissolution Studies: These studies are crucial to assess the release of this compound from the formulation in simulated gastric and intestinal fluids.

  • Permeability Assays: Using models like the Caco-2 cell line can provide insights into the potential for intestinal absorption and identify if efflux is a limiting factor.

  • Stability Studies: The stability of the formulation under different temperature and humidity conditions should be evaluated to ensure its shelf-life.

Q5: Which animal models are suitable for in vivo pharmacokinetic studies of this compound formulations?

Rats and dogs are commonly used animal models for oral bioavailability studies.[5][22][23] The choice of model depends on the specific objectives of the study and how well the animal's gastrointestinal physiology and metabolism mimic that of humans.

Experimental Protocols & Visualizations

Diagram: Troubleshooting Low Drug Loading in SLNs

Troubleshooting_SLN_Loading Start Low this compound Loading in SLNs Cause1 Poor Solubility in Lipid Start->Cause1 Is solubility in the lipid low? Cause2 Drug Expulsion During Crystallization Start->Cause2 Is drug expulsion suspected? Cause3 Inappropriate Surfactant Start->Cause3 Is the surfactant optimal? Solution1 Screen Lipids (e.g., Glyceryl Monostearate, Stearic Acid) Cause1->Solution1 Solution2 Controlled Cooling or Lipid Mixtures Cause2->Solution2 Solution3 Screen Surfactants (e.g., Poloxamer 188, Tween 80) Cause3->Solution3 SEDDS_Workflow A 1. Excipient Screening (Solubility of this compound) B 2. Construct Pseudo-Ternary Phase Diagram A->B C 3. Formulation Optimization (Droplet Size, Stability) B->C D 4. In Vitro Characterization (Dissolution, Permeability) C->D E 5. In Vivo Pharmacokinetic Study D->E Himbacine_Absorption Lumen Intestinal Lumen Himbacine_Free Free this compound Lumen->Himbacine_Free Himbacine_Lipid This compound in Lipid Nanoparticle Lumen->Himbacine_Lipid Enterocyte Enterocyte PortalVein Portal Vein Enterocyte->PortalVein Lymphatics Lymphatic System Enterocyte->Lymphatics Himbacine_Free->Enterocyte Passive Diffusion Himbacine_Lipid->Enterocyte Endocytosis

References

Validation & Comparative

A Comparative Analysis of Himbacine and Pirenzepine Efficacy on Muscarinic Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent muscarinic receptor antagonists, himbacine and pirenzepine, across the five muscarinic acetylcholine receptor subtypes (M1-M5). The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative measures of binding affinity and functional potency. Detailed experimental protocols and visual representations of key processes are included to facilitate a comprehensive understanding for researchers in pharmacology and drug development.

At a Glance: this compound vs. Pirenzepine

This compound and pirenzepine are both antagonists of muscarinic acetylcholine receptors, but they exhibit distinct selectivity profiles. This compound is recognized for its notable selectivity for the M2 and M4 subtypes.[1] In contrast, pirenzepine is a well-established M1-selective antagonist.[2][3] This fundamental difference in receptor preference dictates their potential therapeutic applications and research utility.

Binding Affinity Profile

The binding affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. The equilibrium dissociation constant (Kd) or the inhibition constant (Ki) are commonly used to quantify this interaction, with lower values indicating higher affinity.

This compound Binding Affinities

This compound has been shown to bind to all five cloned human muscarinic receptor subtypes with a clear preference for the M2 and M4 subtypes.[1] The binding potencies follow the order: hM2 ≈ hM4 > hM3 > hM1 > hM5.[1]

Muscarinic SubtypeThis compound Kd (nM)
hM183
hM24
hM359
hM47
hM5296
Data from Miller et al. (1992)[1]
Pirenzepine Binding Affinities
Muscarinic SubtypePirenzepine Ki (nM)
hM1~10-20
hM2~300-700
hM3~150-300
hM4~100-200
hM5Intermediate Affinity
Compiled from various sources including Dörje et al. (1991) and Buckley et al. (1989)

Functional Potency Comparison

Functional assays measure the ability of a compound to inhibit a receptor-mediated response. The half-maximal inhibitory concentration (IC50) or the pA2 value (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist) are key parameters.

This compound Functional Potency

Functional studies corroborate the binding affinity data, demonstrating this compound's potent antagonism at M2 and M4 receptors. It is a potent blocker of oxotremorine-M-mediated cyclic AMP inhibition in rat striatum, a response mediated by M4 receptors, with a Kd value of 4.4 nM.[1] In contrast, this compound is significantly less potent at inhibiting phosphoinositide turnover, a process primarily mediated by M1 and M3 receptors.[1]

Pirenzepine Functional Potency

Pirenzepine's functional antagonism aligns with its M1-selective binding profile. In functional studies, pirenzepine exhibits high affinity for M1 receptors (pA2 of approximately 8.5 in rabbit vas deferens) and low affinity for M2 muscarinic receptors (pA2 of around 6.6 in rat left atria).[4] Pirenzepine has been shown to inhibit phosphoinositide breakdown (an M1/M3-mediated response) with a Ki value of 21 nM, while its inhibition of adenylate cyclase (an M2/M4-mediated response) is much weaker, with a Ki value of 310 nM.[5]

Muscarinic SubtypeThis compound PotencyPirenzepine Potency
M1 Lower Potency (Phosphoinositide Turnover)High Potency (pA2 ~8.5)
M2 High Potency (Functional Antagonism)Low Potency (pA2 ~6.6)
M3 Lower Potency (Phosphoinositide Turnover)Intermediate Potency (Inhibits Phosphoinositide Breakdown)
M4 High Potency (Inhibits cAMP, Kd ~4.4 nM)Lower Potency (Inhibits Adenylate Cyclase, Ki ~310 nM)
M5 Not extensively characterizedNot extensively characterized

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor.

Objective: To determine the equilibrium dissociation constant (Kd) or inhibition constant (Ki) of this compound and pirenzepine for each muscarinic receptor subtype.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells (e.g., Chinese Hamster Ovary - CHO-K1 cells) stably expressing a single subtype of human muscarinic receptor (hM1, hM2, hM3, hM4, or hM5).

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, a non-selective muscarinic antagonist) and varying concentrations of the unlabeled competitor drug (this compound or pirenzepine).

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 25°C) to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor drug. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation. For saturation binding experiments to determine Kd, increasing concentrations of the radioligand are incubated with the membranes.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Membrane Preparation (CHO cells expressing hMx) Incubation Incubation to Equilibrium Membrane->Incubation Radioligand Radiolabeled Ligand ([3H]-NMS) Radioligand->Incubation Competitor Unlabeled Competitor (this compound or Pirenzepine) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Fig. 1: Workflow of a competitive radioligand binding assay.
Functional Assays: Phosphoinositide Turnover and cAMP Inhibition

Functional assays assess the effect of a compound on the downstream signaling pathways activated by receptor stimulation.

Phosphoinositide (PI) Turnover Assay (for M1, M3, and M5 receptors):

M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

Methodology:

  • Cell Culture and Labeling: Cells expressing the muscarinic receptor subtype of interest are incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.

  • Stimulation: The cells are pre-incubated with the antagonist (this compound or pirenzepine) for a specific period, followed by stimulation with a muscarinic agonist (e.g., carbachol). The reaction is typically stopped by the addition of an acid.

  • Extraction and Separation: The inositol phosphates are extracted and separated from other cellular components using anion-exchange chromatography.

  • Quantification: The amount of [3H]-inositol phosphates is quantified by liquid scintillation counting.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced accumulation of inositol phosphates is measured, and the IC50 value is determined.

cAMP Inhibition Assay (for M2 and M4 receptors):

M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Methodology:

  • Cell Culture: Cells expressing the M2 or M4 receptor subtype are cultured.

  • Stimulation: The cells are pre-treated with the antagonist (this compound or pirenzepine) and then stimulated with an agent that increases intracellular cAMP (e.g., forskolin) in the presence of a muscarinic agonist (e.g., oxotremorine-M).

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme immunoassays (EIA) or radioimmunoassays (RIA).

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP accumulation is quantified to determine its IC50 value.

G cluster_m135 M1, M3, M5 Signaling cluster_m24 M2, M4 Signaling M135 M1/M3/M5 Receptor Gq11 Gq/11 M135->Gq11 Agonist PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC M24 M2/M4 Receptor Gio Gi/o M24->Gio Agonist AC Adenylyl Cyclase Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA

Fig. 2: Simplified signaling pathways for muscarinic receptor subtypes.

Conclusion

The distinct pharmacological profiles of this compound and pirenzepine underscore the importance of subtype selectivity in muscarinic receptor research and therapeutics. This compound, with its high affinity and functional antagonism at M2 and M4 receptors, serves as a valuable tool for investigating the roles of these subtypes in various physiological processes. Pirenzepine's well-established M1 selectivity has made it a cornerstone in defining the functions of the M1 receptor. The data and protocols presented in this guide offer a foundation for researchers to design and interpret experiments aimed at further elucidating the complex pharmacology of the muscarinic receptor family.

References

Himbacine and Homatropine: A Comparative Analysis of Muscarinic Receptor Affinity in Cardiac and Smooth Muscle

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of himbacine and homatropine for cardiac and smooth muscle muscarinic receptors, supported by experimental data and detailed methodologies.

This compound and homatropine are both antagonists of muscarinic acetylcholine receptors (mAChRs), which play crucial roles in regulating the functions of the heart and smooth muscles. However, their selectivity for different receptor subtypes, particularly the M2 subtype predominant in the heart and the M3 subtype prevalent in smooth muscle, dictates their pharmacological profiles and potential therapeutic applications. This guide delves into a detailed comparison of their binding affinities, presenting quantitative data, experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Comparison of Binding Affinities

The binding affinities of this compound and homatropine for muscarinic receptors have been determined in various tissues and using cloned human receptor subtypes. The data, summarized in the tables below, highlight the distinct selectivity profiles of these two antagonists. Affinity is often expressed as pA2, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate higher affinity. Dissociation constants (Kd) and inhibition constants (Ki), expressed in nanomolars (nM), are also used, with lower values indicating higher affinity.

Table 1: Comparative Affinity (pA2 values) of this compound and Homatropine for Muscarinic Receptors in Cardiac and Smooth Muscle Tissues

AntagonistTissue (Predominant Receptor)SpeciespA2 ValueReference
This compound Atria (Cardiac - M2)Guinea-pig8.2[1][2]
Atria (Cardiac - M2)Guinea-pig8.33 - 8.42[1]
Ileum (Smooth Muscle - M3)Guinea-pig~7.2[1][2]
Trachea (Smooth Muscle - M3)Guinea-pig~7.2[1][2]
Uterus (Smooth Muscle)Rat~7.2[1][2]
Stomach (Smooth Muscle - M3)Rat7.13[1]
Homatropine Atria (Cardiac - M2)Guinea-pig~7.2[1][2]
Atria (force) (Cardiac - M2)Guinea-pig7.21[3][4]
Atria (rate) (Cardiac - M2)Guinea-pig7.07[3][4]
Ileum (Smooth Muscle - M3)Guinea-pig~7.2[1][2]
Trachea (Smooth Muscle - M3)Guinea-pig~7.2[1][2]
Uterus (Smooth Muscle)Rat~7.2[1][2]
Stomach (Smooth Muscle - M3)Guinea-pig7.13[3][4]

Table 2: Comparative Affinity (Kd/Ki in nM) of this compound for Cloned Human Muscarinic Receptor Subtypes

Receptor SubtypeKd/Ki (nM)Reference
hM1 83[5]
hM2 4[5]
hM3 59[5]
hM4 7[5]
hM5 296[5]

The data clearly indicates that this compound exhibits a significant selectivity for the M2 muscarinic receptor subtype, with approximately 10-fold higher affinity for cardiac receptors compared to smooth muscle receptors[1][2]. In contrast, homatropine demonstrates similar affinities for both cardiac and smooth muscle muscarinic receptors, suggesting a non-selective profile[1][2][3][4].

Signaling Pathways of M2 and M3 Muscarinic Receptors

The differential effects of this compound and homatropine on cardiac and smooth muscle function can be attributed to their interaction with the distinct signaling pathways coupled to M2 and M3 receptors.

M2_M3_Signaling_Pathways cluster_M2 M2 Receptor Signaling (Cardiac Muscle) cluster_M3 M3 Receptor Signaling (Smooth Muscle) M2 M2 Receptor Gi Gi/o Protein M2->Gi ACh_M2 Acetylcholine ACh_M2->M2 AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib cAMP ↓ cAMP AC_inhib->cAMP PKA ↓ PKA cAMP->PKA Ca_channel ↓ Ca²⁺ Influx PKA->Ca_channel M3 M3 Receptor Gq Gq/11 Protein M3->Gq ACh_M3 Acetylcholine ACh_M3->M3 PLC Phospholipase C (Activation) Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

M2 and M3 Receptor Signaling Pathways

The M2 receptor, predominantly found in the heart, is coupled to an inhibitory G-protein (Gi/o). Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and a subsequent reduction in protein kinase A (PKA) activity. This cascade ultimately leads to a decrease in calcium influx, causing a negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effect.

Conversely, the M3 receptor, prevalent in smooth muscle, is coupled to a Gq/11 protein. Its activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC lead to smooth muscle contraction.

Experimental Protocols

The binding affinities of this compound and homatropine are typically determined using radioligand binding assays and functional organ bath experiments.

Radioligand Binding Assays

These assays directly measure the binding of a radiolabeled ligand to a receptor. Competition binding assays are commonly used to determine the affinity of an unlabeled drug (like this compound or homatropine).

Protocol Outline:

  • Membrane Preparation: Tissues (e.g., rat heart, guinea-pig ileum) or cells expressing specific cloned human muscarinic receptor subtypes are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB) and varying concentrations of the unlabeled competitor drug (this compound or homatropine).

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation incubate Incubation with Radioligand & Competitor prep->incubate filter Filtration incubate->filter wash Washing filter->wash quantify Scintillation Counting wash->quantify analyze Data Analysis (IC50, Ki) quantify->analyze

Radioligand Binding Assay Workflow
Functional Organ Bath Experiments

These experiments measure the physiological response of an isolated tissue to a drug. To determine the affinity of an antagonist, a concentration-response curve to an agonist (e.g., acetylcholine, carbachol) is generated in the absence and presence of different concentrations of the antagonist.

Protocol Outline:

  • Tissue Preparation: An isolated tissue, such as a guinea-pig atrium or ileum strip, is mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.

  • Agonist Concentration-Response: The contractile or relaxant response of the tissue to cumulative additions of a muscarinic agonist is recorded.

  • Antagonist Incubation: The tissue is washed and then incubated with a known concentration of the antagonist (this compound or homatropine) for a specific period.

  • Repeat Agonist Response: The agonist concentration-response curve is repeated in the presence of the antagonist.

  • Data Analysis: The Schild equation is used to calculate the pA2 value from the parallel rightward shift of the agonist concentration-response curve caused by the antagonist.

Conclusion

The experimental data unequivocally demonstrates that this compound is a potent and selective antagonist for cardiac M2 muscarinic receptors. In contrast, homatropine acts as a non-selective muscarinic antagonist, exhibiting similar affinity for both cardiac M2 and smooth muscle M3 receptors. This difference in receptor selectivity is fundamental to their distinct pharmacological effects and is a critical consideration for researchers and drug development professionals exploring their therapeutic potential. The detailed experimental protocols provided offer a foundation for the replication and further investigation of the binding characteristics of these and other muscarinic receptor ligands.

References

Himbacine's Dual Personality: A Comparative Analysis of its Binding to Rat Heart and Submandibular Gland Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of existing research reveals a distinct binding profile for the muscarinic receptor antagonist, himbacine, in rat cardiac and submandibular gland tissues. This guide synthesizes key findings on this compound's binding affinities and receptor subtype selectivity, presenting the data in a clear, comparative format for researchers, scientists, and drug development professionals. The evidence underscores this compound's notable selectivity for M2 muscarinic receptors, which are predominantly found in the heart, over the mixed population of muscarinic receptor subtypes present in the submandibular gland.

Quantitative Binding Data: A Tale of Two Tissues

The binding characteristics of this compound have been quantified in several studies, consistently demonstrating a higher affinity for muscarinic receptors in the rat heart compared to the submandibular gland. This difference in affinity is critical for understanding its pharmacological effects. The data is summarized below.

TissueReceptor Subtype(s)RadioligandThis compound Affinity (Ki/Kd)Reference
Rat HeartPredominantly M2--INVALID-LINK---MQNB, [3H]NMS, [3H]CD6.9 nM (Kd)[1]
Rat HeartM2[3H]NMS9.06 nM (Ki)[2]
Rat Submandibular GlandM1, M3, M5[3H]-N-methyl scopolamineHigher affinity for cardiac M2 sites[3]
Rat Ileum (often used as a proxy for glandular M3)M3Not Specified12.4 nM (Ki)[2]

Note: Lower Ki/Kd values indicate higher binding affinity.

The data clearly indicates that this compound binds with a significantly higher affinity to the M2 receptors in the heart than to the muscarinic receptors in the submandibular gland and ileum, which is rich in M3 receptors.[2][3] This selectivity is a key characteristic of this compound's pharmacological profile.

Experimental Deep Dive: Unpacking the Protocols

The binding data presented above was generated using standardized radioligand binding assays. Understanding the methodology is crucial for interpreting the results.

Radioligand Binding Assay Protocol

A standard competitive radioligand binding assay is employed to determine the binding affinity of a compound, such as this compound, for a specific receptor.[4][5][6][7]

1. Membrane Preparation:

  • Rat heart or submandibular gland tissues are homogenized in a suitable buffer (e.g., Tris-HCl).

  • The homogenate is centrifuged to pellet the cell membranes containing the muscarinic receptors.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Competitive Binding Assay:

  • A fixed concentration of a radiolabeled ligand (e.g., [3H]N-methylscopolamine ([3H]NMS) or [3H]cis-methyldioxolane ([3H]CD)) that is known to bind to muscarinic receptors is incubated with the prepared cell membranes.[3][8]

  • Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.

  • The mixture is incubated at a specific temperature (e.g., 25-37°C) for a set period to allow binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed to remove any unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The data is analyzed using non-linear regression to determine the concentration of the competitor (this compound) that inhibits 50% of the specific binding of the radioligand (IC50 value).

  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Experimental_Workflow cluster_preparation Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Rat Heart or Submandibular Gland Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pellet Membrane Pellet Centrifugation->Membrane_Pellet Resuspension Resuspension in Assay Buffer Membrane_Pellet->Resuspension Incubation Incubation with Radioligand and this compound Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Cheng_Prusoff Cheng-Prusoff Equation IC50->Cheng_Prusoff Ki Ki Calculation Cheng_Prusoff->Ki

Fig. 1: Experimental workflow for radioligand binding assay.

Signaling Pathways: A Divergence in Cellular Response

The differential binding of this compound to muscarinic receptor subtypes in the heart and submandibular gland leads to distinct downstream signaling effects.

In the rat heart , the predominant M2 receptors are coupled to Gi/o proteins.[9] Activation of these receptors by acetylcholine leads to an inhibitory effect, primarily a decrease in heart rate. This compound, as an antagonist, blocks this effect.

In the rat submandibular gland , a more complex picture emerges with the presence of M1, M3, and possibly M5 receptors.[10][11] M1 and M3 receptors are coupled to Gq/11 proteins, which, upon activation, stimulate the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and ultimately, saliva secretion.[12] this compound's lower affinity for these receptor subtypes suggests it is less effective at blocking these secretory pathways compared to its potent action on cardiac M2 receptors.

Signaling_Pathways cluster_heart Rat Heart (M2 Receptor) cluster_gland Rat Submandibular Gland (M1/M3 Receptors) Himbacine_H This compound M2 M2 Receptor Himbacine_H->M2 Blocks Gi Gi/o Protein M2->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Himbacine_G This compound M1_M3 M1/M3 Receptors Himbacine_G->M1_M3 Weakly Blocks Gq Gq/11 Protein M1_M3->Gq PLC Phospholipase C (Activation) Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_increase ↑ Intracellular Ca2+ IP3_DAG->Ca_increase Secretion Saliva Secretion Ca_increase->Secretion

Fig. 2: Signaling pathways affected by this compound.

References

Himbacine's Antagonistic Potency Against Carbachol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the antagonistic potency of himbacine against the muscarinic receptor agonist carbachol. The data presented herein is intended to facilitate objective comparisons with other muscarinic antagonists and is supported by detailed experimental protocols and visual representations of key biological pathways.

Executive Summary

This compound demonstrates competitive antagonism against carbachol, with a notable selectivity for the M2 muscarinic acetylcholine receptor (mAChR) subtype. This selectivity profile distinguishes it from broader-spectrum antagonists like atropine and homatropine. The following sections provide quantitative data on the potency of this compound and other antagonists, detailed methodologies for the key experiments cited, and visual diagrams of the relevant signaling pathways and experimental workflows.

Data Presentation: Comparative Antagonistic Potency

The antagonistic potency of this compound and other selected muscarinic antagonists against carbachol is summarized in the tables below. Potency is expressed primarily as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonistic potency.

AntagonistTissue/ReceptorAgonistpA2 / pKB ValueReference
This compound Guinea-pig atria (force)Carbachol8.33[1]
Guinea-pig atria (rate)Carbachol8.42[1]
Rat stomach fundusCarbachol7.29[1]
Guinea-pig ileum (M2)Carbachol8.0[2]
Human Colon (circular muscle)Carbachol7.47
Human Colon (longitudinal muscle)Carbachol7.54[3]
Human M5 Receptor (CHO-K1 cells)Carbachol6.3[4]
Homatropine Guinea-pig atria (force)Carbachol7.21[1]
Guinea-pig atria (rate)Carbachol7.07[1]
Rat stomach fundusCarbachol7.13[1]
Atropine Human Colon (circular muscle)Carbachol8.72[3]
Human Colon (longitudinal muscle)Carbachol8.60[3]
Human M1 ReceptorCarbachol9.17 ± 0.04
Human M3 ReceptorCarbachol9.70 ± 0.04[5]
Human M4 ReceptorCarbachol9.29 ± 0.09[5]
Human M5 ReceptorCarbachol8.99 ± 0.02[5]
Pirenzepine (M1-selective) Human Colon (circular muscle)Carbachol7.23[3]
Human Colon (longitudinal muscle)Carbachol6.87[3]
4-DAMP (M3-selective) Human Colon (circular muscle)Carbachol9.41[3]
Human Colon (longitudinal muscle)Carbachol9.09[3]
Methoctramine (M2-selective) Guinea-pig ileum (M2)Carbachol8.1[2]
AntagonistReceptor SubtypeKi (nM)Reference
This compound Cardiac Receptors9.06[6]
Ileal Receptors12.4[6]
Cerebral Cortex (High Affinity Site - M2)2.94[6]
Cerebral Cortex (Low Affinity Site)71.2[6]

Experimental Protocols

The determination of antagonistic potency relies on robust and reproducible experimental methodologies. The two primary methods cited in the supporting literature are Schild analysis for functional antagonism and radioligand binding assays for receptor affinity.

Schild Analysis for Competitive Antagonism

Schild analysis is a functional method used to quantify the potency of a competitive antagonist.[7][8][9]

Objective: To determine the pA2 value of an antagonist.

General Procedure:

  • Tissue Preparation: An isolated tissue preparation expressing the muscarinic receptors of interest (e.g., guinea-pig atria, rat stomach fundus) is mounted in an organ bath containing a physiological salt solution and maintained at a constant temperature and oxygenation.

  • Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve to an agonist (e.g., carbachol) is generated by adding increasing concentrations of the agonist to the organ bath and measuring the physiological response (e.g., muscle contraction).

  • Antagonist Incubation: The tissue is washed to remove the agonist and then incubated with a fixed concentration of the antagonist for a predetermined period to allow for equilibrium to be reached.

  • Agonist Concentration-Response Curve (in the presence of Antagonist): A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

  • Repeat: Steps 3 and 4 are repeated with increasing concentrations of the antagonist.

  • Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist. The x-intercept of the resulting linear regression provides the pA2 value.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a ligand (in this case, an antagonist) for a receptor.[10][11][12]

Objective: To determine the dissociation constant (Kd) or the inhibitory constant (Ki) of an antagonist.

General Procedure:

  • Membrane Preparation: Cell membranes containing the muscarinic receptor subtypes of interest are prepared from cultured cells or tissues.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand (a compound that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled antagonist being tested.

  • Separation of Bound and Free Radioligand: After incubation, the mixture is rapidly filtered through a glass fiber filter. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by carbachol upon binding to different muscarinic receptor subtypes.

carbachol_signaling cluster_m1_m3_m5 M1, M3, M5 Receptor Signaling cluster_m2_m4 M2, M4 Receptor Signaling carbachol1 Carbachol m1_m3_m5 M1/M3/M5 Receptor carbachol1->m1_m3_m5 gq_11 Gq/11 m1_m3_m5->gq_11 plc Phospholipase C (PLC) gq_11->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2_release Ca²⁺ Release er->ca2_release cellular_response1 Cellular Response (e.g., Smooth Muscle Contraction) ca2_release->cellular_response1 pkc->cellular_response1 carbachol2 Carbachol m2_m4 M2/M4 Receptor carbachol2->m2_m4 gi_o Gi/o m2_m4->gi_o ac Adenylyl Cyclase gi_o->ac inhibits atp ATP ac->atp converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka activates cellular_response2 Cellular Response (e.g., Decreased Heart Rate) pka->cellular_response2 experimental_workflow cluster_functional_assay Functional Assay (Schild Analysis) cluster_binding_assay Biochemical Assay (Radioligand Binding) prep_tissue Prepare Isolated Tissue control_crc Generate Control Agonist Concentration-Response Curve prep_tissue->control_crc incubate_antagonist Incubate with Antagonist control_crc->incubate_antagonist antagonist_crc Generate Agonist CRC in presence of Antagonist incubate_antagonist->antagonist_crc schild_plot Construct Schild Plot antagonist_crc->schild_plot pa2_value Determine pA2 Value schild_plot->pa2_value prep_membranes Prepare Cell Membranes incubation Incubate Membranes with Radioligand and Antagonist prep_membranes->incubation filtration Separate Bound and Free Ligand incubation->filtration quantification Quantify Radioactivity filtration->quantification competition_curve Generate Competition Curve quantification->competition_curve ki_value Calculate Ki Value competition_curve->ki_value

References

Distinguishing M2 Receptor Subtypes: A Comparative Guide to Himbacine and AF-DX 116

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The M2 muscarinic acetylcholine receptor plays a crucial role in regulating a variety of physiological functions, particularly in the cardiovascular and central nervous systems. Its subtypes, however, present a challenge for targeted drug development. This guide provides a detailed comparison of two key antagonists, himbacine and AF-DX 116, used to discriminate between M2 receptor subtypes. We present their binding affinities, functional potencies, and the experimental protocols used to determine these characteristics, offering a comprehensive resource for researchers in the field.

Comparative Analysis of Binding Affinities

The selectivity of this compound and AF-DX 116 for M2 receptor subtypes has been characterized through extensive radioligand binding studies. The following tables summarize the binding affinities (Ki, Kd in nM) of these compounds for the five human muscarinic receptor subtypes (M1-M5).

This compound Binding Affinities (nM)

Receptor SubtypeReported Kd or Ki (nM)Tissue/Cell LineReference
hM183Cloned human muscarinic receptors in CHO cells[1]
hM24Cloned human muscarinic receptors in CHO cells[1]
hM359Cloned human muscarinic receptors in CHO cells[1]
hM47Cloned human muscarinic receptors in CHO cells[1]
hM5296Cloned human muscarinic receptors in CHO cells[1]
M2 (cardiac)9.06Rat cardiac membranes[2]
M2 (ileal)12.4Rat ileal membranes[2]
M2 (cortical high affinity)2.94Rat cerebral cortical membranes[2]
M2 (cortical low affinity)71.2Rat cerebral cortical membranes[2]

AF-DX 116 Binding Affinities (nM)

Receptor SubtypeReported Kd (nM)Tissue/Cell LineReference
M2 (cardiac)17.9Rat cardiac membranes[3]
M2 (cortical)28.9Rat cerebral cortical membranes[3]

Functional Potency and Selectivity

Functional assays provide crucial information on how these antagonists affect receptor signaling in a physiological context. The pA2 value, a measure of antagonist potency, is often used to quantify these effects.

This compound Functional Potency (pA2)

Tissue/PreparationReceptor Subtype(s)pA2 ValueReference
Guinea-pig atriaM28.2[4]
Guinea-pig ileumM3/M2~7.2[4]
Guinea-pig tracheaM3/M2~7.2[4]
Rat uterusM2/M3~7.2[4]
Human colon (circular muscle)M2/M47.47[5]
Human colon (longitudinal muscle)M2/M47.54[5]

AF-DX 116 Functional Potency (pA2)

Tissue/PreparationReceptor Subtype(s)pA2 ValueReference
Guinea-pig atria (heart)M27.33[6]
Guinea-pig smooth muscleM3/M26.39 - 6.44[6]
Rabbit right atrium (heart)M27.42[7]
Rabbit ear arteryM25.95[7]
Human colon (circular muscle)M27.36[5]
Human colon (longitudinal muscle)M26.44[5]

M2 Receptor Signaling Pathways

Activation of the M2 muscarinic receptor initiates a cascade of intracellular events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. However, M2 receptors can also signal through non-canonical pathways.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M2R M2 Receptor G_protein Gi/o Protein (αβγ) M2R->G_protein Activates Beta_Arrestin β-Arrestin M2R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC αi inhibits PI3K PI3K G_protein->PI3K βγ activates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets AKT Akt PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Negatively regulates Cellular Proliferation\n& Differentiation Cellular Proliferation & Differentiation mTORC1->Cellular Proliferation\n& Differentiation Modulates Beta_Arrestin->PI3K Activates Acetylcholine Acetylcholine Acetylcholine->M2R Binds Competition_Binding_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis A Prepare serial dilutions of test compound D Combine membranes, radioligand, and test compound in 96-well plate A->D B Prepare cell membranes with M2 receptors B->D C Prepare radiolabeled ligand solution C->D E Incubate to reach equilibrium D->E F Rapid filtration through glass fiber filters E->F G Wash filters with ice-cold buffer F->G H Add scintillation fluid and count radioactivity G->H I Determine IC50 value H->I J Calculate Ki value using Cheng-Prusoff equation I->J

References

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